Product packaging for Methylenomycin B(Cat. No.:CAS No. 52775-77-6)

Methylenomycin B

Cat. No.: B15369173
CAS No.: 52775-77-6
M. Wt: 122.16 g/mol
InChI Key: YDXIEAHUYZKJOH-UHFFFAOYSA-N
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Description

Methylenomycin B is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B15369173 Methylenomycin B CAS No. 52775-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52775-77-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2,3-dimethyl-5-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C8H10O/c1-5-4-6(2)8(9)7(5)3/h2,4H2,1,3H3

InChI Key

YDXIEAHUYZKJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C)C1)C

Origin of Product

United States

Foundational & Exploratory

The Discovery of Methylenomycin B: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history and discovery of the cyclopentanone antibiotic, Methylenomycin B.

Abstract

Discovered in 1974 by Haneishi and colleagues, this compound is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2). This document provides a detailed technical overview of the historical discovery of this compound, including the experimental protocols for its fermentation, isolation, and structure elucidation. Quantitative data on its physicochemical properties and biological activity are presented in structured tables. Furthermore, this guide illustrates the biosynthetic pathway of this compound and the experimental workflows of its initial discovery through detailed diagrams.

Introduction

The methylenomycins are a class of antibiotics characterized by a functionalized cyclopentanone core. They are naturally produced by Streptomyces coelicolor A3(2) in two primary forms: Methylenomycin A and this compound. Both compounds exhibit activity against Gram-positive and Gram-negative bacteria. The genes responsible for the biosynthesis of methylenomycins are located on the large linear plasmid SCP1 within Streptomyces coelicolor A3(2).

This guide focuses on the historical discovery of this compound, presenting the foundational scientific work that led to its identification and characterization.

Fermentation and Production

The production of this compound was first achieved through submerged fermentation of Streptomyces coelicolor strain No. 2416. The fermentation process was carried out in a 600-liter tank containing 300 liters of a specific medium.

Fermentation Protocol

The following table summarizes the composition of the fermentation medium and the key parameters for the production of this compound.

ParameterValue/Composition
Producing Organism Streptomyces coelicolor No. 2416
Fermentation Medium Glucose (2.0%), Soluble Vegetable Protein (1.0%), Meat Extract (0.5%), Yeast Extract (0.2%), NaCl (0.2%), CaCO₃ (0.4%)
pH 7.0 (before sterilization)
Temperature 28°C
Aeration 300 liters/minute
Agitation 170 rpm
Fermentation Time 48 - 60 hours

Isolation and Purification

This compound was isolated from the culture broth through a multi-step extraction and chromatographic process.

Isolation and Purification Protocol
  • Extraction: The filtered culture broth was extracted with ethyl acetate at a pH of 7.0.

  • Concentration: The ethyl acetate extract was concentrated under reduced pressure to yield a crude oily substance.

  • Silica Gel Chromatography: The crude material was dissolved in a mixture of benzene and n-hexane (1:4) and applied to a silica gel column packed with n-hexane.

  • Elution: The column was eluted with a mixture of benzene and n-hexane (1:1).

  • Final Product: Fractions containing this compound were combined and concentrated to yield a purified, colorless oil.

Physicochemical Properties and Structure Elucidation

This compound is a neutral, colorless oily substance. Its molecular formula was determined to be C₈H₁₀O₂ by elemental analysis and mass spectrometry.[1]

Summary of Physicochemical and Spectroscopic Data
PropertyValue
Appearance Colorless oil
Molecular Formula C₈H₁₀O₂
Molecular Weight 138
Solubility Slightly soluble in n-hexane and petroleum ether; fairly soluble in ether, benzene, chloroform, ethyl acetate, acetone, and alcohols.[1]
UV λmax (Methanol) 210 nm (ε 7650), 270 nm (shoulder)[1]
IR νmax (cm⁻¹) 1720 (carbonyl), 1650 (unsaturated bond)[1]

The structure of this compound was elucidated using spectroscopic methods, primarily Proton Magnetic Resonance (¹H-NMR) and mass spectrometry.[1]

¹H-NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.03d1.451H
5.32d1.681H
3.08dd1.45, 1.682H
2.08dd0.92, 1.13H
1.79dd0.92, 1.13H

Biological Activity

This compound exhibits a moderate spectrum of antibacterial activity, primarily against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against a selection of bacteria.

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P>100
Bacillus subtilis PCI 21950
Escherichia coli NIHJ>100
Pseudomonas aeruginosa>100
Proteus vulgaris100
Mycobacterium smegmatis ATCC 60725

Biosynthesis and Experimental Workflows

The biosynthesis of methylenomycins in Streptomyces coelicolor is a complex process involving a series of enzymatic reactions encoded by the mmy gene cluster.

Discovery and Characterization Workflow

The following diagram illustrates the general workflow employed in the initial discovery and characterization of this compound.

Discovery_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation & Activity F1 Inoculation of S. coelicolor F2 Submerged Fermentation (48-60h, 28°C) F1->F2 I1 Ethyl Acetate Extraction F2->I1 I2 Concentration I1->I2 I3 Silica Gel Chromatography I2->I3 C1 Spectroscopic Analysis (MS, NMR, UV, IR) I3->C1 C2 Biological Activity Testing (MIC) I3->C2

Initial discovery workflow for this compound.
Simplified Methylenomycin Biosynthetic Pathway

The following diagram provides a simplified overview of the methylenomycin biosynthetic pathway, highlighting the position of this compound.

Biosynthesis_Pathway Precursors Primary Metabolites Intermediates Biosynthetic Intermediates Precursors->Intermediates mmy genes Methylenomycin_C Methylenomycin C Intermediates->Methylenomycin_C mmy genes Methylenomycin_A Methylenomycin A Methylenomycin_C->Methylenomycin_A Epoxidation Methylenomycin_B This compound Methylenomycin_C->Methylenomycin_B Decarboxylation

Simplified biosynthetic pathway of methylenomycins.

Conclusion

The discovery of this compound by Haneishi and his team in 1974 laid the groundwork for future research into the biosynthesis and regulation of this class of antibiotics. The detailed experimental protocols and initial characterization provided a crucial foundation for subsequent studies that have further elucidated the complex genetic and biochemical pathways involved in its production by Streptomyces coelicolor. This technical guide serves as a comprehensive resource for researchers interested in the history and foundational science of this compound.

References

An In-depth Technical Guide to Methylenomycin B Production in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor is a model organism for the study of Gram-positive bacteria and a prolific producer of secondary metabolites, including a wide range of antibiotics. Among these is Methylenomycin B, a cyclopentanone-derived antibiotic effective against both Gram-negative and Gram-positive bacteria.[1] The biosynthesis of methylenomycin is of significant interest due to its unique genetic organization, residing on the large linear plasmid SCP1, and its intricate regulatory networks.[2] This guide provides a comprehensive technical overview of the core aspects of this compound production in S. coelicolor, intended for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of methylenomycin is orchestrated by a cluster of genes, designated mmy, located on the SCP1 plasmid.[2] This gene cluster encodes all the necessary enzymes for the synthesis, regulation, and resistance related to methylenomycin production.[3] The proposed biosynthetic pathway is a complex process involving multiple enzymatic steps, starting from common metabolic precursors.

A revised pathway for methylenomycin biosynthesis has been proposed based on the roles of key enzymes. MmyD is involved in an early biosynthetic step. MmyE participates in the formation of the exomethylene group. MmyF and MmyO catalyze the conversion of Methylenomycin C to Methylenomycin A.[4]

Diagram of the Proposed this compound Biosynthetic Pathway:

Methylenomycin_Biosynthesis Precursor Central Metabolite Precursors Intermediate1 Early Intermediates Precursor->Intermediate1 mmyD PremethylenomycinC_lactone pre-methylenomycin C lactone (5) Intermediate1->PremethylenomycinC_lactone PremethylenomycinC pre-methylenomycin C (6) PremethylenomycinC_lactone->PremethylenomycinC mmyT MethylenomycinC Methylenomycin C (2) PremethylenomycinC->MethylenomycinC mmyE MethylenomycinA Methylenomycin A (1) MethylenomycinC->MethylenomycinA mmyF, mmyO MethylenomycinB This compound (3) MethylenomycinC->MethylenomycinB

Caption: Proposed biosynthetic pathway of methylenomycins in S. coelicolor.

Genetic Regulation of this compound Production

The production of methylenomycin is tightly regulated at the genetic level, involving a sophisticated signaling network to ensure its synthesis occurs at the appropriate time and under favorable environmental conditions. This regulation is primarily mediated by a quorum-sensing system involving small diffusible signaling molecules called methylenomycin furans (MMFs).[5][6]

The regulatory system involves a transcriptional repressor, MmfR, which belongs to the TetR family. In the absence of MMFs, MmfR binds to the promoter regions of the mmy biosynthetic genes, repressing their transcription.[7] The biosynthesis of MMFs is controlled by the MmfLHP enzymes, which are themselves regulated by MmfR, creating a feedback loop.[7] When the concentration of MMFs reaches a certain threshold, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thereby de-repressing the mmy genes and initiating methylenomycin production.[7]

Signaling Pathway for this compound Production:

MMF_Signaling_Pathway cluster_environmental Environmental & Nutritional Signals cluster_mmf_synthesis MMF Biosynthesis cluster_regulation Transcriptional Regulation cluster_production Antibiotic Production Nutrients Low Specific Growth Rate Alanine Limitation Acidic pH Shock mmfLHP mmfLHP genes Nutrients->mmfLHP induces MMFs Methylenomycin Furans (MMFs) mmfLHP->MMFs MmfR MmfR Repressor Protein MMFs->MmfR inactivates mmfR mmfR gene mmfR->MmfR MmfR->mmfLHP represses mmy_genes mmy Biosynthetic Genes MmfR->mmy_genes represses Methylenomycin_B This compound mmy_genes->Methylenomycin_B

Caption: MMF-mediated quorum sensing regulation of methylenomycin production.

Influence of Culture Conditions

The production of this compound is significantly influenced by various environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield in laboratory and industrial settings.

Data Presentation: Influence of Culture Parameters on this compound Production
ParameterConditionEffect on this compound ProductionReference(s)
Carbon Source Readily assimilated carbon source (e.g., glucose)Required for production.[2][8]
Nitrogen Source Readily assimilated nitrogen source (e.g., alanine, sodium nitrate)Required for production. Alanine limitation can trigger production.[2][3][8][9]
Phosphate Concentration HighFavors methylenomycin synthesis while repressing other secondary metabolites like actinorhodin.[8][10]
pH Acidic pH shockCan trigger transient production.[3][11]
Growth Rate LowA prerequisite for both steady-state and transient production.[3]

Experimental Protocols

Culture Media for S. coelicolor

A defined minimal medium is often used to study the specific effects of nutrients on methylenomycin production.

Minimal Medium Composition:

ComponentConcentration
Glucose10 g/L
NaNO₃2 g/L
K₂HPO₄0.5 g/L
MgSO₄·7H₂O0.5 g/L
KCl0.5 g/L
FeSO₄·7H₂O0.01 g/L
Trace Element Solution1 mL/L

(Adapted from various sources describing minimal media for Streptomyces)

Protocol for Submerged Fermentation of S. coelicolor

This protocol outlines the steps for growing S. coelicolor in a liquid culture to produce this compound.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. coelicolor spores from a mature agar plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Fermentation:

    • Inoculate the production medium (as described in 5.1) with the seed culture (typically 5-10% v/v).

    • Incubate the production culture in a fermenter at 30°C with controlled aeration and agitation (e.g., 1 vvm and 300 rpm, respectively). Maintain the pH around 7.0, unless an acidic shock is part of the experimental design.

    • Monitor growth by measuring biomass (e.g., dry cell weight) and substrate consumption over time.

    • Collect samples periodically for antibiotic quantification. Production typically occurs in the late exponential or stationary phase.[8]

Protocol for Extraction of this compound

This protocol describes a general method for extracting this compound from the culture broth.

  • Cell Removal: Centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the mycelia.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted antibiotic.

  • Solvent Extraction:

    • Acidify the supernatant to approximately pH 3.0 with a suitable acid (e.g., HCl).

    • Extract the acidified supernatant with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times to maximize recovery.

    • Pool the organic phases.

  • Concentration: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract of this compound.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.[8]

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio or gradient will need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 224 nm).[6]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Run the prepared samples and integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for this compound Production and Analysis:

Experimental_Workflow Start Start: S. coelicolor Spore Stock Inoculum Inoculum Preparation (Seed Culture) Start->Inoculum Fermentation Submerged Fermentation (Production Culture) Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling Harvest Culture Harvest Fermentation->Harvest HPLC HPLC Analysis Sampling->HPLC Centrifugation Centrifugation Harvest->Centrifugation Supernatant Supernatant (contains this compound) Centrifugation->Supernatant Mycelia Mycelia (Biomass Measurement) Centrifugation->Mycelia Extraction Solvent Extraction Supernatant->Extraction Concentration Concentration of Extract Extraction->Concentration Concentration->HPLC Quantification Quantification HPLC->Quantification End End: this compound Yield Quantification->End

Caption: General workflow for the production and quantification of this compound.

Conclusion

The production of this compound by Streptomyces coelicolor is a multifaceted process governed by a dedicated gene cluster and a complex regulatory network that responds to environmental cues. A thorough understanding of the biosynthesis, its genetic regulation, and the influence of culture conditions is paramount for the rational design of strategies to enhance its production. The experimental protocols provided in this guide offer a foundational framework for researchers to cultivate S. coelicolor, and to extract and quantify this compound, thereby facilitating further research into this important antibiotic and its producing organism. Continued investigation into the intricate details of these processes holds the potential for the development of novel antimicrobial agents and the optimization of their production.

References

An In-depth Technical Guide to Methylenomycin B: Physical, Chemical, and Biological Aspects

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methylenomycin B, a cyclopentanone-derived antibiotic. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Physical and Chemical Properties

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor A3(2).[1] It is a neutral, colorless oil and is effective against both Gram-negative and Gram-positive bacteria.[1][2]

Structural and General Properties
PropertyValueSource
IUPAC Name 2,3-Dimethyl-5-methylene-2-cyclopenten-1-one[1][3]
Molecular Formula C₈H₁₀O[1][3]
Molecular Weight 122.16 g/mol [3]
CAS Number 52775-77-6[1]
Appearance Neutral colorless oil[4]
Physicochemical Data
PropertyValueNotes
Boiling Point Estimated: ~180-190 °C at 760 mmHgThe boiling point of the related compound 2,3-dimethyl-2-cyclopenten-1-one is 172.4 °C at 760 mmHg.[5] The addition of an exocyclic methylene group would likely increase the boiling point.
Melting Point Not applicableAs it is an oil at room temperature.
Solubility Soluble: Ether, Benzene, Chloroform, Ethyl acetate, Acetone, AlcoholsSlightly Soluble: n-hexane, Petroleum ether[4] Quantitative data (mg/mL) is not readily available in published literature.

Spectral Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

TechniqueData HighlightsSource
¹H NMR Spectral data is available in the literature, often in supplementary information of synthetic studies.[6][7]
¹³C NMR PubChem lists the source of a ¹³C NMR spectrum as J. Amer. Chem. Soc. 105, 6761(1983).[3]
Mass Spectrometry (MS) GC-MS data is available in spectral databases.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available in spectral databases.[3]
UV-Vis Spectroscopy λmax at 240 nm in methanol.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are crucial for further research and development. The following sections summarize the general methodologies found in the literature.

Total Synthesis of this compound

The total synthesis of this compound has been reported in the scientific literature. One of the key publications outlining a synthetic route is:

  • Siwapinyoyos, T.; Thebtaranonth, Y. J. Org. Chem.1982 , 47 (4), pp 598–603.

General Methodology: The synthesis of the cyclopentenoid antibiotic is challenging due to the lability of the α-methylene ketone moiety. Therefore, the exocyclic double bond is typically introduced in the final stages of the synthesis. Retrosynthetic analysis often involves the preparation of a keto acid precursor from starting materials like dimethyl maleate through a multi-step process.

Workflow for Total Synthesis:

G General Workflow for Total Synthesis of this compound start Commercially Available Starting Materials (e.g., Dimethyl Maleate) step1 Multi-step Synthesis of Keto Acid Precursor start->step1 step2 Cyclization to form Cyclopentenone Ring step1->step2 step3 Introduction of Exocyclic Methylene Group step2->step3 end This compound step3->end

A generalized workflow for the total synthesis of this compound.
Isolation from Streptomyces coelicolor

The isolation of this compound from its natural source is a critical process for obtaining the compound for biological studies. A key publication describing the production and isolation is:

  • Hobbs, G., et al. J. Bacteriol.1992 , 174 (5), pp 1487–1494. [8]

General Methodology: Streptomyces coelicolor A3(2) is cultured in a defined medium where the synthesis of methylenomycin is favored. The production of the antibiotic typically occurs late in the growth phase. The culture broth is then harvested, and the compound is extracted using organic solvents. Purification is achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Workflow for Isolation and Characterization:

G Workflow for Isolation and Characterization of this compound culture Fermentation of Streptomyces coelicolor A3(2) extraction Solvent Extraction of Culture Broth culture->extraction concentration Concentration of Crude Extract extraction->concentration hplc Purification by HPLC concentration->hplc characterization Spectroscopic Characterization (NMR, MS, IR) hplc->characterization bioassay Biological Activity Assays hplc->bioassay final_product Pure this compound characterization->final_product

A general workflow for the isolation and characterization of this compound.

Biological Activity and Regulation of Biosynthesis

This compound exhibits broad-spectrum antibiotic activity.[1] While the precise molecular mechanism of its antibacterial action is not fully elucidated in the provided search results, the regulation of its biosynthesis in Streptomyces coelicolor is well-studied. The genes responsible for methylenomycin production (mmy) and resistance (mmr) are located on the SCP1 plasmid.[9]

The biosynthesis is, in part, regulated by a TetR-family transcriptional repressor, MmfR. In the absence of signaling molecules, MmfR binds to the DNA and represses the expression of the mmy genes. The biosynthesis of small signaling molecules, methylenomycin furans (MMFs), is controlled by the MmfLHP enzymes. When MMFs are produced, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the biosynthetic genes and allowing for the production of methylenomycin.

Regulatory Pathway of Methylenomycin Biosynthesis:

G Regulatory Pathway of Methylenomycin Biosynthesis cluster_regulation Regulation cluster_biosynthesis Biosynthesis MmfR MmfR (Repressor) DNA mmy Gene Promoter MmfR->DNA Binds to & Represses MMFs Methylenomycin Furans (MMFs) (Signaling Molecules) MMFs->MmfR Binds to MmfLHP MmfLHP Enzymes MmfLHP->MMFs Synthesizes mmy_genes mmy Genes DNA->mmy_genes Transcription Mmy_enzymes Mmy Biosynthetic Enzymes mmy_genes->Mmy_enzymes Translation Methylenomycin_B This compound Mmy_enzymes->Methylenomycin_B Synthesizes

The regulatory cascade controlling Methylenomycin biosynthesis.

Conclusion

This compound remains a compound of interest due to its antibiotic properties. This guide has consolidated the available information on its physical and chemical characteristics, outlined the general procedures for its synthesis and isolation, and provided an overview of the regulation of its biosynthesis. Further research is warranted to fully elucidate its mechanism of action, which will be critical for any future drug development efforts based on this natural product.

References

An In-depth Technical Guide to the Regulation of Methylenomycin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor is a model organism for studying the production of a vast array of secondary metabolites, including many clinically important antibiotics. Among these is methylenomycin A, a unique antibiotic whose biosynthetic, regulatory, and resistance genes are conveniently clustered on the giant linear plasmid SCP1.[1] This genetic organization makes the methylenomycin system an excellent model for understanding and engineering antibiotic production. This technical guide provides a comprehensive overview of the intricate regulatory network governing methylenomycin biosynthesis, with a focus on the key molecular players and their interactions.

The Methylenomycin Biosynthetic Gene Cluster

The methylenomycin gene cluster (mmy) on the SCP1 plasmid contains all the necessary genetic information for the production of methylenomycin A and its self-resistance. The cluster includes biosynthetic genes, resistance genes, and regulatory genes that are tightly controlled to ensure antibiotic production occurs at the appropriate time and under specific environmental conditions.[2]

Core Regulatory Components

The regulation of methylenomycin biosynthesis is a hierarchical process involving multiple transcriptional regulators and small molecule signals. The key players in this network are the transcriptional activator MmyB, the repressors MmyR and MmfR, and the signaling molecules known as methylenomycin furans (MMFs).

MmyB: The Pathway-Specific Activator

MmyB is a transcriptional activator belonging to the Large ATP-binding regulators of the LuxR (LAL) family. It is considered the primary activator of the mmy biosynthetic genes. The expression of mmyB is itself tightly regulated, serving as a key control point for initiating methylenomycin production.

MmfR and MmyR: The Repressors
  • MmfR: This protein is a TetR-family transcriptional repressor that binds to operator sites in the promoter regions of the mmyB gene and the mmfLHP operon (responsible for MMF biosynthesis).[3] In the absence of MMFs, MmfR represses the expression of both mmyB and the MMF biosynthetic genes, effectively shutting down the entire pathway.[3]

  • MmyR: Another TetR-family repressor, MmyR, also contributes to the negative regulation of methylenomycin biosynthesis. While its precise mechanism is less understood than that of MmfR, knockout studies have shown that deletion of mmyR leads to a significant increase in methylenomycin production.[3]

Methylenomycin Furans (MMFs): The Signaling Molecules

MMFs are small, diffusible signaling molecules, structurally similar to γ-butyrolactones (GBLs), that act as inducers of methylenomycin biosynthesis.[4] They are synthesized by the products of the mmfLHP operon. MMFs function by binding to the repressor MmfR, causing a conformational change that leads to its dissociation from its DNA operator sites. This derepression allows for the transcription of mmyB and the subsequent activation of the methylenomycin biosynthetic genes.[3]

The Regulatory Cascade

The regulation of methylenomycin biosynthesis can be visualized as a multi-layered cascade. The following diagram illustrates the core regulatory interactions.

Methylenomycin_Regulation cluster_mmf MMF Biosynthesis cluster_mmy Methylenomycin Biosynthesis cluster_regulators Regulators mmfLHP mmfLHP MMF MMFs mmfLHP->MMF synthesis mmy_genes mmy genes MmyB MmyB MmyB->mmy_genes activates MmfR MmfR MmfR->mmfLHP represses MmfR->MmyB represses MmyR MmyR MmyR->mmy_genes represses MMF->MmfR inactivates

Core regulatory pathway of methylenomycin biosynthesis.

Quantitative Data on Regulation

While the qualitative aspects of the regulatory network are well-established, specific quantitative data on binding affinities and gene expression changes are not extensively reported in the literature. The following tables summarize the known effects.

Regulatory ProteinTarget Gene/OperonEffect of Binding
MmyBmmy biosynthetic genesActivation
MmfRmmyBRepression
MmfRmmfLHPRepression
MmyRmmy biosynthetic genesRepression

Table 1: Summary of Regulatory Protein Interactions.

MutantEffect on Methylenomycin ProductionReference
ΔmmyRIncreased production[3]
ΔmmfLHPAbolished production (restored by exogenous MMFs)[4]

Table 2: Phenotypes of Key Regulatory Mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the regulation of methylenomycin biosynthesis. These are generalized protocols for Streptomyces and would require optimization for specific experimental conditions.

Gene Knockout via PCR Targeting

This protocol describes a method for creating in-frame gene deletions in Streptomyces coelicolor using a PCR-targeting approach.

Gene_Knockout_Workflow start Design Primers with Homology Arms & FRT sites pcr PCR Amplification of Resistance Cassette start->pcr transform_ecoli1 Transform E. coli BW25113/pIJ790 with PCR Product pcr->transform_ecoli1 recombine λ-Red Recombination in E. coli transform_ecoli1->recombine isolate_cosmid Isolate Mutagenized Cosmid recombine->isolate_cosmid transform_ecoli2 Transform E. coli ET12567/pUZ8002 (methylation-deficient) isolate_cosmid->transform_ecoli2 conjugate Conjugate into S. coelicolor transform_ecoli2->conjugate select_exconjugants Select for Double Crossover (Apramycin-R, Kanamycin-S) conjugate->select_exconjugants verify Verify Deletion by PCR and Sequencing select_exconjugants->verify EMSA_Workflow start Design and Synthesize DNA Probe label_probe Label Probe (e.g., Biotin, 32P) start->label_probe binding_reaction Incubate Labeled Probe with Purified Protein label_probe->binding_reaction purify_protein Purify Regulatory Protein (e.g., MmfR, MmyB) purify_protein->binding_reaction electrophoresis Run on Native Polyacrylamide Gel binding_reaction->electrophoresis transfer Transfer to Membrane (for non-radioactive detection) electrophoresis->transfer detect Detect Shifted Bands (Autoradiography or Chemiluminescence) transfer->detect RTqPCR_Workflow start Culture Streptomyces Strains and Harvest Mycelia rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis Reverse Transcription (cDNA Synthesis) dnase_treatment->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (e.g., ΔΔCt method) qpcr->analysis

References

The Enigmatic Arsenal: A Technical Guide to the Mechanism of Action of Methylenomycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Methylenomycin antibiotics, produced by Streptomyces coelicolor, represent a unique class of cyclopentanone-derived natural products with activity against both Gram-positive and Gram-negative bacteria. While the genetic basis of their production and regulation is well-characterized, their precise mechanism of action remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of methylenomycin antibiotics, focusing on their biosynthesis, known biological activity, and the mechanism of resistance. We present available quantitative data on their antimicrobial efficacy, detail relevant experimental protocols, and visualize the biosynthetic and regulatory pathways to facilitate further research and drug development efforts.

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2) and is effective against a range of Gram-negative and Gram-positive bacteria[1]. The genes responsible for its biosynthesis (mmy), regulation, and resistance (mmr) are uniquely located on the large, linear SCP1 plasmid[2]. This genetic clustering has made the methylenomycin system a model for studying antibiotic production and its regulation. Recent research has unveiled that biosynthetic intermediates of methylenomycin A are significantly more potent than the final product, suggesting a promising avenue for the development of new antibacterial agents[3]. However, a critical knowledge gap remains regarding the specific molecular target and the precise biochemical mechanism by which methylenomycins exert their antibiotic effect.

Biosynthesis and Regulation

The production of methylenomycin is a complex process involving a cascade of enzymatic reactions encoded by the mmy gene cluster. The regulation of this cluster is tightly controlled by a network of regulatory proteins and small signaling molecules.

Biosynthetic Pathway

The biosynthetic pathway of methylenomycin A has been partially elucidated through genetic and biochemical studies. Key enzymes such as MmyD, MmyO, MmyF, and MmyE are involved in the multi-step conversion of precursors into the final active compounds[3]. Deletion of specific mmy genes has led to the accumulation of intermediates, providing insights into the sequence of reactions[3].

Methylenomycin_Biosynthesis Precursors Primary Metabolites MmyD MmyD Precursors->MmyD Intermediate1 Early Intermediates MmyD->Intermediate1 Mmy_Enzymes Multiple Mmy Enzymes Intermediate1->Mmy_Enzymes Pre_MmyC pre-Methylenomycin C Mmy_Enzymes->Pre_MmyC MmyE MmyE Pre_MmyC->MmyE Pre_MmyC_lactone pre-Methylenomycin C lactone Pre_MmyC->Pre_MmyC_lactone cyclizes MmyC Methylenomycin C MmyE->MmyC MmyF_MmyO MmyF/MmyO MmyC->MmyF_MmyO MmyA Methylenomycin A MmyF_MmyO->MmyA

Caption: Proposed biosynthetic pathway of Methylenomycin A.

Regulatory Network

The regulation of methylenomycin production is intricate, involving transcriptional repressors such as MmfR and MmyR. These repressors control the expression of the mmy biosynthetic genes. The activity of these repressors is modulated by small signaling molecules known as methylenomycin furans (MMFs), which act as autoregulators.

Methylenomycin_Regulation cluster_genes mmy Gene Cluster mmy_genes mmy Biosynthetic Genes Methylenomycin Methylenomycin mmy_genes->Methylenomycin produces mmf_genes mmf Genes MMFs Methylenomycin Furans (MMFs) mmf_genes->MMFs produces MmfR MmfR Repressor MmfR->mmy_genes represses MmyR MmyR Repressor MmyR->mmy_genes represses MMFs->MmfR inactivates

Caption: Simplified regulatory network of methylenomycin biosynthesis.

Mechanism of Action: An Unresolved Question

Despite the detailed understanding of its biosynthesis, the precise molecular target and mechanism of action of methylenomycin antibiotics remain to be fully elucidated. It is known that methylenomycin A exhibits a broad spectrum of activity, indicating that it likely targets a fundamental process in both Gram-positive and Gram-negative bacteria[1].

Recent studies on biosynthetic intermediates have revealed that pre-methylenomycin C and its lactone derivative are significantly more potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, than methylenomycin A itself[3]. This suggests that the pharmacophore of these intermediates may differ from that of the final product and that they may interact with a different or modified target[3]. The γ-butyrolactone moiety in the lactone intermediate is hypothesized to be a key component of its pharmacophore[3].

Further research is required to identify the specific bacterial enzyme or cellular process that is inhibited by methylenomycins.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of methylenomycin A and its biosynthetic intermediates has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The data highlights the potent activity of the intermediates against clinically relevant pathogens.

Table 1: Antimicrobial Activity of Methylenomycin Derivatives against Gram-Positive Bacteria [3]

OrganismCompoundMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus DSM 21979 (MRSA)Methylenomycin A256256
Methylenomycin C512512
pre-Methylenomycin C lactone11
pre-Methylenomycin C1616
Staphylococcus aureus R34Methylenomycin A256256
Methylenomycin C256256
pre-Methylenomycin C lactone22
pre-Methylenomycin C1616
Bacillus subtilis MarburgMethylenomycin A192192
Methylenomycin C192192
pre-Methylenomycin C lactone11
pre-Methylenomycin C9.89.8
Enterococcus faecium U0317Methylenomycin A256256
Methylenomycin C512512
pre-Methylenomycin C lactone22
pre-Methylenomycin C3264
Enterococcus faecium 64/3pre-Methylenomycin C lactone22
pre-Methylenomycin C816

Note: No activity was observed for any of the tested compounds at concentrations up to 512 µg/mL against several Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3]

Resistance Mechanisms

The primary known mechanism of resistance to methylenomycin is conferred by the mmr gene, which is part of the methylenomycin gene cluster on the SCP1 plasmid. The Mmr protein is a hydrophobic, putative membrane protein that shows some homology to tetracycline resistance proteins from other bacteria[4]. It is hypothesized that Mmr functions as an efflux pump, actively transporting the antibiotic out of the cell, thereby reducing its intracellular concentration to sub-lethal levels[4].

Resistance_Mechanism cluster_cell Bacterial Cell Mmr_pump Mmr Efflux Pump Methylenomycin_out Methylenomycin Mmr_pump->Methylenomycin_out efflux Target Putative Intracellular Target Methylenomycin_in Methylenomycin Methylenomycin_in->Mmr_pump Methylenomycin_in->Target inhibition Methylenomycin_out->Methylenomycin_in entry

Caption: Proposed mechanism of resistance to methylenomycin via an efflux pump.

Experimental Protocols

Generation of Biosynthetic Intermediates via Gene Deletion

This protocol describes the general workflow for creating in-frame deletions of biosynthetic genes in S. coelicolor to facilitate the accumulation and isolation of intermediates.

  • Construct a gene replacement cassette: A cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and molecular cloning techniques.

  • Transformation of S. coelicolor: The gene replacement cassette is introduced into S. coelicolor protoplasts via transformation.

  • Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a selectable marker on the vector backbone.

  • Confirmation of deletion: The deletion of the target gene is confirmed by PCR analysis of genomic DNA from the mutant strain.

  • Fermentation and isolation: The mutant strain is cultured in a suitable production medium. The culture broth is then extracted with an organic solvent, and the extract is purified using chromatographic techniques (e.g., HPLC) to isolate the accumulated biosynthetic intermediate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[5][6]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of antibiotic stock solutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of bacterial inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in 96-well plate start->prep_antibiotic inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC as lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Methylenomycin antibiotics and their biosynthetic intermediates represent a promising area for the discovery of novel antibacterial agents. The high potency of pre-methylenomycin C and its lactone derivative against drug-resistant Gram-positive pathogens underscores the potential of targeting undiscovered bacterial pathways. The most significant challenge and the most critical area for future research is the definitive identification of the molecular target(s) and the elucidation of the precise mechanism of action of these compounds. Understanding how methylenomycins kill bacteria will be instrumental in optimizing their structure for improved efficacy and overcoming potential resistance mechanisms. This knowledge will be crucial for the successful development of this enigmatic class of antibiotics into clinically useful drugs.

References

The Structural Elucidation of Methylenomycin B and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methylenomycin B, a cyclopentanone-derived antibiotic, and its naturally occurring and synthetic analogs. It consolidates spectroscopic data, details experimental protocols for isolation and characterization, and explores the biosynthetic pathway and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor A3(2) and Streptomyces violaceus-ruber.[1][2] It belongs to the methylenomycin family of antibiotics, which are characterized by a functionalized cyclopentanone core. First isolated and characterized in the 1970s, this compound, alongside its more studied counterpart Methylenomycin A, has demonstrated activity against both Gram-positive and some Gram-negative bacteria.[1][3] The unique structural features of the methylenomycins and their biosynthetic pathway have made them intriguing targets for chemical synthesis and biological investigation. This guide will delve into the foundational and contemporary studies that have defined the structure of this compound and its related compounds.

Structural Elucidation of this compound

The structure of this compound was first determined by Haneishi and his colleagues in 1974.[3][4] Through a combination of spectroscopic techniques, they established its molecular formula and key functional groups.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O[3]
Molecular Weight 122.167 g/mol [3]
Appearance Colorless oil[3]
UV λmax (Methanol) 240 nm (shoulder at 270 nm)[3]
Infrared (IR) νmax 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C)[3]
Mass Spectrometry (m/z) 122 (M⁺)

Table 1: Physicochemical and Spectroscopic Properties of this compound

Nuclear Magnetic Resonance (NMR) Data
Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C1208.0
C2140.0
C3145.0
C450.0
C5150.0
C6 (=CH₂)110.0
C7 (-CH₃)12.0
C8 (-CH₃)15.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: This is a predicted spectrum and may differ from experimental values.

Analogs of this compound

Several analogs of this compound have been identified, both from natural sources as biosynthetic intermediates and through chemical synthesis. These analogs provide crucial information for understanding structure-activity relationships.

Naturally Occurring Analogs: Biosynthetic Intermediates

Recent studies on the biosynthesis of methylenomycins have led to the isolation and characterization of several key intermediates, which are structurally related to this compound.[5]

Compound Structure Molecular Formula Mass (m/z) [M+H]⁺
Methylenomycin C Epoxide of this compoundC₉H₁₀O₄183.0650
pre-Methylenomycin C Hydroxylated precursorC₉H₁₂O₄185.0814
pre-Methylenomycin C lactone Lactonized precursorC₉H₁₀O₃167.0701

Table 3: Naturally Occurring Analogs of this compound from the Biosynthetic Pathway [5]

Detailed 2D NMR data (COSY, HSQC, HMBC) have been instrumental in elucidating the structures of these intermediates.[5]

Experimental Protocols

Isolation and Purification of Methylenomycins

The following is a generalized protocol based on methods described for the isolation of methylenomycins from Streptomyces fermentation broths.[3][5]

Workflow for Methylenomycin Isolation

A Streptomyces Fermentation Broth B Centrifugation/Filtration A->B C Supernatant (Acidified to pH 2-3) B->C D Ethyl Acetate Extraction C->D E Crude Extract D->E F Silica Gel Chromatography E->F G Fractionation F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound and Analogs H->I

Caption: General workflow for the isolation and purification of methylenomycins.

  • Fermentation: Culture Streptomyces coelicolor or a relevant mutant strain in a suitable liquid medium for 5-7 days.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Acidification and Extraction: Adjust the pH of the supernatant to 2-3 with a suitable acid (e.g., HCl) and extract with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract in vacuo to obtain the crude extract.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major fractions.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using reverse-phase HPLC with a suitable solvent system (e.g., water-acetonitrile gradient).

  • Characterization: Analyze the purified compounds using spectroscopic methods (NMR, MS, IR) to confirm their identity and purity.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compounds.[5]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify key functional groups, such as carbonyls and double bonds.

Biosynthesis and Potential Mechanism of Action

Biosynthetic Pathway

The biosynthesis of methylenomycins involves a complex pathway encoded by the mmy gene cluster.[5] The pathway starts from a diketide and a pentose, which undergo a series of enzymatic transformations to form the cyclopentanone ring and introduce the various functional groups.

Simplified Methylenomycin Biosynthetic Pathway

A Diketide + Pentose B pre-Methylenomycin C lactone A->B mmy genes C pre-Methylenomycin C B->C mmyT D Methylenomycin C C->D mmyE E Methylenomycin A D->E mmyO, mmyF F This compound D->F Spontaneous Decarboxylation cluster_cell Bacterial Cell A This compound B Essential Bacterial Enzyme (e.g., with active site Cys-SH) A->B Michael Addition C Inactive Enzyme Adduct B->C D Metabolic Pathway Disruption C->D E Inhibition of Cell Growth / Cell Death D->E

References

The Expanding World of Methylenomycins: A Technical Guide to Natural Variants of Methylenomycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycins A and B, produced by Streptomyces coelicolor A3(2), are cyclopentanone-derived antibiotics effective against both Gram-negative and Gram-positive bacteria.[1][2] Initially discovered as a duo, recent research has unveiled a growing family of natural variants and biosynthetic intermediates, some of which exhibit significantly enhanced potency against drug-resistant pathogens. This technical guide provides a comprehensive overview of the known natural variants of Methylenomycins A and B, detailing their structural characteristics, biological activities, and the experimental methodologies for their isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Core Structures and Known Natural Variants

The core structure of the methylenomycins is a substituted cyclopentanone ring. Methylenomycin A is characterized by an epoxide group, which is absent in Methylenomycin B.[1][2] Recent studies involving targeted gene deletions in the mmy biosynthetic gene cluster of S. coelicolor have led to the isolation and characterization of several novel natural variants and biosynthetic intermediates.[3]

The currently identified natural variants of Methylenomycin A and B include:

  • Methylenomycin A: One of the originally discovered compounds.[2]

  • This compound: The second of the originally discovered compounds.[1]

  • Methylenomycin C: A direct precursor to Methylenomycin A.[3]

  • pre-Methylenomycin C: An intermediate in the biosynthetic pathway.[3]

  • pre-Methylenomycin C lactone: A cyclized precursor to pre-Methylenomycin C.[3]

  • Methylenomycin D1 and D2: Diastereomers that are likely shunt metabolites derived from the unselective reduction of Methylenomycin C.[3][4]

Quantitative Biological Activity

A significant finding from recent research is the potent antibacterial activity of the newly discovered biosynthetic intermediates, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[3] The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of these compounds.

CompoundS. aureus (MRSA)E. faeciumB. subtilis
Methylenomycin A >512 µg/mL>512 µg/mL192 µg/mL
Methylenomycin C 256 µg/mL512 µg/mL192 µg/mL
pre-Methylenomycin C 16 µg/mL32 µg/mL9.8 µg/mL
pre-Methylenomycin C lactone 1-2 µg/mL2 µg/mL1 µg/mL
Methylenomycin D1 No data availableNo data availableNo data available
Methylenomycin D2 No data availableNo data availableNo data available
This compound No data availableNo data availableNo data available

Biosynthetic Pathway of Methylenomycins

The biosynthesis of methylenomycins is governed by the mmy gene cluster located on the large linear plasmid SCP1 in Streptomyces coelicolor A3(2).[5] The pathway involves a series of enzymatic reactions that build and modify the cyclopentanone core. The discovery of intermediates like pre-methylenomycin C and methylenomycin C has provided a clearer picture of the later steps in the pathway.

Methylenomycin Biosynthesis Early Precursors Early Precursors pre-MmyC_lactone pre-Methylenomycin C lactone Early Precursors->pre-MmyC_lactone MmyD, MmyG, MmyK, MmyQ, MmyY, MmyX pre-MmyC pre-Methylenomycin C pre-MmyC_lactone->pre-MmyC MmyT (thioesterase) MmyC Methylenomycin C pre-MmyC->MmyC MmyE MmyA Methylenomycin A MmyC->MmyA MmyO, MmyF MmyD1_D2 Methylenomycins D1 & D2 MmyC->MmyD1_D2 unselective reduction

Caption: Proposed biosynthetic pathway of Methylenomycins.[3]

Experimental Protocols

Cultivation and Production of Methylenomycin Variants

A general protocol for the production of methylenomycins and their variants involves the cultivation of Streptomyces coelicolor strains, including wild-type and genetically engineered mutants.

  • Media: Supplemented minimal medium (SMM) agar with a high phosphate concentration is often used to enhance methylenomycin production while suppressing the synthesis of other antibiotics like actinorhodin and prodiginine.[3]

  • Culture Conditions: Cultures are typically grown at 30°C for 3-7 days.[3]

  • Extraction: The agar is typically extracted with an organic solvent such as ethyl acetate. The pH of the culture medium can be adjusted to optimize the extraction of specific compounds. For example, neutral extracts are used for the isolation of pre-methylenomycin C lactone, while acidified extracts are used for other variants.[3]

Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for the isolation and purification of methylenomycin variants from crude extracts.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape, is employed.

  • Detection: UV detection is used to monitor the elution of compounds. The characteristic UV absorbance maxima (λmax) for different variants aid in their identification during purification.[3]

Isolation and Purification Workflow cluster_0 Extraction cluster_1 Purification Culture S. coelicolor Culture Crude_Extract Crude Organic Extract Culture->Crude_Extract Solvent Extraction HPLC Reversed-Phase HPLC Crude_Extract->HPLC Injection Fractions Collected Fractions HPLC->Fractions Fraction Collection Pure_Compounds Pure Methylenomycin Variants Fractions->Pure_Compounds Evaporation

Caption: General workflow for the isolation and purification of methylenomycins.
Structural Characterization

The structures of the isolated methylenomycin variants are elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of each compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to determine the chemical structure and stereochemistry of the molecules. These experiments typically include:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the stereochemistry of the molecule.[3]

Signaling Pathways and Mechanism of Action

While the precise molecular targets of all methylenomycin variants are not fully elucidated, their antibacterial activity suggests interference with essential cellular processes in bacteria. The exomethylene group present in Methylenomycins A and C appears to be a key pharmacophore, as its reduction leads to a loss of biological activity.[3] The significantly higher potency of pre-methylenomycin C and its lactone suggests that these precursors may have a different or more efficient mechanism of action compared to the more mature forms of the antibiotic. Further research is needed to identify the specific signaling pathways and molecular targets affected by these compounds.

Conclusion and Future Directions

The methylenomycin family of antibiotics is proving to be a rich source of chemical diversity with significant potential for the development of new antibacterial agents. The discovery of highly potent biosynthetic intermediates highlights the value of exploring the full metabolic potential of antibiotic-producing microorganisms. Future research should focus on:

  • A comprehensive screening for additional natural variants of methylenomycins from different Streptomyces species.

  • Determining the antibacterial activity of this compound, D1, and D2 to complete the structure-activity relationship profile.

  • Elucidating the specific molecular targets and mechanisms of action for all known variants, particularly the highly potent pre-methylenomycin C and its lactone.

  • Utilizing the biosynthetic gene cluster and heterologous expression systems to generate novel, engineered derivatives with improved pharmacological properties.

This in-depth technical guide provides a current and comprehensive overview of the natural variants of Methylenomycins A and B, offering a solid foundation for future research and development in this promising class of antibiotics.

References

The SCP1 Plasmid: A Mobile Genetic Element Driving Methylenomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The SCP1 plasmid of Streptomyces coelicolor A3(2) is a giant linear plasmid that serves as a self-contained mobile genetic element for the biosynthesis of the antibiotic methylenomycin. This whitepaper provides a comprehensive technical overview of the pivotal role of SCP1 in methylenomycin production, detailing the genetic organization of the biosynthetic cluster, the intricate regulatory networks that govern its expression, and the key experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique plasmid-encoded antibiotic synthesis system and its potential for applications in synthetic biology and novel drug discovery.

Introduction

Streptomyces coelicolor A3(2) is a model organism for the study of bacterial development and secondary metabolism, producing a diverse array of bioactive compounds. Among these is methylenomycin A, a potent antibiotic with a unique cyclopentanone structure. The genetic determinants for methylenomycin biosynthesis, resistance, and regulation are not located on the chromosome, but are instead clustered on the giant linear plasmid, SCP1.[1][2][3] This plasmid, approximately 350 kb in size, represents a fascinating example of horizontal gene transfer and the modular evolution of antibiotic production pathways.[4] The mobile nature of the SCP1 plasmid allows for the transfer of the entire methylenomycin production machinery to other compatible streptomycetes, highlighting its potential as a tool for synthetic biology and the generation of novel antibiotic derivatives.[1][2]

Genetic Organization of the Methylenomycin (mmy) Gene Cluster on SCP1

The genes responsible for methylenomycin A biosynthesis are organized in a contiguous cluster, designated as the mmy cluster, on the SCP1 plasmid.[5] This cluster encompasses genes encoding the biosynthetic enzymes, regulatory proteins, and a self-resistance mechanism.

Table 1: Key Genes in the mmy Cluster and Their Proposed Functions

GeneProposed Function
mmyDInvolved in an early step of the biosynthetic pathway.[2]
mmyEParticipates in the formation of the exomethylene group.[2]
mmyFNADPH-dependent flavin reductase, supplying FADH2 to MmyO.[2]
mmyOFADH2-dependent monooxygenase that catalyzes the epoxidation of methylenomycin C to methylenomycin A.[2]
mmrConfers resistance to methylenomycin.
mmyRTranscriptional repressor of the mmy biosynthetic genes.[1]
mmyBTranscriptional activator required for the expression of the mmy biosynthetic genes.

Regulation of Methylenomycin Synthesis

The production of methylenomycin is tightly regulated at the transcriptional level, involving a sophisticated interplay of repressors, activators, and small molecule effectors.

The Repressor MmyR and the Activator MmyB

The expression of the methylenomycin biosynthetic genes is primarily controlled by two key regulatory proteins encoded within the mmy cluster: MmyR and MmyB.

  • MmyR: This protein acts as a transcriptional repressor, binding to operator sites within the mmy cluster to prevent the transcription of the biosynthetic genes. Deletion of the mmyR gene leads to a significant overproduction of methylenomycin, confirming its role as a negative regulator.[1][5]

  • MmyB: In contrast, MmyB is a transcriptional activator. Its expression is essential for initiating the transcription of the mmy biosynthetic operons.

The Role of Methylenomycin Furans (MMFs)

The activity of the MmyR repressor is modulated by a family of small signaling molecules called methylenomycin furans (MMFs). These molecules are themselves synthesized by enzymes encoded on the SCP1 plasmid. When MMFs accumulate to a critical concentration, they bind to MmyR, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the mmy biosynthetic genes to commence, under the positive control of MmyB.

Quantitative Data on Methylenomycin Production

While the literature qualitatively describes the effects of gene knockouts on methylenomycin production, specific quantitative data is often not presented in a consolidated format. The following table summarizes the observed production phenotypes based on available descriptions.

Table 2: Methylenomycin Production in Various S. coelicolor Strains

StrainRelevant GenotypeMethylenomycin Production PhenotypeReference
S. coelicolor A3(2)Wild-type (with SCP1)Basal level of productionGeneral
S. coelicolor ΔmmyRmmyR knockoutMarked overproduction of methylenomycin.[1][5][1][5]
S. coelicolor ΔmmyDmmyD knockoutAbolished production of methylenomycin and related metabolites.[2][2]
S. coelicolor (SCP1 cured)Lacks SCP1 plasmidNo production of methylenomycin.General

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the SCP1 plasmid and methylenomycin synthesis.

Curing of the SCP1 Plasmid

This protocol is based on the principle of protoplast formation and regeneration, during which plasmids can be lost.

Materials:

  • S. coelicolor A3(2) culture

  • YEME medium (Yeast Extract-Malt Extract)

  • P buffer

  • 10.3% (w/v) Sucrose solution

  • Lysozyme solution (1 mg/mL in P buffer)

  • R5 regeneration medium

Procedure:

  • Grow a culture of S. coelicolor A3(2) in YEME medium to the late logarithmic phase.

  • Harvest the mycelium by centrifugation and wash twice with 10.3% sucrose solution.

  • Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes to generate protoplasts.

  • Filter the protoplast suspension through cotton wool to remove mycelial fragments.

  • Pellet the protoplasts by gentle centrifugation and wash with P buffer.

  • Serially dilute the protoplast suspension and plate on R5 regeneration medium.

  • Incubate the plates until colonies appear.

  • Screen individual colonies for the loss of methylenomycin production using a bioassay against a sensitive indicator strain (e.g., S. coelicolor J1501, which lacks SCP1).[6]

  • Confirm the loss of the SCP1 plasmid by PCR using primers specific for a gene within the mmy cluster.

Gene Knockout in the mmy Cluster via PCR-Targeting

This protocol describes the replacement of a target gene on a cosmid carrying the mmy cluster with an antibiotic resistance cassette, followed by introduction into a recipient S. coelicolor strain.

Materials:

  • Cosmid containing the mmy gene cluster

  • E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

  • PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends priming for an antibiotic resistance cassette

  • Antibiotic resistance cassette template DNA (e.g., from pIJ773)

  • S. coelicolor M145 (recipient strain, lacks SCP1)

  • Appropriate antibiotics for selection

Procedure:

  • Generate the Disruption Cassette: Amplify the antibiotic resistance cassette using the specific PCR primers. The resulting PCR product will have flanking regions homologous to the target gene's upstream and downstream sequences.

  • Electroporate into E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the mmy cluster-containing cosmid. Electroporate the purified disruption cassette into these cells.

  • Select for Recombinants: Plate the transformed E. coli cells on a medium containing the appropriate antibiotics to select for colonies where the target gene on the cosmid has been replaced by the resistance cassette.

  • Isolate the Mutant Cosmid: Isolate the recombinant cosmid DNA from a verified E. coli colony.

  • Conjugate into S. coelicolor: Introduce the mutant cosmid into the recipient S. coelicolor M145 strain via intergeneric conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

  • Select for Double Crossover Events: Plate the conjugation mixture on a medium that selects for the antibiotic resistance marker of the disruption cassette and counter-selects against the cosmid vector backbone marker.

  • Verify the Knockout: Confirm the gene replacement in the S. coelicolor exconjugants by PCR analysis using primers flanking the target gene.

Quantification of Methylenomycin Production by HPLC

Materials:

  • Culture supernatant from S. coelicolor strains

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Extraction: Acidify the culture supernatant to pH 3-4 and extract the methylenomycin with an equal volume of ethyl acetate.

  • Sample Preparation: Evaporate the ethyl acetate extract to dryness and redissolve the residue in a known volume of methanol.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution profile at a wavelength where methylenomycin A absorbs (e.g., around 230 nm).

    • Quantify the amount of methylenomycin A by comparing the peak area to a standard curve generated with purified methylenomycin A.

Analysis of mmy Gene Expression by qRT-PCR

Materials:

  • RNA isolated from S. coelicolor cultures at different growth phases

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for the mmy target genes and a housekeeping gene (e.g., hrdB)

  • SYBR Green or other fluorescent dye for real-time PCR

  • qRT-PCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from S. coelicolor mycelium and synthesize cDNA using reverse transcriptase.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target mmy genes and the housekeeping gene in each sample.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

Signaling Pathway for Methylenomycin Synthesis Regulation

Methylenomycin_Regulation cluster_genes SCP1 Plasmid cluster_products Cellular Components mmyR_gene mmyR MmyR MmyR Repressor mmyR_gene->MmyR Transcription & Translation mmyB_gene mmyB MmyB MmyB Activator mmyB_gene->MmyB Transcription & Translation mmf_genes mmf genes MMFs MMFs mmf_genes->MMFs Biosynthesis mmy_biosynthetic_genes mmy biosynthetic genes Methylenomycin Methylenomycin mmy_biosynthetic_genes->Methylenomycin Biosynthesis MmyR->mmy_biosynthetic_genes Represses MmyB->mmy_biosynthetic_genes Activates MMFs->MmyR Inhibits repression

Caption: Regulatory pathway of methylenomycin synthesis.

Experimental Workflow for mmy Gene Knockout

Gene_Knockout_Workflow start Start pcr 1. PCR Amplification of Disruption Cassette start->pcr electroporation 2. Electroporation into E. coli with mmy Cosmid pcr->electroporation selection_ecoli 3. Selection of Recombinant E. coli Colonies electroporation->selection_ecoli cosmid_isolation 4. Isolation of Mutant Cosmid DNA selection_ecoli->cosmid_isolation conjugation 5. Conjugation into S. coelicolor cosmid_isolation->conjugation selection_sc 6. Selection for Double Crossover Mutants conjugation->selection_sc verification 7. PCR Verification of Gene Knockout selection_sc->verification end End verification->end

Caption: Workflow for targeted gene knockout in the mmy cluster.

Conclusion

The SCP1 plasmid is a remarkable example of a mobile genetic element that orchestrates the complete biosynthesis of a potent antibiotic. Its well-defined gene cluster and sophisticated regulatory network make it an ideal system for studying antibiotic production and for engineering novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for the genetic and biochemical characterization of the methylenomycin biosynthetic pathway. Further research into the intricate regulatory circuits of SCP1 and the enzymatic mechanisms of the Mmy proteins will undoubtedly unlock new avenues for antibiotic discovery and development.

References

Methodological & Application

Total Synthesis of Methylenomycin B: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenomycin B, a cyclopentanone-derived antibiotic isolated from Streptomyces violaceoruber, exhibits notable antibacterial activity. Its simple yet intriguing structure has made it a target for several total synthesis campaigns. This document provides a detailed account of a prominent total synthesis route to this compound, offering structured data, comprehensive experimental protocols, and a visual representation of the synthetic workflow. The presented protocol is based on the four-step synthesis reported by Newton, Reynolds, and Eyre, which offers an efficient and concise pathway to this natural product.[1][2]

Data Presentation

Several research groups have reported the total synthesis of this compound. The table below summarizes the key quantitative data, primarily the reaction yields for each step, from some of the notable synthetic routes.

Synthesis Route (Lead Author)Starting MaterialNumber of StepsOverall Yield (%)Key Intermediates/Reactions
Newton, R. F. (1981) [1][2]Ethyl 3-oxopentanoate4~15%Diketoester, Cyclopentenone
Takahashi, Y. (1982) [3]Methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate4~44%Vinyl-lithium reagent
Thebtaranonth, Y. (1982) [1]Not detailed in abstract--Retro-Diels-Alder reaction

Experimental Protocols

This section provides a detailed methodology for the total synthesis of this compound as described by Newton, Reynolds, and Eyre.[1][2]

Synthesis of Ethyl 2-acetyl-3-oxopentanoate (Compound 3)

  • Materials: Ethyl 3-oxopentanoate (1.0 eq), Sodium (1.0 eq), Ethanol, Bromoacetone (1.0 eq).

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol under an inert atmosphere.

    • Ethyl 3-oxopentanoate is added dropwise to the sodium ethoxide solution at 0 °C.

    • The resulting sodium salt is then treated with bromoacetone.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography to afford ethyl 2-acetyl-3-oxopentanoate.

  • Yield: 92%[2]

Synthesis of 3-ethoxycarbonyl-2,4-dimethylcyclopent-2-en-1-one (Compound 7)

  • Materials: Ethyl 2-acetyl-3-oxopentanoate (1.0 eq), Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • The diketoester (Compound 3) is dissolved in a solution of sodium hydroxide in aqueous ethanol.[2]

    • The mixture is heated at reflux.[2]

    • The reaction progress is monitored by TLC.

    • After completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The aqueous residue is acidified with dilute hydrochloric acid and extracted with diethyl ether.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

    • Purification by column chromatography yields the cyclopentenone product.

  • Yield: 52%[2]

Synthesis of 5-ethoxycarbonyl-2,3-dimethyl-5-formylcyclopent-2-en-1-one (Compound 8)

  • Materials: 3-ethoxycarbonyl-2,4-dimethylcyclopent-2-en-1-one (1.0 eq), Diethyl oxalate (1.0 eq), Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, the cyclopentenone (Compound 7) and diethyl oxalate are added at room temperature.[2]

    • The reaction is stirred for several hours.

    • The resulting sodium salt of the product precipitates and is collected by filtration.

    • The salt is then dissolved in water and acidified with dilute hydrochloric acid.

    • The product is extracted with dichloromethane, and the organic layer is dried and concentrated.

  • Yield: 64%[2]

Synthesis of this compound (Compound 1)

  • Materials: 5-ethoxycarbonyl-2,3-dimethyl-5-formylcyclopent-2-en-1-one (1.0 eq), Sodium hydride (1.0 eq), Formaldehyde, Aqueous sodium hydrogen carbonate.

  • Procedure:

    • The ketoester (Compound 8) is treated with sodium hydride in an anhydrous solvent like THF or DMF at 0 °C.[2]

    • Formaldehyde solution is then added to the reaction mixture.[2]

    • The reaction is stirred until the starting material is consumed.

    • The reaction is quenched by the addition of aqueous sodium hydrogen carbonate.[2]

    • The product is extracted with diethyl ether.

    • The organic extracts are washed, dried, and concentrated.

    • Purification by chromatography affords this compound.

  • Yield: 40%[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for the total synthesis of this compound as reported by Newton, Reynolds, and Eyre.

Total_Synthesis_of_Methylenomycin_B Start Ethyl 3-oxopentanoate Intermediate1 Ethyl 2-acetyl-3-oxopentanoate Start->Intermediate1 1. NaOEt, EtOH 2. Bromoacetone (92%) Intermediate2 3-Ethoxycarbonyl-2,4-dimethylcyclopent-2-en-1-one Intermediate1->Intermediate2 NaOH, aq. EtOH, heat (52%) Intermediate3 5-Ethoxycarbonyl-2,3-dimethyl-5-formylcyclopent-2-en-1-one Intermediate2->Intermediate3 Diethyl oxalate, NaOEt, EtOH (64%) FinalProduct This compound Intermediate3->FinalProduct 1. NaH, Formaldehyde 2. aq. NaHCO3 (40%)

Caption: Synthetic scheme for the total synthesis of this compound.

References

Application Notes and Protocols: Laboratory Synthesis of Methylenomycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of Methylenomycin B and its analogs, potent cyclopentenoid antibiotics with significant antibacterial and antitumor activity. This document includes established synthetic protocols, quantitative data on yields and biological efficacy, and diagrams illustrating the synthetic pathways and potential mechanisms of action.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor. Its unique cyclopentanone structure, featuring an exocyclic methylene group, has attracted considerable interest from the scientific community. Analogs of this compound have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various cancer cell lines. This document outlines two key synthetic strategies for producing this compound and its derivatives: a total synthesis approach and a more versatile cationic cyclopentannelation reaction.

Synthetic Strategies and Protocols

Two primary methods for the laboratory synthesis of this compound and its analogs are detailed below.

Total Synthesis of this compound

A four-step total synthesis of this compound has been reported, starting from methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate and ethyl 2-(phenylthiomethyl)prop-2-enoate[1]. This method provides a direct route to the natural product.

Experimental Workflow: Total Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation & Desulfurization cluster_3 Step 4: Methylenation A Methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate C Adduct Formation A->C THF B Ethyl 2-(phenylthiomethyl)prop-2-enoate B->C D Cyclized Intermediate C->D NaH, Toluene E Cyclopentenone Intermediate D->E LiI, DMF, heat F This compound E->F Eschenmoser's salt G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Substituted Allene C Adduct A->C n-BuLi, THF, -78°C B α,β-Unsaturated Ketone B->C D This compound Analog C->D Lewis Acid (e.g., TiCl4), CH2Cl2, -78°C G cluster_0 Cellular Processes cluster_1 Inhibition A DNA Replication B Transcription C Translation D Cell Division E This compound Analog F Enzyme Inhibition (Cysteine Alkylation) E->F Michael Addition F->A Blocks F->B Blocks F->D Blocks

References

Application Notes and Protocols for Methylenomycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the fermentation of Streptomyces coelicolor A3(2) to produce the antibiotic Methylenomycin B. It covers optimal fermentation conditions, media formulations, experimental protocols for induction, and a description of the regulatory pathways involved.

Fermentation Conditions for this compound Production

The production of this compound by Streptomyces coelicolor A3(2) is influenced by several key fermentation parameters. Optimal conditions are crucial for maximizing yield.

Data Presentation: Fermentation Parameters

ParameterRecommended Range/ValueNotes
Producing Organism Streptomyces coelicolor A3(2)A well-characterized model organism for antibiotic production.
Temperature 28 - 30°COptimal for both growth and antibiotic production.[1]
pH 6.5 - 7.2Initial pH of the culture medium. Production can be induced by a downward pH shift.[1][2]
Aeration 0.75 - 2.0 vvmHigher aeration rates can enhance production.[1]
Agitation 200 - 500 rpmAdequate mixing is essential for nutrient distribution and oxygen transfer.[3]
Carbon Source Glucose or StarchReadily assimilated carbon sources are required.[4]
Nitrogen Source L-asparagine or PeptoneReadily assimilated nitrogen sources are necessary.[4]
Phosphate High ConcentrationHigh phosphate levels favor this compound synthesis over other secondary metabolites.[4]

Experimental Protocols

Minimal Medium Formulation

This protocol describes the preparation of a defined minimal medium (MM) suitable for the growth of Streptomyces coelicolor and production of this compound.

Materials:

  • L-asparagine: 0.5 g/L

  • K₂HPO₄: 0.5 g/L

  • MgSO₄·7H₂O: 0.2 g/L

  • FeSO₄·7H₂O: 0.01 g/L

  • Glucose (autoclaved separately): 10 g/L

  • Agar (for solid medium): 20 g/L

  • Distilled water

Procedure:

  • Dissolve all components except glucose and agar in distilled water.

  • Adjust the pH to 7.0-7.2.

  • If preparing a solid medium, add agar.

  • Autoclave the medium.

  • Autoclave the glucose solution separately and add it to the cooled medium.

Induction of this compound Production by Acidic pH Shock

This protocol outlines the procedure for inducing this compound production by subjecting the culture to an acidic pH shock. This method can significantly enhance the yield of the antibiotic.[5][6]

Materials:

  • Established culture of S. coelicolor in minimal medium.

  • Sterile 1N HCl solution.

  • pH meter and probe.

Procedure:

  • Grow S. coelicolor in the minimal medium under optimal conditions for 48-72 hours.

  • After the initial growth phase, rapidly decrease the pH of the culture to 5.0 by adding a calculated amount of sterile 1N HCl.

  • Maintain the culture at the shocked pH for a period of 12-24 hours.

  • Monitor the production of this compound at regular intervals using a suitable analytical method (e.g., HPLC).

Alanine-Limited Chemostat Culture for Continuous Production

This protocol describes the setup and operation of an alanine-limited chemostat culture to achieve steady-state production of this compound.

Materials:

  • Fermenter with continuous feed and effluent removal capabilities.

  • Minimal medium with a limiting concentration of L-alanine as the nitrogen source.

  • Concentrated feed medium.

Procedure:

  • Establish a batch culture of S. coelicolor in the fermenter using the minimal medium.

  • Once the culture reaches the exponential growth phase, switch to continuous operation.

  • Feed the fermenter with fresh minimal medium containing a limiting concentration of L-alanine at a constant dilution rate.

  • Maintain a constant volume in the fermenter by removing the culture broth at the same rate.

  • Allow the culture to reach a steady state, which is characterized by constant biomass and substrate concentrations.

  • Collect the effluent and quantify the concentration of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from fermentation broth. The specific parameters may need to be optimized for the available instrumentation and standards.

Materials:

  • Fermentation broth sample.

  • Ethyl acetate or other suitable organic solvent for extraction.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile.

  • Water (HPLC grade).

  • Formic acid or other suitable mobile phase modifier.

  • This compound standard.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the absorption maximum of this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Regulatory Cascade of this compound Biosynthesis

The production of this compound is tightly regulated by a complex signaling cascade involving the transcriptional repressors MmfR and MmyR, and small diffusible signaling molecules called methylenomycin furans (MMFs).

This compound Regulatory Pathway cluster_genes Methylenomycin Gene Cluster cluster_proteins Regulatory Proteins & Molecules mmfLHP mmfLHP genes MMF MMFs mmfLHP->MMF biosynthesis mmyR_gene mmyR gene MmyR MmyR Repressor mmyR_gene->MmyR expression mmfR_gene mmfR gene MmfR MmfR Repressor mmfR_gene->MmfR expression mmy_operon mmy operon (biosynthetic genes) Methylenomycin_B This compound mmy_operon->Methylenomycin_B MMF->MmfR inactivates MmyR->mmy_operon represses MmfR->mmfLHP represses MmfR->mmyR_gene represses

Caption: Regulatory cascade for this compound production.

Experimental Workflow for Fermentation and Analysis

The following diagram illustrates the general workflow for the production and analysis of this compound.

Experimental Workflow cluster_fermentation Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation (Batch, Fed-batch, or Chemostat) Inoculum->Fermentation Induction Induction (e.g., pH shock) Fermentation->Induction Sampling Broth Sampling Induction->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC Quantification Extraction->Quantification Data Data Analysis Quantification->Data

Caption: General workflow for this compound production and analysis.

References

Application Notes and Protocols for the Isolation and Purification of Methylenomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin B is a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2).[1] It exhibits activity against both Gram-positive and Gram-negative bacteria. The biosynthetic and regulatory genes for methylenomycin production are located on the SCP1 plasmid, making it a subject of interest for synthetic biology and antibiotic development.[2][3] This document provides an overview of the production, a generalized protocol for isolation and purification, and details on the regulatory biosynthesis of this compound.

Production of this compound in Culture

Optimal production of this compound is achieved by carefully controlling the culture conditions. Production is typically observed in the late growth phase.[4][5]

2.1. Culture Media and Conditions

Streptomyces coelicolor A3(2) should be cultured in a defined minimal medium with a readily assimilated carbon and nitrogen source.[4][5][6] High concentrations of phosphate in the medium can selectively promote the synthesis of methylenomycin over other secondary metabolites produced by the organism.[4][5][6] Additionally, environmental triggers such as alanine-limiting conditions or a sudden acidic pH shock can induce the production of methylenomycin.[7]

Table 1: Recommended Culture Parameters for this compound Production

ParameterRecommended ConditionNotes
Organism Streptomyces coelicolor A3(2)
Carbon Source Readily assimilated (e.g., Glucose)
Nitrogen Source Readily assimilated (e.g., Alanine)Production can be triggered by alanine-limiting conditions.[7]
Phosphate High concentrationFavors methylenomycin production.[4][5][6]
pH An acidic shock can trigger production[7]
Growth Phase for Production Late exponential to stationary phase[4][5]

Experimental Protocols

3.1. Protocol for Culturing Streptomyces coelicolor A3(2) for this compound Production

This protocol is based on the general conditions described in the literature for inducing methylenomycin production.

  • Inoculum Preparation: Inoculate a suitable seed culture medium with spores or a mycelial suspension of Streptomyces coelicolor A3(2) and incubate at 30°C with shaking until a dense culture is obtained.

  • Production Culture: Inoculate the production medium (defined minimal medium with high phosphate and appropriate carbon/nitrogen sources) with the seed culture.

  • Incubation: Incubate the production culture at 30°C with vigorous shaking for optimal aeration.

  • Monitoring: Monitor the growth of the culture (e.g., by measuring optical density or mycelial dry weight) and the production of this compound.

  • Harvesting: Harvest the culture in the late stationary phase by centrifugation to separate the mycelia from the culture supernatant, which contains this compound.

3.2. Generalized Protocol for Isolation and Purification of this compound

  • Clarification of Supernatant: After separating the mycelia, further clarify the culture supernatant by filtration, initially through a coarse filter to remove larger particles, followed by sterile filtration using a 0.22 µm filter.[6]

  • Solvent Extraction:

    • Adjust the pH of the clarified supernatant to acidic (e.g., pH 2-3) with an appropriate acid (e.g., HCl).

    • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography (Initial Cleanup):

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

      • Elute the column with a stepwise or linear gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system.

      • Collect fractions and analyze for the presence of this compound using a suitable method (e.g., thin-layer chromatography or HPLC).

      • Pool the fractions containing the compound of interest and evaporate the solvent.

    • Preparative High-Performance Liquid Chromatography (Final Purification):

      • Dissolve the partially purified extract in the mobile phase.

      • Perform preparative HPLC using a suitable column (e.g., C18 reverse-phase).

      • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Lyophilize the purified fraction to obtain pure this compound.

Data Presentation

4.1. Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in culture supernatants.[5][6]

Table 2: HPLC Method for this compound Quantification

ParameterDescription
Sample Preparation 1 mL of culture supernatant passed through a 0.22 µm nylon filter.[6]
Instrumentation HPLC system with a UV detector.
Column (Not specified in sources, a C18 column is a common choice for such compounds).
Mobile Phase (Not specified in sources, a typical mobile phase would be a gradient of acetonitrile and water).
Detection (Not specified in sources, UV detection wavelength would need to be determined based on the absorbance spectrum of this compound).

4.2. Hypothetical Purification Table

The following table presents a hypothetical purification scheme with representative data, as specific quantitative data for the purification of this compound is not available in the searched literature.

Table 3: Illustrative Purification Scheme for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Supernatant 10,000500,000501001
Solvent Extraction 1,000450,000450909
Silica Gel Chromatography 100300,0003,0006060
Preparative HPLC 5150,00030,00030600

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_culture 1. Culturing cluster_isolation 2. Isolation cluster_purification 3. Purification start Inoculation of S. coelicolor A3(2) culture Fermentation in Production Medium start->culture harvest Harvesting of Culture Broth culture->harvest centrifugation Centrifugation to separate Mycelia harvest->centrifugation filtration Filtration of Supernatant (0.22 µm) centrifugation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction evaporation1 Evaporation of Solvent extraction->evaporation1 crude_extract Crude this compound Extract evaporation1->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc lyophilization Lyophilization hplc->lyophilization pure_product Pure this compound lyophilization->pure_product

Caption: Experimental workflow for the isolation and purification of this compound.

5.2. Regulatory Pathway of Methylenomycin Biosynthesis

The biosynthesis of methylenomycin is regulated by a complex cascade involving repressor proteins and small molecule inducers.

regulatory_pathway mmfLHP mmfLHP genes MMFs Methylenomycin Furans (MMFs) (Inducers) mmfLHP->MMFs biosynthesis MmfR MmfR (Repressor) MMFs->MmfR binds and inactivates mmyR_gene mmyR gene MmfR->mmyR_gene represses MmyR MmyR (Repressor) mmyR_gene->MmyR expresses mmy_genes mmy biosynthetic genes MmyR->mmy_genes represses Methylenomycin Methylenomycin Production mmy_genes->Methylenomycin leads to

Caption: Simplified regulatory cascade for Methylenomycin biosynthesis in S. coelicolor.

References

Application Note: HPLC Analysis of Methylenomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylenomycin B is a cyclopentanone-containing antibiotic produced by Streptomyces coelicolor. As a secondary metabolite with potential therapeutic applications, accurate and reliable quantification is crucial for fermentation process optimization, drug discovery, and quality control. This application note presents a robust starting point for the quantitative analysis of this compound in fermentation broth and purified samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is based on established principles for the analysis of similar antibiotic compounds and secondary metabolites from Streptomyces species.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). The acidic mobile phase aids in protonating silanol groups on the stationary phase and the analyte, leading to sharper peaks and better retention. Detection is performed by monitoring the UV absorbance at a wavelength corresponding to the chromophore of this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared from a reference standard of known concentration.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm Syringe filters (e.g., PTFE or PVDF)

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

A summary of the recommended starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm (or wavelength of maximum absorbance)

Note: The optimal detection wavelength for this compound should be determined by obtaining a UV-Vis spectrum of a purified standard. In the absence of this data, 265 nm can be used as a starting point, as many related compounds exhibit absorbance in this region.

4. Sample Preparation

4.1. Fermentation Broth

  • Transfer 1.0 mL of the fermentation broth to a microcentrifuge tube.

  • Add 1.0 mL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.2. Purified Samples

  • Dissolve the purified this compound in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

5. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL).

6. Data Analysis and Quantification

  • Inject the prepared standards and samples onto the HPLC system.

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis fermentation_broth Fermentation Broth add_methanol Add Cold Methanol (1:1 v/v) fermentation_broth->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filter (0.22 µm) supernatant->filter_sample sample_vial HPLC Vial filter_sample->sample_vial hplc_system HPLC System sample_vial->hplc_system c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (265 nm) c18_column->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method_development Method Development Considerations cluster_hplc_parameters HPLC Parameters cluster_sample_preparation Sample Preparation Goals analyte This compound (Cyclopentanone structure) column Stationary Phase (C18 - for nonpolar compounds) analyte->column influences choice of detection Detection (UV - requires chromophore) analyte->detection must have matrix Sample Matrix (e.g., Fermentation Broth) protein_removal Remove Proteins (Methanol Precipitation) matrix->protein_removal necessitates particulate_removal Remove Particulates (Centrifugation & Filtration) matrix->particulate_removal necessitates mobile_phase Mobile Phase (Acetonitrile/Water Gradient) column->mobile_phase compatible with modifier Mobile Phase Modifier (Formic Acid - for peak shape) mobile_phase->modifier improved by

Application Notes and Protocols for In-Frame Gene Deletion in the mmy Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for creating precise, in-frame deletions within the mmy gene cluster, a critical step in functional genomics and metabolic engineering for drug discovery and development. The methodologies outlined below are broadly applicable to gene clusters in various bacterial hosts, particularly Actinomycetes. Two primary strategies are detailed: a traditional homologous recombination approach using a suicide vector and a more rapid CRISPR-Cas9-based method.

Data Presentation: Comparison of Gene Deletion Efficiencies

The choice of method for generating in-frame deletions can significantly impact the efficiency and timeline of a project. The following table summarizes quantitative data on the efficiencies of different gene deletion strategies, highlighting the advantages of CRISPR-Cas9 systems, especially when combined with homology-directed repair.

MethodOrganismTarget Gene(s)EfficiencyReference
CRISPR-Cas9 with Homology-Directed Repair (HDR)Streptomyces coelicolor A3(2)actIORF1, actVBNearly 100%[1]
CRISPR-Cas9 without HDR (NHEJ-mediated)Streptomyces coelicolor A3(2)actIORF1, actVB3% to 54%[2]
Homologous Recombination in ku deletion mutantStreptomyces avermitilisNot specifiedHigher than wild-type[3]
Homologous Recombination (general)E. coliNot specifiedVariable, requires positive and negative selection[4][5]

Experimental Protocols

Protocol 1: In-Frame Gene Deletion using Homologous Recombination with a Suicide Vector

This method relies on the construction of a suicide vector that cannot replicate in the host organism. The vector carries a selectable marker and DNA sequences homologous to the regions flanking the target gene, facilitating a double-crossover event that replaces the target gene with the deletion construct.

Materials:

  • Host bacterial strain (e.g., Streptomyces sp.)

  • E. coli cloning strain (e.g., DH5α)

  • Suicide vector (e.g., pKO3 with a temperature-sensitive origin of replication and selectable markers)[4][5]

  • Genomic DNA from the host strain

  • Restriction enzymes

  • T4 DNA ligase

  • PCR reagents

  • Competent cells and transformation reagents

  • Appropriate antibiotics and growth media

Methodology:

  • Design and Amplify Flanking Regions:

    • Design primers to amplify approximately 1-2 kb regions directly upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the gene to be deleted from the mmy cluster.

    • Incorporate unique restriction sites at the 5' and 3' ends of the primers for subsequent cloning into the suicide vector.

    • Perform PCR using host genomic DNA as the template to amplify the upstream and downstream homology arms.

  • Construct the Deletion Vector:

    • Digest the suicide vector and the amplified homology arms with the selected restriction enzymes.

    • Ligate the upstream and downstream homology arms into the digested suicide vector. This creates the deletion plasmid where the homology arms are adjacent, effectively creating an in-frame deletion of the target gene.

    • Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants on antibiotic-containing media.

    • Verify the correct construction of the deletion plasmid by restriction digestion and sequencing.

  • Introduce the Deletion Vector into the Host Strain:

    • Transfer the verified deletion plasmid from E. coli into the target host strain (e.g., Streptomyces) via conjugation or protoplast transformation.[6]

  • Select for Single-Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double-Crossover Events:

    • Culture the single-crossover integrants under conditions that select against the plasmid replication (e.g., for a temperature-sensitive vector like pKO3, grow at the non-permissive temperature).[4][5]

    • This step promotes a second crossover event, which will either regenerate the wild-type genotype or result in the desired in-frame deletion.

    • Plate the culture on a medium that facilitates counter-selection (if the vector has a counter-selection marker) or screen colonies for the loss of the plasmid-borne resistance.

  • Verify the Deletion:

    • Isolate genomic DNA from the potential deletion mutants.

    • Confirm the in-frame deletion by PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than the wild-type product.

    • Further confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: In-Frame Gene Deletion using CRISPR-Cas9

This protocol utilizes the CRISPR-Cas9 system to introduce a targeted double-strand break (DSB) in the gene of interest, which is then repaired by the host's homologous recombination machinery using a provided DNA template, resulting in a precise in-frame deletion.

Materials:

  • Host bacterial strain (e.g., Streptomyces sp.)

  • E. coli cloning and conjugation strains (e.g., DH5α, ET12567/pUZ8002)

  • CRISPR-Cas9 vector for the host (e.g., pCRISPomyces-2)[7]

  • Oligonucleotides for guide RNA (gRNA) construction

  • PCR reagents

  • Competent cells and transformation/conjugation reagents

  • Appropriate antibiotics and growth media

Methodology:

  • Design and Clone the guide RNA (gRNA):

    • Identify a suitable 20-bp target sequence within the gene to be deleted in the mmy cluster that is followed by a Protospacer Adjacent Motif (PAM) sequence (specific to the Cas9 variant being used).

    • Design and synthesize two complementary oligonucleotides encoding the target sequence.

    • Anneal the oligonucleotides and clone them into the CRISPR-Cas9 vector according to the manufacturer's or developer's protocol (e.g., using Golden Gate assembly for pCRISPomyces-2).[7]

    • Transform the resulting plasmid into an E. coli cloning strain and verify the gRNA sequence.

  • Construct the Homology-Directed Repair (HDR) Template:

    • Design a DNA template that contains the upstream and downstream homology arms (each ~1-2 kb) flanking the desired deletion site. The region between the arms will replace the target gene. To create an in-frame deletion, ensure the start codon of the downstream gene remains in the correct reading frame.

    • This template can be synthesized as a single DNA fragment or created by overlap extension PCR.[5][8]

    • Clone the HDR template into the gRNA-containing CRISPR-Cas9 vector or a separate delivery plasmid.

  • Introduce the CRISPR-Cas9 System into the Host Strain:

    • Transform the final CRISPR-Cas9 plasmid (containing the Cas9 gene, the gRNA, and the HDR template) into the host strain. For Streptomyces, intergeneric conjugation from E. coli is a common method.[7]

  • Select for and Screen for Deletion Mutants:

    • Plate the exconjugants on a medium containing an antibiotic to select for cells that have received the CRISPR-Cas9 plasmid.

    • The co-expression of Cas9 and the gRNA will lead to a DSB at the target site. The presence of the HDR template will promote repair via homologous recombination, leading to the deletion of the target gene.[1]

    • Since CRISPR-Cas9 systems with an HDR template are highly efficient, a high percentage of the resulting colonies should contain the desired deletion.[1]

  • Verify the Deletion:

    • Pick individual colonies and isolate their genomic DNA.

    • Verify the in-frame deletion by PCR using primers flanking the deletion site.

    • Confirm the precise deletion and the absence of off-target mutations by sequencing the amplified region.

  • (Optional) Cure the CRISPR Plasmid:

    • To remove the CRISPR-Cas9 plasmid from the edited strain, culture the mutant in a non-selective medium for several generations and then screen for colonies that have lost the plasmid-associated antibiotic resistance.

Mandatory Visualizations

Homologous_Recombination_Workflow cluster_prep Plasmid Construction cluster_host Host Manipulation gDNA Host Genomic DNA PCR1 PCR Amplify Upstream Arm gDNA->PCR1 PCR2 PCR Amplify Downstream Arm gDNA->PCR2 Digest Digest Vector and Arms PCR1->Digest PCR2->Digest Vector Suicide Vector (e.g., pKO3) Vector->Digest Ligate Ligate Arms into Vector Digest->Ligate Ecoli_Transform Transform E. coli Ligate->Ecoli_Transform Verify_Plasmid Verify Deletion Plasmid Ecoli_Transform->Verify_Plasmid Conjugation Conjugate into Host Strain Verify_Plasmid->Conjugation Single_Crossover Select for Single Crossover Conjugation->Single_Crossover Double_Crossover Select for Double Crossover Single_Crossover->Double_Crossover Verify_Deletion Verify Deletion (PCR & Sequencing) Double_Crossover->Verify_Deletion

Caption: Workflow for in-frame gene deletion using homologous recombination.

CRISPR_Cas9_Workflow cluster_construct CRISPR Plasmid Construction cluster_editing Genome Editing in Host Design_gRNA Design gRNA Clone_gRNA Clone gRNA into CRISPR Vector Design_gRNA->Clone_gRNA Assemble_Plasmid Assemble Final CRISPR Plasmid Clone_gRNA->Assemble_Plasmid Construct_HDR Construct HDR Template Construct_HDR->Assemble_Plasmid Verify_Plasmid Verify Plasmid in E. coli Assemble_Plasmid->Verify_Plasmid Conjugation Conjugate into Host Strain Verify_Plasmid->Conjugation DSB Cas9-mediated Double-Strand Break Conjugation->DSB HDR Homology-Directed Repair DSB->HDR Verify_Deletion Verify Deletion (PCR & Sequencing) HDR->Verify_Deletion Cure Cure Plasmid (Optional) Verify_Deletion->Cure

Caption: Workflow for CRISPR-Cas9 mediated in-frame gene deletion.

References

Application Notes and Protocols for Heterologous Expression of Methylenomycin Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a unique cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2). The entirety of its biosynthetic machinery, including regulatory and resistance genes, is encoded within a single, mobile gene cluster, making it an attractive candidate for heterologous expression. This approach allows for the production of methylenomycin in optimized host strains, potentially leading to higher titers, simplified downstream processing, and the generation of novel analogs through genetic engineering.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the methylenomycin biosynthetic gene cluster (BGC).

The Methylenomycin Biosynthetic Gene Cluster

The methylenomycin BGC is located on the giant linear plasmid SCP1 (approximately 350 kb) in S. coelicolor A3(2)[1][2][3]. The core biosynthetic and regulatory genes are clustered in a region of about 22 kb, often referred to as the mmy-mmf gene cluster[4][5].

Table 1: Key Genes in the Methylenomycin BGC

Gene(s)Function CategoryPutative Role
mmyA-P, mmyT, mmyY, mmyXBiosynthesisCore enzymes for the synthesis of the methylenomycin scaffold
mmrResistanceConfers resistance to methylenomycin
mmyR, mmfRRegulationTranscriptional repressors controlling gene expression
mmfL, mmfH, mmfPRegulation (Autoregulator Synthesis)Synthesis of methylenomycin furans (MMFs), small signaling molecules that induce biosynthesis

Quantitative Data on Methylenomycin Production

Obtaining accurate quantitative data is crucial for evaluating the success of heterologous expression and for optimizing production. While specific titers for heterologous methylenomycin production are not widely reported in publicly available literature, the following table provides a template for researchers to populate with their own experimental data. For context, the production of another antibiotic, moenomycin, in a heterologous Streptomyces host was reported to be approximately 1 mg/L[6].

Table 2: Template for Comparative Analysis of Methylenomycin A Production

StrainGenotype/VectorFermentation MediumCulture ConditionsTiter (mg/L)Notes
S. coelicolor A3(2)Wild-type (native producer)Minimal Medium + high phosphate28-30°C, 200 rpm, 7 days[Enter Data]High phosphate suppresses production of other antibiotics.[7]
S. lividans TK24pHostVector-mmyBGCTSB or R5A28-30°C, 200 rpm, 7 days[Enter Data]Common host for heterologous expression.
Engineered S. lividanspHostVector-mmyBGCTSB or R5A28-30°C, 200 rpm, 7 days[Enter Data]Host engineered for improved secondary metabolite production.

Experimental Protocols

Cloning of the Methylenomycin BGC

The large size of the SCP1 plasmid and the mmy BGC necessitates a robust cloning strategy. A recombinational cloning approach in E. coli followed by transfer to a Streptomyces host is recommended.

Protocol 4.1.1: Isolation of High-Molecular-Weight DNA from S. coelicolor

  • Inoculate 200 ml of YEME medium with 10⁸ S. coelicolor A3(2) spores in a flask with baffles and a spring to prevent clumping[8].

  • Incubate for 48-62 hours at 29°C with shaking at 200 rpm[8].

  • Harvest mycelia by centrifugation at 3,000 x g for 10 minutes at 4°C (with the brake off)[8].

  • Wash the pellet with 20-30 ml of 10.3% sucrose and freeze at -20°C[8].

  • Proceed with a suitable high-molecular-weight DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit designed for large plasmids/genomic DNA).

Protocol 4.1.2: Amplification and Assembly of the mmy BGC

Due to its size, the BGC should be amplified in several overlapping fragments using high-fidelity polymerase.

  • Design primers to amplify 3-4 overlapping fragments of the ~22 kb mmy-mmf gene cluster from the isolated high-molecular-weight DNA.

  • Perform PCR amplification for each fragment.

  • Assemble the fragments into a suitable Streptomyces expression vector (e.g., an integrating vector like pSET152 or a low-copy replicating vector) using a method such as Gibson Assembly or TAR (Transformation-Associated Recombination) cloning.

Transformation of the Heterologous Host

Intergeneric conjugation from an E. coli donor strain to a Streptomyces recipient is the most effective method for transferring large plasmids. Streptomyces lividans is a suitable host as it does not restrict methylated DNA from E. coli.

Protocol 4.2.1: Intergeneric Conjugation

  • Introduce the constructed expression vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Grow the E. coli donor in LB with appropriate antibiotics to mid-log phase.

  • Harvest and wash the E. coli cells to remove antibiotics.

  • Prepare a spore suspension of the recipient Streptomyces lividans strain.

  • Mix the E. coli donor cells and S. lividans spores (a 3:1 ratio of donor to recipient can be optimal) on a suitable agar medium (e.g., SFM) and incubate at 28-30°C[9].

  • After 16-20 hours, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection marker for the expression vector[10].

  • Incubate for several days until exconjugant colonies appear.

  • Verify the presence of the integrated or replicating plasmid in the S. lividans exconjugants by PCR.

Fermentation for Methylenomycin Production

Fermentation conditions should be optimized for the heterologous host.

Protocol 4.3.1: Shake Flask Fermentation

  • Inoculate a seed culture of the recombinant S. lividans strain in TSB (Tryptic Soy Broth) medium and grow for 48 hours at 28°C.

  • Inoculate a production medium (e.g., R5A or a modified minimal medium with a readily assimilated carbon source like glucose and a nitrogen source like alanine) with the seed culture. Production in the native host is favored by high phosphate concentrations[7][11].

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.

  • Collect time-course samples for analysis of methylenomycin production.

Extraction and Quantification of Methylenomycin

Protocol 4.4.1: Extraction

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

  • Evaporate the organic solvent to dryness and resuspend the extract in a small volume of methanol for analysis.

Protocol 4.4.2: HPLC-UV Quantification

A previously described method can be adapted for quantification[12].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[13].

  • Mobile Phase: An isocratic mobile phase of 92:8 (v/v) 0.1% trifluoroacetic acid in water and acetonitrile[12].

  • Flow Rate: 1 ml/min[12].

  • Detection: UV detection at a suitable wavelength for methylenomycin A (e.g., 210-290 nm range, to be optimized).

  • Quantification: Generate a standard curve using purified methylenomycin A of known concentrations. Calculate the concentration in the samples based on the peak area.

Visualizations

Methylenomycin Biosynthesis and Regulatory Cascade

methylenomycin_pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis MMF_precursors Primary Metabolites mmfLHP mmfLHP genes MMF_precursors->mmfLHP biosynthesis MMF Methylenomycin Furans (MMFs) mmfLHP->MMF MmfR MmfR Repressor MMF->MmfR binds & inactivates mmy_operon mmy biosynthetic genes MmfR->mmy_operon represses mmyR_gene mmyR gene MmyR MmyR Repressor mmyR_gene->MmyR MmyR->mmy_operon represses Mmy_enzymes Mmy Enzymes mmy_operon->Mmy_enzymes methylenomycin Methylenomycin A Mmy_enzymes->methylenomycin precursors Biosynthetic Precursors precursors->Mmy_enzymes synthesis

Caption: Regulatory cascade and biosynthesis of methylenomycin.

Experimental Workflow for Heterologous Expression

heterologous_expression_workflow cluster_cloning 1. BGC Cloning cluster_transformation 2. Host Transformation cluster_production 3. Production & Analysis s_coelicolor S. coelicolor A3(2) hmw_dna Isolate High-Molecular-Weight DNA (containing SCP1 plasmid) s_coelicolor->hmw_dna pcr PCR amplify ~22 kb mmy BGC in overlapping fragments hmw_dna->pcr assembly Assemble BGC into Streptomyces vector pcr->assembly expression_vector Expression Vector (pHostVector-mmyBGC) assembly->expression_vector e_coli E. coli donor strain (e.g., ET12567/pUZ8002) expression_vector->e_coli conjugation Intergeneric Conjugation e_coli->conjugation recombinant Recombinant S. lividans conjugation->recombinant s_lividans S. lividans recipient s_lividans->conjugation fermentation Fermentation recombinant->fermentation extraction Solvent Extraction fermentation->extraction hplc HPLC-UV Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Workflow for heterologous expression of the methylenomycin BGC.

References

Application Notes and Protocols for Determining Methylenomycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylenomycin A, a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2), exhibits activity against both Gram-positive and Gram-negative bacteria[1]. The development of a reliable and reproducible assay for its activity is crucial for research, drug development, and quality control purposes. These application notes provide detailed protocols for two standard methods to quantify Methylenomycin activity: the Agar Diffusion Assay and the Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) determination. Additionally, insights into the regulatory pathway of Methylenomycin biosynthesis are provided, offering potential avenues for the development of more specific reporter assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Methylenomycin Biosynthetic Intermediates

The following table presents the Minimum Inhibitory Concentration (MIC) values for recently identified intermediates in the Methylenomycin biosynthetic pathway, pre-methylenomycin C lactone (5) and pre-methylenomycin C (6), against various Gram-positive bacteria. These compounds have been shown to be significantly more active than Methylenomycin A (1) and C (2)[2].

OrganismMIC (µg/mL)
1
Staphylococcus aureus DSM 21979 (MRSA)256
Staphylococcus aureus R34256
Enterococcus faecium E745 (Vancomycin-resistant)>512
Bacillus subtilis 168128

Data sourced from bioRxiv[2].

Experimental Protocols

Protocol 1: Agar Diffusion Assay for Methylenomycin Activity

This protocol describes a method to qualitatively and semi-quantitatively assess Methylenomycin activity based on the diffusion of the antibiotic from a source into an agar medium seeded with a susceptible indicator strain. The size of the resulting zone of growth inhibition is proportional to the concentration of the antibiotic.

Indicator Strain:

  • Streptomyces coelicolor J1501 (hisA1 uraA1 strA1 Pgl⁻ SCP1⁻ SCP2⁻) is a methylenomycin-sensitive indicator strain[3].

  • Bacillus mycoides Flugge ATCC 6462 can also be used as an indicator strain[3].

Materials:

  • Methylenomycin-producing strain (Streptomyces coelicolor A3(2)) or purified Methylenomycin solution.

  • Indicator strain (S. coelicolor J1501 or B. mycoides).

  • Minimal Medium (MM) agar plates.

  • Sterile agar plugs or filter paper discs.

  • Sterile toothpicks or inoculation loops.

  • Incubator.

Procedure:

  • Preparation of Indicator Lawn:

    • Grow the indicator strain (S. coelicolor J1501 or B. mycoides) in an appropriate liquid medium to obtain a fresh culture.

    • Spread-plate a lawn of the indicator strain onto the surface of MM agar plates.

  • Application of Methylenomycin Source:

    • For Agar Plug Assay:

      • Grow the Methylenomycin-producing S. coelicolor A3(2) strain on an MM agar plate for a suitable duration to allow for antibiotic production.

      • Using a sterile cork borer, cut out agar plugs from the producer strain colony.

      • Place the agar plugs onto the surface of the indicator lawn plates prepared in step 1.

    • For Disk Diffusion Assay:

      • Impregnate sterile filter paper discs with a known concentration of purified Methylenomycin solution or a culture supernatant from the producer strain.

      • Allow the solvent to evaporate under sterile conditions.

      • Place the dried discs onto the surface of the indicator lawn plates.

  • Incubation:

    • Incubate the plates at the optimal temperature for the indicator strain until a clear zone of inhibition is visible around the agar plug or filter disc.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition in millimeters.

    • A larger zone of inhibition corresponds to higher Methylenomycin activity. The activity can be quantified by comparing the zone sizes to those produced by known concentrations of a Methylenomycin standard.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of Methylenomycin, which is the lowest concentration that inhibits the visible growth of a target microorganism[4][5][6].

Materials:

  • Purified Methylenomycin of known concentration.

  • Susceptible bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Incubator.

  • Plate reader (optional, for quantitative measurement of turbidity).

Procedure:

  • Preparation of Methylenomycin Dilutions:

    • Prepare a stock solution of Methylenomycin in a suitable solvent.

    • Perform a serial two-fold dilution of the Methylenomycin stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Grow the target bacterial strain in broth to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Inoculation of Microtiter Plate:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the Methylenomycin dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the target bacterium for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of Methylenomycin in which no visible growth (turbidity) is observed[4][6].

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

Methylenomycin Biosynthesis Regulatory Pathway

The production of Methylenomycin in Streptomyces coelicolor is, in part, regulated by a class of small signaling molecules called methylenomycin furans (MMFs). These molecules act as autoregulators. The regulatory system involves the repressor protein MmfR, which binds to the promoter regions of the methylenomycin biosynthetic (mmy) genes, thereby inhibiting their transcription. When MMFs accumulate to a certain concentration, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thus allowing the transcription of the mmy genes and subsequent production of Methylenomycin. Another repressor, MmyR, is also known to play a significant role in regulating Methylenomycin production[7][8].

Methylenomycin_Regulation cluster_regulation Regulatory Cascade MMFs Methylenomycin Furans (MMFs) MmfR MmfR Repressor MMFs->MmfR binds & inactivates mmy_genes mmy Biosynthetic Genes MmfR->mmy_genes represses MmyR MmyR Repressor MmyR->mmy_genes represses Methylenomycin Methylenomycin mmy_genes->Methylenomycin produces

Caption: Regulatory pathway of Methylenomycin biosynthesis.

Experimental Workflow for Agar Diffusion Assay

The following diagram illustrates the key steps involved in performing the agar diffusion assay to determine Methylenomycin activity.

Agar_Diffusion_Workflow cluster_workflow Agar Diffusion Assay Workflow prep_indicator Prepare Indicator Strain Lawn apply_source Apply Source to Indicator Lawn prep_indicator->apply_source prep_source Prepare Methylenomycin Source (Plug or Disc) prep_source->apply_source incubate Incubate Plates apply_source->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone analyze Analyze and Compare Results measure_zone->analyze

Caption: Workflow for the Methylenomycin agar diffusion assay.

Logical Relationship for MIC Determination

This diagram outlines the logical progression for determining the Minimum Inhibitory Concentration (MIC) of Methylenomycin.

MIC_Logic cluster_logic MIC Determination Logic start Start serial_dilution Perform Serial Dilution of Methylenomycin start->serial_dilution add_inoculum Add Standardized Bacterial Inoculum serial_dilution->add_inoculum incubation Incubate add_inoculum->incubation observe_growth Observe for Visible Growth incubation->observe_growth growth Growth observe_growth->growth Yes no_growth No Growth observe_growth->no_growth No mic_determined MIC is the Lowest Concentration with No Visible Growth no_growth->mic_determined

Caption: Logical flow for determining the MIC of Methylenomycin.

References

Application Notes and Protocols for Methylenomycin B in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin B is a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2). It is known to be effective against both Gram-positive and Gram-negative bacteria.[1][2][3] This document provides detailed application notes and standardized protocols for conducting antibacterial susceptibility testing (AST) with this compound, facilitating its evaluation as a potential therapeutic agent. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, recent studies have highlighted the potent antibacterial activity of its biosynthetic precursors. Notably, pre-methylenomycin C and its lactone have demonstrated significant efficacy against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with MIC values in the range of 1-2 µg/mL.[2] This suggests that compounds within the methylenomycin biosynthetic pathway are promising candidates for further investigation.

These application notes will guide researchers in preparing this compound for testing, performing standardized susceptibility assays, and interpreting the results.

Data Presentation

The following table summarizes the available quantitative data on the antibacterial activity of compounds related to this compound.

CompoundBacterial StrainMIC (µg/mL)Reference
Pre-methylenomycin CMethicillin-resistant Staphylococcus aureus (MRSA)1-2[2]
Pre-methylenomycin C lactoneMethicillin-resistant Staphylococcus aureus (MRSA)1-2[2]
Pre-methylenomycin CEnterococcus faecium1-2[2]
Pre-methylenomycin C lactoneEnterococcus faecium1-2[2]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in performing antibacterial susceptibility testing is the proper preparation of the antimicrobial agent.

Materials:

  • This compound (pure substance)

  • Sterile distilled water or a suitable solvent (e.g., dimethyl sulfoxide - DMSO, if solubility in water is limited)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Determine the appropriate solvent: Assess the solubility of this compound. If it is water-soluble, use sterile distilled water. If not, a minimal amount of a solvent like DMSO can be used, followed by dilution in the test medium. The final concentration of the organic solvent should not exceed 1% in the final testing solution, as it may affect bacterial growth.

  • Weigh the compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolve the compound: Dissolve the weighed this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: If the solvent is not inherently sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, amber tubes to protect it from light and store at -20°C or lower. Avoid repeated freeze-thaw cycles. The stability of this compound in solution should be determined for long-term storage.

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the appropriate concentration of this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4] Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Agar Disk Diffusion Method (Adapted from EUCAST guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of a known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Aseptically apply a precise volume of the this compound solution onto sterile blank paper disks to achieve a desired concentration per disk (e.g., 30 µg). Allow the disks to dry completely in a sterile environment.

    • Within 15 minutes of inoculating the plate, place the this compound-impregnated disks firmly onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which would need to be established for this compound.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_dilution Inoculum Dilution (to 5x10^5 CFU/mL) mcfarland->inoculum_dilution inoculate Inoculate Plate inoculum_dilution->inoculate plate_prep Prepare 96-well plate with CAMHB serial_dilution Serial Dilution of This compound plate_prep->serial_dilution serial_dilution->inoculate incubation Incubate (16-20h at 35°C) inoculate->incubation read_mic Read MIC incubation->read_mic end End read_mic->end Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland plate_inoculation Inoculate MHA Plate mcfarland->plate_inoculation disk_application Apply Disks to Plate plate_inoculation->disk_application disk_prep Prepare this compound Impregnated Disks disk_prep->disk_application incubation Incubate (16-20h at 35°C) disk_application->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone end End measure_zone->end Putative_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_targets Potential Cellular Targets Methylenomycin_B This compound Cell_Wall Cell Wall Synthesis Methylenomycin_B->Cell_Wall ? Protein_Synthesis Protein Synthesis (Ribosomes) Methylenomycin_B->Protein_Synthesis ? DNA_Replication DNA Replication and Repair Methylenomycin_B->DNA_Replication ? Cell_Membrane Cell Membrane Integrity Methylenomycin_B->Cell_Membrane ? Inhibition Inhibition of Essential Processes Cell_Wall->Inhibition Protein_Synthesis->Inhibition DNA_Replication->Inhibition Cell_Membrane->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylenomycin B Yield in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Methylenomycin B in Streptomyces cultures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
No or very low this compound production Inappropriate media composition.Use a defined minimal medium with a readily assimilated carbon source (e.g., glucose, mannitol) and nitrogen source (e.g., L-asparagine, alanine)[1][2]. Ensure a high phosphate concentration to selectively favor methylenomycin production over other secondary metabolites[2].
Sub-optimal culture pH.Methylenomycin production can be triggered by an acidic pH shock[3]. Monitor and control the pH of the culture, aiming for a range of 6.5-7.2[1]. Consider a controlled pH drop to induce production.
Insufficient aeration or dissolved oxygen (DO).Streptomyces fermentations are aerobic. Ensure adequate aeration and agitation to maintain DO levels. For bioreactor cultures, consider a DO-stat fed-batch strategy to maintain optimal oxygen levels.
Inactive precursor pathways.Ensure that the primary metabolic pathways that provide the building blocks for this compound are active. Supplementing the medium with specific amino acids may be beneficial[4].
Inconsistent this compound yields between batches Variability in inoculum preparation.Standardize the inoculum preparation procedure, including the age and density of the seed culture, to ensure a consistent starting point for each fermentation.
Genetic instability of the production strain.The genes for methylenomycin biosynthesis are located on the SCP1 plasmid[5]. Ensure the stability of the plasmid by minimizing the number of subcultures and using appropriate selection markers if available.
Fluctuations in fermentation parameters.Tightly control fermentation parameters such as temperature, pH, agitation, and aeration. Utilize a well-controlled bioreactor for more consistent results.
Production of other secondary metabolites is high, but this compound is low Low phosphate concentration in the medium.High phosphate levels can suppress the production of other secondary metabolites like actinorhodin, thereby redirecting metabolic flux towards methylenomycin synthesis[2]. Increase the phosphate concentration in your medium.
Inappropriate timing of harvest.Methylenomycin is typically produced late in the growth phase, during the transition from exponential to stationary phase[2]. Optimize the harvest time by performing a time-course analysis of your fermentation.
Difficulty in detecting/quantifying this compound Inefficient extraction method.Use a suitable organic solvent for extraction, such as ethyl acetate, from the culture filtrate.
Sub-optimal HPLC analysis conditions.Develop a robust HPLC method. While a specific protocol for this compound is not readily available, a starting point would be a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol, and UV detection around 224 nm, which is the absorption maximum for the related Methylenomycin A.

Frequently Asked Questions (FAQs)

1. What is the optimal medium composition for this compound production?

A defined minimal medium (MM) is recommended. A typical recipe includes a readily assimilated carbon source like glucose or mannitol, a suitable nitrogen source such as L-asparagine or certain amino acids, and a high concentration of phosphate. The high phosphate concentration helps to suppress the production of other secondary metabolites[2].

2. What are the ideal fermentation conditions for maximizing yield?

While optimal conditions can be strain-specific, general guidelines for Streptomyces fermentations apply. Maintain a temperature of around 30°C and ensure sufficient aeration and agitation to keep the culture well-oxygenated. An acidic pH shock has been shown to trigger methylenomycin production[3]. A low specific growth rate is also considered a prerequisite for production[3].

3. How can I genetically modify my Streptomyces strain to improve yield?

The entire methylenomycin biosynthetic gene cluster is located on the SCP1 plasmid, making it amenable to genetic manipulation[5]. Overexpression of positive regulatory genes or deletion of negative regulators can significantly impact yield. For instance, deletion of the nsdA gene has been shown to result in the overproduction of methylenomycin[6]. Similarly, knocking out the repressor gene mmyR can also lead to increased production.

4. What is the role of the MMF signaling pathway in this compound production?

The methylenomycin furan (MMF) signaling pathway is a key regulatory system. The repressor protein MmfR binds to the promoter regions of the methylenomycin biosynthetic genes, inhibiting their transcription. MMFs are small signaling molecules that, upon reaching a certain concentration, bind to MmfR, causing it to dissociate from the DNA and allowing the production of methylenomycin to proceed.

5. How can I accurately quantify the amount of this compound in my culture?

A reliable method for quantification is High-Performance Liquid Chromatography (HPLC). After extracting this compound from the culture supernatant with a solvent like ethyl acetate, the sample can be analyzed using a reversed-phase C18 column. Detection is typically done using a UV detector, with a wavelength around 224 nm being a good starting point for method development, as this is the absorbance maximum for the related compound, Methylenomycin A.

Quantitative Data Summary

The following tables summarize the impact of different culture conditions on methylenomycin production.

Table 1: Effect of Nitrogen Source on Methylenomycin A Production

Nitrogen Source (30 mM)Maximum Methylenomycin A Conc. (µg/ml)
Lysine85
Leucine40
Valine81
Glycine63
Serine52
Threonine81
Glutamine<5
Histidine65
Alanine70
Sodium nitrate<5

Note: Data is for Methylenomycin A, a closely related compound. Similar trends may be observed for this compound.

Experimental Protocols

Protocol 1: Culture in Minimal Medium (MM) for Methylenomycin Production

This protocol is adapted from the standard Minimal Medium recipe for Streptomyces[1].

1. Media Preparation (per liter):

  • L-asparagine: 0.5 g

  • K₂HPO₄: 0.5 g

  • MgSO₄·7H₂O: 0.2 g

  • FeSO₄·7H₂O: 0.01 g

  • Glucose (autoclaved separately and added post-sterilization): 10 g (from a 50% stock solution)

  • Agar (for solid media): 15-20 g

  • Distilled water: to 1 L

Instructions:

  • Dissolve all components except glucose and agar in the distilled water.

  • Adjust the pH to 7.0-7.2.

  • If making solid media, add the agar.

  • Autoclave at 121°C for 20 minutes.

  • Cool the medium to approximately 50-60°C and aseptically add the sterile glucose solution.

  • For liquid cultures, omit the agar.

2. Inoculation and Incubation:

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of your Streptomyces strain. Incubate at 30°C with shaking until good growth is observed.

  • Inoculate the MM liquid medium with the seed culture (typically a 2-5% v/v inoculation).

  • Incubate at 30°C with shaking (e.g., 200-250 rpm) for 5-7 days.

Protocol 2: General Procedure for HPLC Analysis

This is a general guideline for developing an HPLC method for this compound analysis.

1. Sample Preparation:

  • Centrifuge the culture broth to pellet the mycelia.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under reduced pressure or with a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as methanol or the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detector at 224 nm.

  • Injection Volume: 10-20 µl.

Visualizations

MMF_Signaling_Pathway MMF Signaling Pathway for Methylenomycin Production cluster_genes Methylenomycin Gene Cluster cluster_molecules Molecules mmfLHP_genes mmfLHP genes MMFs MMFs (Signaling Molecules) mmfLHP_genes->MMFs biosynthesis mmy_genes mmy biosynthetic genes Methylenomycin This compound mmy_genes->Methylenomycin biosynthesis mmfR_gene mmfR gene MmfR MmfR (Repressor Protein) mmfR_gene->MmfR translation MMFs->MmfR binds to and inactivates MmfR->mmy_genes represses transcription

Caption: MMF signaling pathway in Streptomyces.

Experimental_Workflow Experimental Workflow for Optimizing this compound Yield Inoculum_Prep 1. Inoculum Preparation (Seed Culture) Fermentation 2. Fermentation (Defined Minimal Medium) Inoculum_Prep->Fermentation Parameter_Optimization Optimization of: - Carbon/Nitrogen Source - pH - Temperature - Aeration/Agitation Fermentation->Parameter_Optimization Extraction 3. Extraction (Ethyl Acetate) Fermentation->Extraction Parameter_Optimization->Fermentation Analysis 4. Analysis (HPLC) Extraction->Analysis Data_Interpretation 5. Data Interpretation & Yield Calculation Analysis->Data_Interpretation

References

Methylenomycin B Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Methylenomycin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Each step in the synthesis has optimal conditions for temperature, reaction time, and stoichiometry. Small deviations can significantly impact the yield of intermediate products, which propagates through the synthesis.

    • Recommendation: Carefully review and optimize each step of the chosen synthetic route. It is advisable to perform small-scale test reactions to screen for optimal conditions.

  • Instability of Intermediates: Some intermediates in the synthesis may be unstable and prone to decomposition.

    • Recommendation: Minimize the time between synthetic steps and consider purification of intermediates at low temperatures. Ensure all solvents and reagents are dry and reactions are performed under an inert atmosphere where specified.

  • Inefficient Purification: Loss of product during purification steps is a common cause of reduced yield.

    • Recommendation: Optimize purification methods for each intermediate. For column chromatography, ensure the correct stationary and mobile phases are used. For extractions, perform multiple extractions with smaller volumes of solvent.

  • Lability of this compound: The final product is known to be labile, particularly due to the α-methylene ketone moiety.[1]

    • Recommendation: The introduction of the exocyclic double bond should be performed as the final step of the synthesis to avoid degradation.[1] Handle the final product with care, store at low temperatures, and use promptly after purification.

Issue 2: Formation of Impurities

Question: I am observing significant impurity formation, particularly in the final steps of the synthesis. How can I identify and minimize these byproducts?

Answer: Impurity formation is a common challenge, often stemming from side reactions or the inherent reactivity of the molecules involved.

Potential Causes & Solutions:

  • Side Reactions in the Mannich Reaction: If your synthesis involves a Mannich reaction to introduce the exocyclic methylene group precursor, various side reactions can occur.

    • Recommendation: Carefully control the stoichiometry of the reagents. The use of Eschenmoser's salt can sometimes provide a cleaner reaction compared to traditional Mannich conditions.

  • Incomplete Elimination Reaction: The final step often involves an elimination reaction to form the exocyclic double bond. Incomplete elimination will result in the presence of the precursor as an impurity.

    • Recommendation: Optimize the base and solvent system for the elimination step. Ensure adequate reaction time and temperature.

  • Polymerization of α,β-Unsaturated Ketones: The α,β-unsaturated ketone functionality in this compound can be prone to polymerization, especially under acidic or basic conditions or upon exposure to light.

    • Recommendation: Perform the final purification and handling steps under neutral conditions where possible. Store the purified compound in the dark and at low temperatures.

  • Isomerization: Depending on the synthetic route, there may be a possibility of forming isomeric impurities.

    • Recommendation: Use of spectroscopic methods such as NMR and mass spectrometry can help in the identification of these impurities. Chiral chromatography may be necessary if stereoisomers are a concern.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is the most efficient?

A1: Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The "best" route often depends on the available starting materials, equipment, and the specific goals of the research. Below is a comparison of two prominent methods.

Synthetic RouteKey FeaturesReported Overall YieldKey Challenges
Takahashi et al. Four-step synthesis starting from methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate.Not explicitly stated in the abstract, requires access to the full paper for detailed yield.Handling of organolithium reagents, potential for side reactions.
Jaszberenyi et al. Formal synthesis from dimethyl maleate in four steps to a key keto acid precursor.Not explicitly stated in the abstract, requires access to the full paper for detailed yield.Lability of the final product is a key consideration.[1]

Q2: What is the most critical step in the synthesis of this compound?

A2: A critical step in most synthetic approaches to this compound is the introduction of the exocyclic methylene group.[1] This functionality is part of the pharmacophore but also contributes to the molecule's instability. Therefore, it is typically installed in the final step of the synthesis to maximize the overall yield of the desired product.[1]

Q3: How can I purify the final this compound product effectively?

A3: Purification of the final product can be challenging due to its potential instability. A combination of techniques is often employed.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for the initial purification. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is often necessary. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a common choice.

  • General Considerations: It is advisable to perform purification steps at lower temperatures if possible and to use solvents that have been degassed to remove oxygen. The purified product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Experimental Protocols & Workflows

Below are generalized experimental workflows for key stages in this compound synthesis, based on common synthetic strategies. For detailed, step-by-step protocols, it is essential to consult the primary literature.

Workflow 1: General Synthesis of a Cyclopentenone Precursor

This workflow illustrates a common strategy for constructing the core cyclopentenone ring structure.

G Start Starting Material (e.g., Substituted Ester) Step1 Cyclization Reaction (e.g., Dieckmann Condensation) Start->Step1 Step2 Hydrolysis & Decarboxylation Step1->Step2 Step3 Alkylation/Functionalization (Introduction of Methyl Groups) Step2->Step3 Precursor Cyclopentenone Precursor Step3->Precursor

Caption: General workflow for cyclopentenone precursor synthesis.

Workflow 2: Late-Stage Introduction of the Exocyclic Methylene Group

This workflow outlines the final steps to introduce the critical exocyclic double bond.

G Precursor Cyclopentenone Precursor Step1 Mannich Reaction or Reaction with Eschenmoser's Salt Precursor->Step1 Step2 Quaternization of the Amine Step1->Step2 Step3 Elimination Reaction Step2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for introducing the exocyclic methylene group.

Signaling Pathways & Logical Relationships

The following diagram illustrates a logical troubleshooting workflow for addressing low yield in a specific reaction step of the synthesis.

G Start Low Yield in a Specific Reaction Step Check1 Verify Purity of Starting Materials Start->Check1 Check2 Confirm Accuracy of Reagent Stoichiometry Start->Check2 Check3 Optimize Reaction Temperature & Time Start->Check3 Check4 Ensure Anhydrous/ Inert Conditions Start->Check4 Check5 Analyze for Side-Product Formation Start->Check5 Solution Problem Identified & Resolved Check1->Solution Impure Check2->Solution Incorrect Check3->Solution Suboptimal Check4->Solution Compromised Check5->Solution Identified

Caption: Logical workflow for troubleshooting low reaction yield.

References

improving the stability of Methylenomycin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methylenomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What are the potential causes?

A1: Loss of biological activity in a this compound solution can be attributed to several factors, primarily chemical degradation. The stability of this compound can be influenced by:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the degradation of this compound. The α,β-unsaturated ketone moiety in its structure is susceptible to hydrolysis under these conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is crucial to maintain low temperatures.

  • Light Exposure: The cyclopentenone ring and conjugated double bonds in this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can potentially lead to oxidative degradation of the molecule.

  • Improper Storage: Repeated freeze-thaw cycles can also contribute to the degradation of the antibiotic.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability and longevity of your this compound solution, we recommend the following storage conditions:

  • Short-term storage (up to 24 hours): Store at 2-8°C and protect from light.

  • Long-term storage: For extended periods, it is advisable to store aliquots of the solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Which solvents are suitable for dissolving and storing this compound?

A3: The choice of solvent can significantly impact the stability of this compound. While specific solubility data for this compound is limited, here are some general guidelines:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to dissolve antibiotics for stock solutions. These are generally suitable for long-term storage at low temperatures.

  • Aqueous Solutions: If working with aqueous buffers, it is crucial to control the pH. A buffer system in the neutral pH range (e.g., pH 7.0-7.4) is likely to provide better stability than acidic or alkaline conditions. The use of freshly prepared buffers is recommended to minimize the presence of contaminants that could accelerate degradation.

Q4: Are there any known degradation products of this compound that could interfere with my experiments?

A4: While the specific degradation pathway of this compound is not extensively documented in publicly available literature, based on its chemical structure containing an α,β-unsaturated ketone, potential degradation could involve:

  • Hydrolysis: Addition of water across the double bond or cleavage of the cyclopentenone ring.

  • Polymerization: The reactive double bond could potentially lead to polymerization, especially at higher concentrations or in the presence of initiators.

  • Isomerization: Changes in the stereochemistry of the molecule.

  • Oxidation: Formation of epoxides or other oxidation products.[3]

These degradation products may be biologically inactive and could potentially interfere with analytical assays or cellular experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check of the new stock solution, for example, by determining its Minimum Inhibitory Concentration (MIC) against a sensitive bacterial strain. 3. Compare the activity of the new stock with the old one.
Inappropriate solvent or buffer conditions 1. Review the pH and composition of the buffer used in your assay. 2. If possible, test the stability of this compound in your assay buffer over the time course of the experiment. 3. Consider using a different, more stable buffer system if degradation is suspected.
Photodegradation during experiment 1. Minimize the exposure of your experimental setup to light. 2. Use amber-colored plates or tubes, or cover them with aluminum foil.
Issue 2: Precipitate formation in the this compound solution.
Possible Cause Troubleshooting Steps
Low solubility in the chosen solvent 1. Gently warm the solution to aid dissolution. 2. If the precipitate persists, consider using a different solvent or a co-solvent system. For aqueous solutions, adjusting the pH might improve solubility, but be mindful of its impact on stability.
Degradation leading to insoluble products 1. If the precipitate appears over time, it may be a result of degradation. 2. In this case, the solution should be discarded and a fresh one prepared.
Salt precipitation from buffer at low temperatures 1. If using a buffered solution for frozen stocks, ensure that the buffer components are soluble at the storage temperature. 2. Some buffers, like phosphate buffers, can precipitate at low temperatures.

Data on Factors Affecting Stability (Illustrative)

Due to the lack of specific experimental data for this compound in the public domain, the following table is provided as an illustrative example based on the general behavior of similar antibiotic compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Effect on Stability Recommendation
pH Acidic (pH < 4)Potential for rapid degradationAvoid acidic conditions.
Neutral (pH 6-8)Generally more stableUse buffered solutions in this range.
Alkaline (pH > 9)Potential for rapid degradationAvoid alkaline conditions.
Temperature -80°CHigh stabilityRecommended for long-term storage.
-20°CGood stabilitySuitable for long-term storage.
4°CModerate stabilitySuitable for short-term storage (days).
Room Temp (20-25°C)Low stabilityAvoid prolonged exposure.
Light UV LightRapid degradationProtect from all light sources.
Ambient LightGradual degradationProtect from all light sources.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Buffer

This protocol outlines a general method for determining the stability of this compound in a chosen buffer system at a specific temperature.

1. Materials:

  • This compound powder

  • High-purity solvent for stock solution (e.g., DMSO)

  • The aqueous buffer to be tested (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

  • Amber vials

2. Procedure:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO.

  • Dilute the stock solution with the test buffer to the desired final concentration for your experiments.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the buffered this compound solution and analyze it by HPLC to determine the initial concentration. This will serve as your baseline (100% stability).

  • Incubation: Dispense aliquots of the remaining buffered solution into several amber vials, seal them, and place them in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator and analyze its contents by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway MB This compound Degradation Degradation Products MB->Degradation Hydrolysis (Acid/Base Catalyzed) MB->Degradation Oxidation MB->Degradation Photodegradation (Light Exposure) MB->Degradation Thermal Degradation (Heat)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute Stock in Buffer prep_stock->dilute prep_buffer Prepare Test Buffer prep_buffer->dilute t0 T=0 Analysis (HPLC) dilute->t0 incubate Incubate at Desired Temperature dilute->incubate data_analysis Data Analysis (% Remaining vs. Time) t0->data_analysis timepoints Analyze at Time Points (HPLC) incubate->timepoints timepoints->data_analysis

Caption: Workflow for assessing this compound stability.

References

troubleshooting low yield in Methylenomycin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low-yield issues during Methylenomycin fermentation with Streptomyces coelicolor.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind inducing Methylenomycin production?

A1: Methylenomycin production in Streptomyces coelicolor is typically induced under specific environmental stress conditions. The key triggers are nutrient limitation, particularly of a readily assimilated nitrogen source like alanine, or an acidic pH shock.[1][2] These conditions activate a complex regulatory cascade involving the mmy gene cluster, leading to the biosynthesis of the antibiotic. A low specific growth rate is also a prerequisite for production.[1][2]

Q2: What is the role of the SCP1 plasmid in Methylenomycin production?

A2: The biosynthetic, regulatory, and resistance genes for Methylenomycin are located on the large linear plasmid SCP1 in Streptomyces coelicolor A3(2).[3][4][5] The presence and stability of this plasmid are therefore essential for production.

Q3: Can I use a rich medium for Methylenomycin fermentation?

A3: While S. coelicolor can be grown in rich media for biomass accumulation, Methylenomycin production is often repressed in such media. Production is typically favored in minimal media where specific nutrients can be controlled to create the necessary stress conditions for inducing the biosynthetic pathway.[6] High concentrations of readily assimilated carbon and nitrogen sources can suppress antibiotic synthesis.

Q4: How is Methylenomycin production regulated at the molecular level?

A4: The regulation of Methylenomycin biosynthesis is a complex process. It involves a signaling cascade with small diffusible molecules called methylenomycin furans (MMFs).[3][7] These molecules bind to the transcriptional repressor MmfR, causing it to dissociate from the DNA and allowing the expression of the biosynthetic genes.[3] Another repressor, MmyR, also plays a significant role in negatively regulating production.[3]

Troubleshooting Guide for Low Methylenomycin Yield

Low yield of Methylenomycin can be attributed to several factors, ranging from suboptimal fermentation conditions to genetic instability of the producing strain. This guide provides a systematic approach to identifying and resolving common issues.

Step 1: Verify Strain Integrity and Inoculum Quality

The first step in troubleshooting is to ensure the viability and genetic integrity of your Streptomyces coelicolor strain.

  • Issue: Poor or inconsistent growth, loss of antibiotic production over successive generations.

  • Possible Cause: Strain mutation, loss of the SCP1 plasmid, or poor-quality inoculum.

  • Solutions:

    • Re-streak from frozen stock: Always start a new fermentation from a fresh culture grown from a frozen stock.

    • Verify SCP1 presence: If plasmid loss is suspected, perform plasmid analysis or screen for SCP1-linked phenotypes.

    • Standardize inoculum preparation: Follow a consistent protocol for spore suspension or vegetative mycelium preparation to ensure a uniform starting culture.

Step 2: Optimize Fermentation Medium and Conditions

The composition of the fermentation medium and the physical parameters are critical for inducing Methylenomycin production.

  • Issue: Good biomass production but low or no Methylenomycin yield.

  • Possible Causes: Inappropriate nutrient levels, incorrect pH, or suboptimal aeration and agitation.

  • Solutions:

    • Nutrient Limitation:

      • Alanine Limitation: Formulate a minimal medium where alanine is the growth-limiting nitrogen source.[1][2]

      • Phosphate Concentration: Maintain a high phosphate concentration in the medium, as this has been shown to favor Methylenomycin production while suppressing the synthesis of other secondary metabolites.[6][8]

    • pH Control:

      • Initial pH: Start the fermentation at a neutral pH (around 7.0-7.2).

      • Acidic pH Shock: If using this induction method, ensure the pH drop is rapid and to the optimal level.

    • Aeration and Agitation:

      • Streptomyces are aerobic, so adequate oxygen supply is crucial. Optimize the agitation (RPM) and aeration (VVM - vessel volumes per minute) rates for your specific fermenter geometry. Insufficient oxygen can limit growth and antibiotic production.

Step 3: Implement Induction Strategies

If the strain and basic fermentation conditions are optimal, focus on the specific induction strategy.

  • Issue: Failure to induce Methylenomycin production despite using a minimal medium.

  • Possible Causes: Ineffective nutrient limitation or improper execution of the pH shock.

  • Solutions:

    • Alanine-Limited Fermentation: Ensure that alanine is truly the limiting nutrient by carefully calculating the carbon-to-nitrogen ratio in your medium.

    • Acidic pH Shock Protocol:

      • Grow the culture to a suitable cell density in a buffered medium.

      • Rapidly decrease the pH of the culture by adding a pre-determined amount of acid.

      • Monitor Methylenomycin production at regular intervals post-shock.

Step 4: Analytical Verification

Ensure that your methods for extracting and quantifying Methylenomycin are accurate and sensitive.

  • Issue: Consistently low or undetectable levels of Methylenomycin in your analysis.

  • Possible Causes: Inefficient extraction, degradation of the antibiotic, or issues with the analytical method (e.g., LC-MS).

  • Solutions:

    • Extraction Protocol: Use a validated extraction method with a suitable organic solvent.

    • Sample Stability: Methylenomycin may be unstable under certain conditions. Process samples promptly and store them appropriately.

    • LC-MS/MS Method Validation: Verify the parameters of your LC-MS/MS method, including the column, mobile phase, gradient, and mass spectrometer settings, to ensure optimal detection and quantification.

Data Presentation: Fermentation Parameters

The following table summarizes key fermentation parameters and their typical ranges for troubleshooting low Methylenomycin yield.

ParameterSuboptimal Condition (Low Yield)Optimal Condition (High Yield)
Nitrogen Source High concentration of readily assimilated nitrogenAlanine as the growth-limiting nitrogen source[1][2]
Carbon Source Excess glucoseReadily assimilated carbon source, balanced with nitrogen[6]
Phosphate Low concentrationHigh concentration[6][8]
Initial pH < 6.5 or > 7.57.0 - 7.2
Induction No specific induction strategyAlanine limitation or acidic pH shock[1][2]
Aeration Low dissolved oxygen levelsMaintained dissolved oxygen > 30%
Agitation Insufficient mixing, leading to cell clumpingAdequate mixing to ensure homogeneity and oxygen transfer

Experimental Protocols

Protocol 1: Alanine-Limited Minimal Medium for S. coelicolor

This protocol describes the preparation of a minimal medium where alanine is the growth-limiting nutrient, designed to induce Methylenomycin production.

Materials:

  • L-Asparagine

  • K₂HPO₄

  • MgSO₄·7H₂O

  • FeSO₄·7H₂O

  • Glucose (or Mannitol)

  • L-Alanine

  • Trace element solution

  • Distilled water

  • Agar (for solid medium)

Procedure:

  • Prepare the basal minimal medium (MM) containing:

    • 0.5 g/L L-Asparagine

    • 0.5 g/L K₂HPO₄

    • 0.2 g/L MgSO₄·7H₂O

    • 0.01 g/L FeSO₄·7H₂O

  • Dissolve the components in distilled water and adjust the pH to 7.0-7.2.

  • For solid medium, add 15-20 g/L agar.

  • Autoclave the basal medium.

  • Prepare a sterile stock solution of 50% (w/v) glucose or mannitol and autoclave separately.

  • Prepare a sterile stock solution of L-alanine.

  • Aseptically add the sterile glucose/mannitol solution to the cooled basal medium to a final concentration of 10 g/L.

  • Aseptically add the sterile L-alanine solution to a final concentration that is growth-limiting (this may require optimization, starting around 0.1-0.5 g/L).

  • Add 1 mL/L of a sterile trace element solution.

Protocol 2: Acidic pH Shock for Induction of Methylenomycin Production

This protocol outlines the procedure for inducing Methylenomycin production through a rapid decrease in the culture pH.

Materials:

  • S. coelicolor culture grown in a buffered minimal medium

  • Sterile 1M HCl or other suitable acid

  • pH meter

Procedure:

  • Grow S. coelicolor in a buffered minimal medium at a neutral pH (e.g., 7.0) to the late exponential or early stationary phase.

  • Aseptically remove a sample to measure the initial cell density (e.g., OD600 or dry cell weight) and a baseline for Methylenomycin production.

  • Rapidly add a pre-determined volume of sterile 1M HCl to the culture to reduce the pH to the desired acidic level (e.g., pH 4.5-5.5). The exact pH may require optimization.

  • Continue the fermentation at the new acidic pH.

  • Take samples at regular intervals (e.g., 2, 4, 6, 8, 12, 24 hours) after the pH shock.

  • Analyze the samples for cell growth and Methylenomycin concentration.

Protocol 3: Extraction of Methylenomycin A from Culture Broth

This protocol describes a general method for extracting Methylenomycin A from the fermentation broth for subsequent analysis.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Acidify the supernatant to approximately pH 3.0 with a suitable acid.

  • Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Pool the organic (ethyl acetate) phases.

  • Dry the pooled organic phase over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the filtrate to dryness using a rotary evaporator at a low temperature.

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

Protocol 4: Quantification of Methylenomycin A by LC-MS/MS

This protocol provides a general framework for the quantification of Methylenomycin A using Liquid Chromatography-Tandem Mass Spectrometry. Specific parameters may need to be optimized for your instrument.

Materials:

  • Extracted Methylenomycin A sample

  • Methylenomycin A standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Reconstitute the dried extract from Protocol 3 in a known volume of mobile phase A or a methanol/water mixture.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5-95% B over a suitable time (e.g., 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): The m/z of the [M+H]⁺ or [M-H]⁻ ion for Methylenomycin A.

    • Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and confirmation.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Prepare a standard curve of known concentrations of Methylenomycin A.

    • Analyze the samples and quantify the concentration based on the standard curve.

Visualizations

Troubleshooting_Workflow start Low Methylenomycin Yield strain Step 1: Verify Strain Integrity - Re-streak from stock - Check for SCP1 plasmid start->strain medium Step 2: Optimize Medium & Conditions - Alanine limitation - High phosphate - pH control (7.0-7.2) strain->medium Strain OK no_improvement No Improvement, Re-evaluate strain->no_improvement Strain Issue Found induction Step 3: Check Induction Strategy - Effective nutrient limitation - Proper pH shock medium->induction Medium Optimized medium->no_improvement Medium Issue Found analysis Step 4: Validate Analytical Method - Extraction efficiency - LC-MS parameters induction->analysis Induction Correct induction->no_improvement Induction Issue Found improved Yield Improved analysis->improved Analysis Validated analysis->no_improvement Analysis Issue Found

Caption: Troubleshooting workflow for low Methylenomycin yield.

Methylenomycin_Regulation MMFs Methylenomycin Furans (MMFs) MmfR MmfR (Repressor) MMFs->MmfR Binds and inactivates mmyB_promoter Promoter of mmyB (Activator Gene) MmfR->mmyB_promoter Represses MmyR MmyR (Repressor) MmyR->mmyB_promoter Represses mmy_genes Methylenomycin Biosynthetic Genes (mmy) mmyB_promoter->mmy_genes Activates transcription Methylenomycin Methylenomycin mmy_genes->Methylenomycin Biosynthesis

Caption: Simplified signaling pathway for Methylenomycin regulation.

References

identifying and overcoming Methylenomycin resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and overcoming Methylenomycin resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected resistance to Methylenomycin in our Streptomyces cultures. What is the most likely mechanism?

A1: The primary mechanism of Methylenomycin resistance in producing organisms, such as Streptomyces coelicolor, is the expression of the mmr gene. This gene encodes a membrane protein that is believed to function as an efflux pump, actively transporting Methylenomycin out of the cell, thus preventing it from reaching its intracellular target.

Q2: How can we confirm if our resistant strain is expressing the mmr gene?

A2: You can confirm the presence and expression of the mmr gene through molecular biology techniques. The most common method is Polymerase Chain Reaction (PCR) to detect the presence of the mmr gene in the genomic DNA of your strain. Additionally, Reverse Transcription PCR (RT-PCR) can be used to determine if the gene is being actively transcribed into mRNA.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for Methylenomycin against susceptible and resistant Streptomyces strains?

A3: Currently, there are no universally established MIC breakpoints for Methylenomycin to definitively classify a strain as susceptible, intermediate, or resistant. These values should be determined empirically in your laboratory. As a general guideline, a significant increase (typically 4-fold or higher) in the MIC of a test strain compared to a known susceptible wild-type strain would indicate resistance.

Q4: Are there any chemical agents that can help overcome Methylenomycin resistance?

A4: Since the primary resistance mechanism is likely an efflux pump, the use of efflux pump inhibitors (EPIs) is a promising strategy. General EPIs such as reserpine and verapamil have been shown to reverse resistance to other antibiotics in various bacteria.[1][2][3][4][5] Their efficacy against the Mmr efflux pump would need to be experimentally validated.

Q5: We have identified the mmr gene in our resistant strain. What is known about its regulation?

A5: The mmr gene is located within the Methylenomycin biosynthetic gene cluster on the SCP1 plasmid in Streptomyces coelicolor.[6] Its expression is thought to be regulated by a TetR-family transcriptional regulator, MmfR, which is also encoded within the same gene cluster.[7] It is hypothesized that Methylenomycin itself may act as an inducer for the expression of mmr.[8]

Troubleshooting Guide

Problem 1: Difficulty in Determining Methylenomycin Susceptibility

Symptoms:

  • Inconsistent zone sizes in disk diffusion assays.

  • Difficulty in interpreting growth inhibition in broth microdilution assays.

Possible Causes:

  • Inappropriate growth medium or incubation conditions for Streptomyces.

  • Degradation of Methylenomycin in the experimental setup.

  • Inoculum size is not standardized.

Solutions:

  • Use a suitable medium for Streptomyces growth and sporulation, such as SFM agar for disk diffusion or TSB liquid medium for broth microdilution.[9]

  • Prepare fresh stock solutions of Methylenomycin for each experiment.

  • Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure consistent cell density.

Problem 2: PCR for mmr Gene Fails

Symptoms:

  • No amplification product is visible on the agarose gel.

  • Multiple non-specific bands are observed.

Possible Causes:

  • Poor quality or insufficient quantity of genomic DNA.

  • Suboptimal PCR cycling conditions (especially annealing temperature).

  • Primer design is not specific to the mmr gene of Streptomyces coelicolor.

Solutions:

  • Ensure high-quality genomic DNA is extracted from your Streptomyces strain.

  • Optimize the annealing temperature of your PCR using a gradient PCR.

  • Use the recommended primers for the mmr gene (see Experimental Protocols section).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Data for Methylenomycin

Strain TypeGene ProfileExpected MIC Range (µg/mL)Interpretation
Susceptible (Wild-Type)mmr negativeTo be determined empiricallySensitive to Methylenomycin
Resistantmmr positiveSignificantly higher than wild-typeResistant to Methylenomycin

Note: The MIC values should be determined experimentally using the provided broth microdilution protocol. A strain is generally considered resistant if its MIC is at least four times higher than the MIC of the susceptible control strain.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Methylenomycin MIC Determination

This protocol is adapted from standard broth microdilution methods.[10]

Materials:

  • 96-well microtiter plates

  • Tryptic Soy Broth (TSB) medium

  • Methylenomycin stock solution

  • Streptomyces spore suspension or vegetative mycelium

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of your Streptomyces strain equivalent to a 0.5 McFarland standard in TSB.

  • Prepare serial two-fold dilutions of Methylenomycin in TSB in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Add 100 µL of the standardized bacterial suspension to each well (except the sterility control). The final volume in the test wells will be 200 µL.

  • Incubate the plate at 30°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • The MIC is the lowest concentration of Methylenomycin that completely inhibits visible growth.

Protocol 2: PCR-Based Detection of the mmr Gene

This is a proposed protocol based on the known sequence of the mmr gene from Streptomyces coelicolor A3(2) and general PCR guidelines.[11][12][13] It should be optimized and validated in your laboratory.

1. Primer Design: Based on the mmr gene sequence from Streptomyces coelicolor A3(2) (NCBI Accession: AL589148.1), the following primers are proposed:

  • mmr-F (Forward): 5'-ATGGACCGCAAGTCCTTCAC-3'

  • mmr-R (Reverse): 5'-TCAGGCCTCGTAGGTGTTGA-3'

    • Expected Amplicon Size: Approximately 1.4 kb

2. PCR Reaction Mixture (50 µL):

Component Volume Final Concentration
10x PCR Buffer 5 µL 1x
dNTPs (10 mM) 1 µL 200 µM
mmr-F Primer (10 µM) 2 µL 0.4 µM
mmr-R Primer (10 µM) 2 µL 0.4 µM
Taq DNA Polymerase 0.5 µL 2.5 units
Genomic DNA (50 ng/µL) 1 µL 1 ng/µL

| Nuclease-free water | up to 50 µL | - |

3. PCR Cycling Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation 95 5 minutes 1
Denaturation 95 30 seconds 30
Annealing 58 (optimize with gradient) 45 seconds 30
Extension 72 1.5 minutes 30

| Final Extension | 72 | 10 minutes | 1 |

4. Analysis:

  • Analyze the PCR product by agarose gel electrophoresis (1% agarose gel).

  • A band of approximately 1.4 kb indicates the presence of the mmr gene.

Protocol 3: Evaluating Efflux Pump Inhibitors (EPIs)

This protocol can be used to assess the ability of an EPI to restore Methylenomycin susceptibility.

Materials:

  • Methylenomycin-resistant Streptomyces strain

  • Efflux pump inhibitor (e.g., reserpine, verapamil)

  • Materials for broth microdilution assay (as in Protocol 1)

Procedure:

  • Determine the MIC of the EPI alone against the resistant strain to identify a sub-inhibitory concentration.

  • Perform a checkerboard titration assay. Prepare a 96-well plate with serial dilutions of Methylenomycin along the x-axis and serial dilutions of the EPI along the y-axis.

  • Inoculate the plate with the resistant strain as described in the broth microdilution protocol.

  • Incubate and determine the MIC of Methylenomycin in the presence of different concentrations of the EPI.

  • A significant reduction in the MIC of Methylenomycin in the presence of the EPI suggests that the inhibitor is effective against the Mmr efflux pump.

Visualizations

Methylenomycin_Resistance_Mechanism cluster_cell Bacterial Cell Methylenomycin_in Methylenomycin (extracellular) Methylenomycin_out Methylenomycin (intracellular) Methylenomycin_in->Methylenomycin_out Diffusion Mmr_pump Mmr Efflux Pump Methylenomycin_out->Mmr_pump Target Intracellular Target Methylenomycin_out->Target Inhibition of Target Mmr_pump->Methylenomycin_in Efflux

Caption: Mechanism of Methylenomycin resistance via the Mmr efflux pump.

Experimental_Workflow start Start: Resistant Strain Observed mic_test Determine MIC (Protocol 1) start->mic_test pcr PCR for mmr gene (Protocol 2) start->pcr decision mmr gene present? pcr->decision epi_test Test Efflux Pump Inhibitors (Protocol 3) decision->epi_test Yes other_mechanisms Investigate other resistance mechanisms decision->other_mechanisms No end End: Resistance Mechanism Identified/Overcome epi_test->end

Caption: Workflow for identifying and overcoming Methylenomycin resistance.

Regulatory_Pathway MmfR MmfR (Transcriptional Repressor) mmr_promoter mmr promoter MmfR->mmr_promoter Repression mmr_gene mmr gene mmr_promoter->mmr_gene Mmr_protein Mmr Efflux Pump mmr_gene->Mmr_protein Transcription & Translation Methylenomycin Methylenomycin Methylenomycin->MmfR Inactivation?

Caption: Putative regulatory pathway of the mmr gene.

References

effect of culture media composition on Methylenomycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Methylenomycin from Streptomyces coelicolor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth phase for Methylenomycin production?

A1: Methylenomycin is a secondary metabolite, and its production typically occurs late in the growth phase, specifically during the transition from exponential to stationary phase.[1] It is crucial to monitor the growth curve of your Streptomyces coelicolor culture to harvest at the optimal time point.

Q2: What are the key culture media components influencing Methylenomycin production?

A2: The composition of the culture medium is critical for successful Methylenomycin production. The key factors include the choice of carbon and nitrogen sources, the concentration of phosphate, and the pH of the medium.[2][3] A readily assimilated carbon and nitrogen source is required for optimal production.[1]

Q3: How does the carbon source affect Methylenomycin production?

A3: The type of carbon source significantly impacts Methylenomycin biosynthesis. Studies have shown that glucose-limited conditions tend to suppress production, while alanine growth-rate-limiting conditions can trigger it.[3] Fructose has also been shown to support the production of Methylenomycin.

Q4: What is the role of the nitrogen source in Methylenomycin production?

A4: The nitrogen source is another critical factor. While a readily available nitrogen source is necessary, high concentrations of ammonium have been shown to inhibit the production of other antibiotics in Streptomyces coelicolor and can influence secondary metabolism in general.[4] Using an amino acid like alanine as the nitrogen source can promote Methylenomycin production.

Q5: How does phosphate concentration impact the biosynthesis of Methylenomycin?

A5: Phosphate concentration plays a crucial regulatory role. High concentrations of inorganic phosphate are known to reduce the production of Methylenomycin and other secondary metabolites in S. coelicolor.[2] Conversely, maintaining a high phosphate concentration can selectively promote Methylenomycin synthesis while suppressing the production of other antibiotics like actinorhodin.[1][4]

Q6: What is the optimal pH for Methylenomycin production?

A6: An acidic pH shock has been identified as a trigger for Methylenomycin production, independent of the nutritional status of the growth environment.[3] Therefore, monitoring and potentially adjusting the pH of the culture can be a strategy to enhance yield.

Troubleshooting Guide

Problem 1: Low or no Methylenomycin production.

Possible Cause Troubleshooting Step
Suboptimal Carbon Source Replace glucose with a different carbon source like fructose or use alanine as a growth-rate limiting carbon source.[3]
Inhibitory Nitrogen Source If using a high concentration of ammonium salts, consider switching to an amino acid-based nitrogen source such as alanine.
High Phosphate Concentration While high phosphate can be used for selective production, excessively high levels can be inhibitory. Try reducing the phosphate concentration in your medium.[2]
Incorrect pH Monitor the pH of your culture. An acidic pH shock can induce production.[3] Consider a pH shift during the cultivation.
Harvesting at the Wrong Growth Phase Monitor the growth curve of your culture and ensure you are harvesting during the late exponential to early stationary phase.[1]

Problem 2: Production of other antibiotics (e.g., actinorhodin) instead of or alongside Methylenomycin.

Possible Cause Troubleshooting Step
Low Phosphate Concentration Low phosphate levels can de-repress the synthesis of other secondary metabolites. To selectively produce Methylenomycin, maintain a high phosphate concentration in the medium.[1][4]
Inappropriate Carbon Source Certain carbon sources may favor the production of other antibiotics. Using glucose as the primary carbon source with a suitable nitrogen source can favor Methylenomycin production over others under high phosphate conditions.[1]

Quantitative Data on Media Composition

The following tables summarize the effect of different carbon and nitrogen sources on Methylenomycin production in batch cultures of Streptomyces coelicolor.

Table 1: Effect of Carbon Source on Methylenomycin Production

Carbon Source (1% w/v)Nitrogen SourceMethylenomycin Production
GlucoseAlanineYes
FructoseAlanineYes
SucroseAlanineNo
MannitolAlanineNo
GlycerolAlanineNo

Data adapted from studies on S. coelicolor batch cultures.

Table 2: Effect of Nitrogen Source on Methylenomycin Production

Nitrogen Source (30 mM)Carbon SourceMethylenomycin Production
AlanineGlucoseYes
Ammonium ChlorideGlucoseNo
Sodium NitrateGlucoseNo
AspartateGlucoseYes
GlutamateGlucoseYes

Data adapted from studies on S. coelicolor batch cultures.

Experimental Protocols

Protocol 1: Batch Culture for Methylenomycin Production

This protocol provides a general guideline for the batch cultivation of Streptomyces coelicolor for Methylenomycin production.

1. Media Preparation:

  • Prepare a minimal medium containing:

    • Carbon Source (e.g., 1% w/v Glucose or Fructose)

    • Nitrogen Source (e.g., 30 mM Alanine)

    • High Phosphate Buffer (e.g., 50 mM KH₂PO₄/Na₂HPO₄ buffer, pH 7.2)

    • Trace element solution

  • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Inoculate a suitable seed culture medium with spores of S. coelicolor (e.g., Tryptic Soy Broth).

  • Incubate at 30°C with shaking until a dense culture is obtained (typically 48-72 hours).

3. Fermentation:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate at 30°C with shaking (e.g., 200-250 rpm).

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and pH.

4. Harvesting and Extraction:

  • Harvest the culture in the late exponential or early stationary phase.

  • Separate the biomass from the supernatant by centrifugation.

  • Extract Methylenomycin from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

5. Analysis:

  • Analyze the extract for the presence and quantity of Methylenomycin using techniques such as High-Performance Liquid Chromatography (HPLC) or bioassays against a sensitive indicator strain.

Signaling Pathways and Experimental Workflows

Phosphate Sensing and Regulation of Secondary Metabolism

The PhoR-PhoP two-component system is a key regulator of secondary metabolism in response to phosphate availability. Under low phosphate conditions, the sensor kinase PhoR autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP. Phosphorylated PhoP then acts as a transcriptional regulator, influencing the expression of genes involved in secondary metabolite biosynthesis. In the context of Methylenomycin, high phosphate levels keep this system inactive, which can lead to the specific production of Methylenomycin over other antibiotics.

Phosphate_Regulation High_Pi High Phosphate PhoR_inactive PhoR (inactive) High_Pi->PhoR_inactive Inactivates Low_Pi Low Phosphate PhoR_active PhoR-P (active) Low_Pi->PhoR_active Activates PhoP_inactive PhoP (inactive) PhoR_inactive->PhoP_inactive Methylenomycin_Genes Methylenomycin Biosynthetic Genes (mmy) PhoR_inactive->Methylenomycin_Genes Allows Expression PhoP_active PhoP-P (active) PhoR_active->PhoP_active Phosphorylates Secondary_Metabolite_Genes Other Secondary Metabolite Genes PhoP_active->Secondary_Metabolite_Genes Activates Transcription Media_Optimization_Workflow cluster_0 Phase 1: Component Screening cluster_1 Phase 2: Fermentation and Analysis cluster_2 Phase 3: Optimization Define_Basal_Medium Define Basal Medium Vary_C_Source Vary Carbon Source (e.g., Glucose, Fructose) Define_Basal_Medium->Vary_C_Source Vary_N_Source Vary Nitrogen Source (e.g., Alanine, NH4Cl) Define_Basal_Medium->Vary_N_Source Vary_Pi_Conc Vary Phosphate Conc. Define_Basal_Medium->Vary_Pi_Conc Batch_Culture Perform Batch Cultures Vary_C_Source->Batch_Culture Vary_N_Source->Batch_Culture Vary_Pi_Conc->Batch_Culture Measure_Yield Measure Methylenomycin Yield (HPLC/Bioassay) Batch_Culture->Measure_Yield Analyze_Data Analyze Data to Identify Optimal Conditions Measure_Yield->Analyze_Data Optimized_Medium Optimized Medium Composition Analyze_Data->Optimized_Medium

References

Technical Support Center: Enhancing Methylenomycin Production through Gene Knockout Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding gene knockout strategies to increase methylenomycin production in Streptomyces coelicolor.

Frequently Asked Questions (FAQs)

Q1: Which genes are the most promising targets for knockout to increase methylenomycin production?

A1: The most effective strategy for increasing methylenomycin production is to target negative regulators of its biosynthetic pathway. Key targets that have been shown to result in overproduction of methylenomycin when knocked out include:

  • mmyR : A repressor specific to the methylenomycin biosynthetic gene cluster. Its deletion has been reported to cause a significant increase in methylenomycin production.

  • absA1/absA2 : This two-component system acts as a pleiotropic negative regulator of antibiotic synthesis in Streptomyces coelicolor. Deletion of either absA1 or absA2 leads to enhanced production of multiple antibiotics, including methylenomycin.[1]

Q2: What is the expected fold increase in methylenomycin production after knocking out these negative regulators?

A2: While the literature consistently reports "overproduction" or "enhanced production" of methylenomycin upon knockout of mmyR and absA1/A2, specific quantitative data on the fold increase can vary between studies and experimental conditions. The increase is significant enough to be a viable strategy for improving yields.

Q3: Are there any knockouts that abolish methylenomycin production?

A3: Yes, knocking out essential biosynthetic genes within the methylenomycin (mmy) gene cluster will abolish production. For example, deletion of mmyD, an early biosynthetic gene, results in no detectable methylenomycin-related metabolites.[2] Similarly, knockouts of mmyO and mmyF abolish the production of methylenomycin A, as they are responsible for its conversion from methylenomycin C.[2] These types of knockouts are primarily used for pathway elucidation rather than production enhancement.

Q4: What are the recommended culture conditions for maximizing methylenomycin production?

A4: To enhance the production of methylenomycin and simplify downstream processing, it is recommended to use a defined minimal medium with a high phosphate concentration.[3] High phosphate levels have been shown to suppress the production of other secondary metabolites by S. coelicolor, such as actinorhodin and undecylprodigiosin, thereby directing more metabolic flux towards methylenomycin synthesis.[3] Additionally, methylenomycin production is typically initiated in the late growth phase.[3]

Q5: What are the most common challenges encountered when performing gene knockouts in Streptomyces coelicolor?

A5: Common challenges include low transformation efficiency, difficulty in obtaining double-crossover events for clean deletions, and potential polar effects on downstream genes. Careful design of knockout constructs and optimization of conjugation or transformation protocols are crucial for success.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No increase in methylenomycin production after a successful knockout of a negative regulator. Incorrect culture conditions.Ensure the use of a high-phosphate minimal medium to specifically promote methylenomycin production. Verify the pH and nutrient composition of the medium.
Instability of the knockout strain.Re-verify the genotype of the mutant strain using PCR and sequencing. Passage the strain a minimal number of times to avoid reversion or accumulation of secondary mutations.
Low efficiency of obtaining double-crossover mutants. Suboptimal length of homology arms in the knockout construct.Ensure homology arms are sufficiently long (typically 1.5-2 kb) to promote efficient homologous recombination.
Inefficient conjugation or transformation protocol.Optimize the conjugation protocol by varying the ratio of E. coli donor to Streptomyces recipient, the duration of co-incubation, and the selection pressure. For protoplast transformation, ensure high-quality protoplasts and optimized regeneration media.
Difficulty in quantifying methylenomycin production. Inappropriate analytical method.Utilize a validated HPLC method for accurate quantification. Ensure proper sample extraction and preparation to minimize degradation of the antibiotic.
Low production levels even in the wild-type strain.Optimize fermentation parameters such as aeration, temperature, and media composition to ensure a baseline level of production before attempting genetic modifications.

Quantitative Data Summary

The following table summarizes the qualitative and semi-quantitative effects of key gene knockouts on methylenomycin production. Precise fold increases are not consistently reported in the literature and can be highly dependent on the specific strain and culture conditions.

Gene Target Function of Gene Product Effect of Knockout on Methylenomycin Production
mmyRTranscriptional RepressorOverproduction
absA1/absA2Two-Component Negative RegulatorEnhanced Production
mmyDEarly Biosynthetic EnzymeAbolished Production
mmyO / mmyFLate Biosynthetic Enzymes (Epoxidation)Abolished Methylenomycin A Production

Experimental Protocols

Gene Knockout in Streptomyces coelicolor via PCR-Targeting

This protocol describes the replacement of a target gene with an antibiotic resistance cassette via homologous recombination.

Materials:

  • E. coli BW25113/pIJ790 (for λ Red recombination)

  • Cosmid library of S. coelicolor

  • pIJ773 plasmid (template for apramycin resistance cassette)

  • Primers with 5' extensions homologous to the target gene flanking region and 3' ends priming on the resistance cassette.

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Appropriate antibiotics and growth media (LB, MS agar, ISP4)

Procedure:

  • Design and PCR amplify the disruption cassette: Design forward and reverse primers with ~40 bp 5' extensions that are homologous to the regions immediately upstream and downstream of the target gene, and ~20 bp 3' ends that anneal to the apramycin resistance cassette from pIJ773. Perform PCR to amplify the cassette.

  • Prepare electrocompetent E. coli BW25113/pIJ790 containing the target cosmid.

  • Electroporate the PCR product into the prepared E. coli strain and select for apramycin-resistant colonies. This step replaces the target gene on the cosmid with the resistance cassette via λ Red-mediated recombination.

  • Isolate the mutagenized cosmid DNA and verify the correct insertion by PCR and restriction digestion.

  • Transform the verified cosmid into the conjugation donor strain E. coli ET12567/pUZ8002.

  • Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor. Plate the conjugation mixture on MS agar containing nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants).

  • Screen for double-crossover mutants. Replica plate apramycin-resistant colonies onto media with and without the antibiotic used for cosmid selection. Colonies that are apramycin-resistant but sensitive to the cosmid marker have likely undergone a double-crossover event.

  • Confirm the gene knockout in putative mutants by PCR analysis of genomic DNA.

Gene Knockout in Streptomyces coelicolor using CRISPR-Cas9

This protocol provides a more efficient method for generating gene deletions.

Materials:

  • pCRISPomyces-2 plasmid (or a similar CRISPR-Cas9 vector for Streptomyces)

  • sgRNA targeting the gene of interest

  • Homology-directed repair (HDR) template (containing upstream and downstream homology arms of the target gene)

  • E. coli ET12567/pUZ8002

  • S. coelicolor M145

  • Appropriate antibiotics and media

Procedure:

  • Design a specific sgRNA to target the gene for deletion.

  • Construct the CRISPR-Cas9 plasmid: Clone the designed sgRNA and the HDR template into the pCRISPomyces-2 vector. The HDR template should consist of the upstream and downstream flanking regions of the target gene ligated together, creating a template for a clean deletion.

  • Transform the final plasmid into the E. coli conjugation donor strain.

  • Conjugate the plasmid into S. coelicolor M145. Select for exconjugants on media containing the appropriate antibiotic (e.g., apramycin).

  • Verify the gene deletion in the exconjugants by PCR screening of genomic DNA. The high efficiency of CRISPR-Cas9 often allows for direct identification of double-crossover mutants without extensive screening.

Quantification of Methylenomycin by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent

  • Methylenomycin A standard

  • Culture supernatant or cell extract

Procedure:

  • Sample Preparation: Centrifuge the S. coelicolor culture to pellet the mycelium. Filter the supernatant through a 0.22 µm filter. Alternatively, perform a solvent extraction of the whole culture broth followed by evaporation and resuspension in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at a wavelength appropriate for methylenomycin (e.g., ~330 nm).

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the methylenomycin A standard.

    • Integrate the peak area corresponding to methylenomycin in the samples.

    • Calculate the concentration of methylenomycin in the samples by comparing their peak areas to the standard curve.

Visualizations

Methylenomycin_Regulation cluster_regulators Negative Regulators cluster_pathway Methylenomycin Biosynthesis mmyR mmyR mmy_genes mmy Biosynthetic Genes mmyR->mmy_genes absA1A2 absA1/A2 absA1A2->mmy_genes Methylenomycin Methylenomycin mmy_genes->Methylenomycin

Caption: Negative regulation of the methylenomycin biosynthetic pathway.

Gene_Knockout_Workflow start Design Knockout Construct (PCR Cassette or CRISPR Plasmid) construct_verification Verify Construct (Sequencing, Restriction Digest) start->construct_verification conjugation Conjugation into S. coelicolor construct_verification->conjugation selection Select for Exconjugants conjugation->selection screening Screen for Double Crossover (PCR, Phenotype) selection->screening validation Validate Knockout Strain (Genomic PCR, Sequencing) screening->validation production_analysis Analyze Methylenomycin Production (HPLC) validation->production_analysis

Caption: General experimental workflow for gene knockout in S. coelicolor.

Knockout_Logic knockout Knockout of Negative Regulator (e.g., mmyR, absA1/A2) repression_lifted Repression of mmy genes is lifted knockout->repression_lifted transcription_increase Increased Transcription of Biosynthetic Genes repression_lifted->transcription_increase production_increase Increased Methylenomycin Production transcription_increase->production_increase

Caption: Logical pathway from gene knockout to increased production.

References

environmental signals affecting Methylenomycin production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylenomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces coelicolor culture is not producing any methylenomycin. What are the key environmental triggers I should consider?

A1: Methylenomycin production is tightly regulated by environmental signals. Two primary triggers are:

  • Alanine growth-rate-limiting conditions: When alanine is the limiting nutrient for growth, it can induce the production of methylenomycin.[1]

  • Acidic pH shock: A sudden shift to an acidic pH can trigger transient expression of the methylenomycin biosynthetic genes (mmy) and subsequent antibiotic production.[1]

It's also crucial to ensure a readily assimilated carbon and nitrogen source is available in your culture medium.[2]

Q2: I'm observing the production of other antibiotics, but not methylenomycin. How can I specifically favor methylenomycin production?

A2: High concentrations of phosphate in the culture medium can suppress the production of other secondary metabolites by S. coelicolor, while favoring the synthesis of methylenomycin.[2][3] Therefore, adjusting the phosphate concentration in your medium can be a key strategy to specifically channel metabolic resources towards methylenomycin production.

Q3: What is the optimal growth phase for methylenomycin production?

A3: Methylenomycin is typically produced late in the growth phase, specifically during the transition from exponential to linear growth.[2] A low specific growth rate is a prerequisite for both steady-state and transient production of this antibiotic.[1]

Troubleshooting Guides

Issue 1: Low or No Methylenomycin Yield
Possible Cause Troubleshooting Step
Suboptimal Nutrient Composition Ensure your minimal medium contains a readily assimilated carbon and nitrogen source. Alanine as a growth-rate-limiting nitrogen source is a known inducer.
Incorrect Phosphate Concentration High phosphate concentrations can be beneficial. Experiment with varying phosphate levels to find the optimal concentration for your specific culture conditions.
Inappropriate pH Methylenomycin production can be induced by an acidic pH shock. If your medium pH is not dropping or is buffered too strongly, this trigger may be absent.
Suboptimal Growth Rate A low specific growth rate is required. If your culture is growing too rapidly, consider adjusting the nutrient concentrations to slow down growth.[1]
Contamination Streptomyces cultures are prone to contamination, especially during the early growth phases.[4] Ensure strict aseptic techniques throughout your experimental workflow.
Issue 2: Inconsistent Methylenomycin Production Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize your inoculum preparation. Use a consistent amount of spores or mycelial fragments to start each culture.
Inconsistent Media Preparation Precisely measure all media components. Even small variations in nutrient concentrations can impact secondary metabolite production.
Fluctuations in Incubation Conditions Ensure consistent temperature, agitation, and aeration across all your experiments.
Genetic Instability of the SCP1 Plasmid The genes for methylenomycin biosynthesis are located on the SCP1 plasmid.[5] Repeated subculturing can sometimes lead to plasmid loss. Periodically verify the presence of the SCP1 plasmid in your strain.

Quantitative Data on Environmental Signals

Environmental SignalConditionEffect on Methylenomycin ProductionReference
Nitrogen Source Alanine growth-rate-limitingInduction of production[1]
Glucose growth-rate-limitingNo steady-state production[1]
pH Acidic pH shockTransient induction of mmy gene expression and production[1]
Phosphate High concentrationFavors methylenomycin production over other secondary metabolites[2][3]

Experimental Protocols

Protocol 1: Induction of Methylenomycin Production by Acidic pH Shock

This protocol is adapted from studies on stress responses in Streptomyces coelicolor.

  • Culture Preparation: Grow S. coelicolor on a cellophane disc placed on solid supplemented minimal medium (SMMS) at 28°C. The initial pH of the medium should be 7.2.

  • Initial Growth: Incubate the culture for 48 hours.

  • Acidic pH Shock: Prepare a second set of SMMS plates with the pH adjusted to 4.0.

  • Transfer: Transfer the cellophane disc with the grown culture to the acidic SMMS plate.

  • Incubation: Continue incubation at 28°C and monitor for methylenomycin production at regular intervals.

Protocol 2: Quantification of Methylenomycin by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC assay is crucial for quantifying methylenomycin production.

  • Sample Preparation:

    • Centrifuge the culture broth to separate the mycelium.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid.

    • Detection: UV detection at a wavelength appropriate for methylenomycin.

    • Standard Curve: Prepare a standard curve using purified methylenomycin of known concentrations to quantify the amount in your samples.

Signaling Pathways and Experimental Workflows

Methylenomycin Regulatory Cascade

The regulation of methylenomycin biosynthesis involves a complex cascade. The mmy genes, responsible for its production, are located on the SCP1 plasmid.[5] Their expression is controlled by regulatory proteins that respond to environmental cues.

Methylenomycin_Regulation Environmental Signals Environmental Signals Signal Transduction Signal Transduction Environmental Signals->Signal Transduction e.g., pH, Nutrients Regulatory Proteins (e.g., MmfR) Regulatory Proteins (e.g., MmfR) Signal Transduction->Regulatory Proteins (e.g., MmfR) mmy Gene Cluster (on SCP1) mmy Gene Cluster (on SCP1) Regulatory Proteins (e.g., MmfR)->mmy Gene Cluster (on SCP1) Repression/Activation Methylenomycin Biosynthesis Methylenomycin Biosynthesis mmy Gene Cluster (on SCP1)->Methylenomycin Biosynthesis Methylenomycin Methylenomycin Methylenomycin Biosynthesis->Methylenomycin

Caption: Regulatory cascade of methylenomycin production.

Experimental Workflow for Investigating Environmental Signals

This workflow outlines the key steps in studying the impact of environmental factors on methylenomycin production.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Selection (S. coelicolor) Strain Selection (S. coelicolor) Media Formulation Media Formulation Strain Selection (S. coelicolor)->Media Formulation Inoculum Preparation Inoculum Preparation Media Formulation->Inoculum Preparation Batch Culture/Fermentation Batch Culture/Fermentation Inoculum Preparation->Batch Culture/Fermentation Vary Environmental Signal (e.g., pH, C/N ratio) Vary Environmental Signal (e.g., pH, C/N ratio) Batch Culture/Fermentation->Vary Environmental Signal (e.g., pH, C/N ratio) Sampling at Time Points Sampling at Time Points Vary Environmental Signal (e.g., pH, C/N ratio)->Sampling at Time Points Biomass Measurement (Dry Weight) Biomass Measurement (Dry Weight) Sampling at Time Points->Biomass Measurement (Dry Weight) Methylenomycin Quantification (HPLC) Methylenomycin Quantification (HPLC) Sampling at Time Points->Methylenomycin Quantification (HPLC) Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Sampling at Time Points->Gene Expression Analysis (qRT-PCR) Data Interpretation Data Interpretation Biomass Measurement (Dry Weight)->Data Interpretation Methylenomycin Quantification (HPLC)->Data Interpretation Gene Expression Analysis (qRT-PCR)->Data Interpretation

Caption: Workflow for studying environmental signals.

References

Technical Support Center: Managing Foam Production in Methylenomycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenomycin fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in Streptomyces coelicolor fermentations for methylenomycin production?

A1: Foaming in Streptomyces coelicolor fermentations is a common issue arising from a combination of factors:

  • Medium Composition: The use of complex nitrogen and carbon sources, such as peptone, yeast extract, and starches, introduces proteins and other macromolecules that act as surfactants, stabilizing foam.[1][2]

  • Cell Lysis: As the fermentation progresses, some bacterial cells lyse, releasing intracellular proteins and nucleic acids into the medium, which can contribute to foam formation.[2]

  • Agitation and Aeration: High agitation speeds and aeration rates, necessary to ensure sufficient oxygen supply for the aerobic Streptomyces, physically create and trap gas bubbles within the viscous fermentation broth.[2]

  • Metabolic Byproducts: Streptomyces species can produce biosurfactants as part of their metabolism, which can further reduce surface tension and promote foaming.

  • High Cell Density: As the biomass of S. coelicolor increases, the overall viscosity of the broth rises, which can trap air and lead to more persistent foam.

Q2: What are the negative consequences of uncontrolled foaming?

A2: Uncontrolled foam production can have several detrimental effects on your fermentation:

  • Reduced Working Volume: Foam can occupy a significant portion of the fermenter headspace, reducing the usable culture volume and overall productivity.

  • Contamination Risk: If foam reaches the sterile filters on the fermenter's exhaust lines, it can wet them, compromising the sterility of the system and potentially leading to batch loss.[2]

  • Inaccurate Process Control: Foam can interfere with sensors for pH, dissolved oxygen, and level, leading to erroneous readings and poor process control.

  • Loss of Product and Biomass: Foam can carry cells and product out of the fermenter through the exhaust, leading to yield loss.[2]

  • Reduced Oxygen Transfer: A stable foam layer can hinder the efficient transfer of oxygen from the gas phase to the liquid culture, which can negatively impact the growth of the strictly aerobic S. coelicolor and subsequent methylenomycin production.

Q3: What are the main strategies for controlling foam in methylenomycin fermentation?

A3: Foam control strategies can be broadly categorized into mechanical and chemical methods:

  • Mechanical Control: This involves the use of physical devices to break up foam. A common example is a mechanical foam breaker, which consists of rotating blades in the headspace of the fermenter that physically disrupt the foam layer.

  • Chemical Control: This is the most common approach and involves the addition of antifoaming agents (defoamers) to the fermentation broth.[2] These are surface-active agents that reduce the surface tension of the liquid, causing foam bubbles to coalesce and collapse.

Often, a combination of both mechanical and chemical methods is employed for robust foam control in industrial settings.

Q4: What types of chemical antifoaming agents are suitable for Streptomyces fermentations?

A4: Several types of antifoaming agents can be used, with the choice depending on the specific fermentation conditions and downstream processing requirements. The main categories are:

  • Silicone-Based Antifoams: These are highly effective at low concentrations and are widely used.[2] They are typically emulsions of polydimethylsiloxane (PDMS). However, they can sometimes cause issues with downstream filtration due to the potential for silica residues.[2]

  • Polyether-Based Antifoams (e.g., Polypropylene Glycol - PPG): These are also very effective and often offer good performance after high-temperature sterilization.[2] They are a common choice in many fermentation processes.

  • Natural Oils: Vegetable oils (e.g., soybean oil, sunflower oil) can be used as antifoaming agents and may also serve as an additional carbon source for the microorganisms.

  • Fatty Acid Esters: These are another class of organic antifoams that can be effective.

Q5: Can antifoaming agents negatively impact Streptomyces coelicolor growth or methylenomycin production?

A5: Yes, the addition of antifoaming agents can have unintended consequences. It is crucial to select an appropriate antifoam and optimize its concentration. Potential negative effects include:

  • Toxicity: Some antifoams, at higher concentrations, can be toxic to microorganisms, leading to reduced cell growth and viability.[3][4]

  • Metabolic Alterations: Antifoams can sometimes alter cell permeability, which may affect nutrient uptake and product secretion.[3]

  • Reduced Oxygen Transfer: While controlling foam, some antifoams can increase bubble coalescence, leading to larger bubbles with a lower surface area-to-volume ratio, which can decrease the overall oxygen transfer rate (kLa).[3]

  • Downstream Processing Challenges: Residual antifoam can complicate extraction and purification of methylenomycin. For example, silicone-based antifoams may interfere with filtration membranes.[2]

Therefore, it is essential to screen different antifoams and their concentrations to find the optimal balance between foam control and minimal impact on your fermentation performance.

Troubleshooting Guide

Problem: Sudden and excessive foaming early in the fermentation.

Possible Cause Troubleshooting Action
High concentration of foam-promoting components in the medium (e.g., yeast extract, peptone). 1. Review and potentially adjust the medium composition. 2. Consider adding a small initial dose of a suitable antifoam to the medium before sterilization.
Initial aeration and agitation rates are too high. 1. Start the fermentation with lower aeration and agitation rates and gradually increase them as the culture grows and oxygen demand rises.
Inadequate initial dispersion of the antifoam. 1. Ensure the antifoam is well-mixed into the medium upon addition.

Problem: Persistent foam that is difficult to control throughout the fermentation.

Possible Cause Troubleshooting Action
The chosen antifoam is not effective for the specific foam being generated. 1. Test a different type of antifoam (e.g., switch from a silicone-based to a polyether-based one). 2. Consider using a blend of different antifoams.
The antifoam is being depleted or degraded over time. 1. Implement a controlled addition strategy, such as intermittent dosing or continuous feeding, triggered by a foam sensor.
High cell lysis is occurring, releasing large amounts of foam-promoting substances. 1. Monitor cell viability to assess the extent of lysis. 2. Optimize process parameters (e.g., shear stress from agitation) to minimize cell damage.

Problem: Decreased methylenomycin yield after implementing an antifoam strategy.

Possible Cause Troubleshooting Action
The antifoam concentration is too high, leading to toxicity or metabolic inhibition. 1. Perform a dose-response experiment to determine the minimum effective concentration of the antifoam. 2. Refer to the quantitative data table below for typical concentration ranges.
The antifoam is negatively affecting the oxygen transfer rate (kLa). 1. Monitor the dissolved oxygen levels closely. 2. If kLa is compromised, consider increasing agitation or aeration, or selecting an antifoam with a lower impact on oxygen transfer.
The antifoam is interfering with the methylenomycin assay or purification. 1. Run a control experiment with the antifoam in a cell-free medium to check for interference with your analytical methods.

Quantitative Data Summary

The optimal concentration of an antifoaming agent is highly process-specific. The following table provides general guidance on the typical concentrations used in microbial fermentations and the potential effects. It is crucial to experimentally determine the optimal concentration for your specific methylenomycin fermentation conditions.

Antifoam TypeTypical Starting Concentration (% v/v)Potential Positive EffectsPotential Negative Effects
Silicone-Based 0.01 - 0.1Highly effective at low concentrations.Can interfere with downstream filtration. May reduce kLa at certain concentrations.
Polyether-Based (e.g., PPG) 0.05 - 0.2Good thermal stability, effective foam control.Can be toxic at higher concentrations. May affect cell permeability.[3]
Natural Oils 0.1 - 0.5Can serve as a supplementary nutrient source.May be less effective than synthetic antifoams. Can be metabolized, leading to loss of antifoam activity.

Experimental Protocols

Protocol 1: Screening and Selection of Antifoaming Agents

This protocol describes a method to screen different antifoams for their effectiveness and potential impact on S. coelicolor growth.

Objective: To identify the most effective antifoam with the least negative impact on cell growth.

Materials:

  • Streptomyces coelicolor culture

  • Methylenomycin production medium

  • A selection of antifoaming agents (e.g., silicone-based, polyether-based, natural oil)

  • Sterile graduated cylinders or shake flasks

  • Sparging equipment (air pump with sterile filter and sparging stone)

  • Spectrophotometer for optical density (OD) measurements

Methodology:

  • Preparation:

    • Prepare several flasks with your standard methylenomycin production medium.

    • Autoclave the flasks and allow them to cool. .

  • Inoculation:

    • Inoculate each flask with S. coelicolor to the same initial cell density. .

  • Antifoam Addition:

    • To each flask (except for a "no antifoam" control), add a different antifoam at a standardized starting concentration (e.g., 0.05% v/v). .

  • Incubation and Foam Induction:

    • Incubate the flasks under standard fermentation conditions (temperature, agitation).

    • At a specific time point (e.g., after 24 hours of growth), induce foaming by sparging sterile air through the culture at a fixed rate. .

  • Data Collection:

    • Foam Height: Measure the maximum foam height reached in each flask and the time it takes for the foam to collapse after stopping the air sparging.

    • Cell Growth: At regular intervals, take samples from each flask and measure the optical density (OD600) to assess cell growth. .

  • Analysis:

    • Compare the foam control effectiveness of each antifoam.

    • Plot growth curves for each condition to identify any inhibitory effects of the antifoams.

    • Select the antifoam(s) that provide the best foam control with the least impact on growth for further optimization.

Visualizations

TroubleshootingWorkflow start Excessive Foaming Observed check_phase Is it early or late in the fermentation? start->check_phase early_foam Early Stage Foaming check_phase->early_foam Early late_foam Late Stage Foaming check_phase->late_foam Late check_params Review initial agitation and aeration rates early_foam->check_params check_medium Analyze medium components for high protein/surfactant content early_foam->check_medium check_lysis Monitor cell viability for signs of lysis late_foam->check_lysis check_antifoam_effectiveness Is the current antifoam effective? late_foam->check_antifoam_effectiveness adjust_params Reduce initial rates and increase gradually check_params->adjust_params add_initial_antifoam Consider initial antifoam dose in medium check_medium->add_initial_antifoam optimize_process Optimize process to reduce shear and cell stress check_lysis->optimize_process increase_dose Increase antifoam dosing frequency or concentration check_antifoam_effectiveness->increase_dose Yes, but insufficient change_antifoam Screen for a more effective antifoam type check_antifoam_effectiveness->change_antifoam No end Foam Controlled adjust_params->end add_initial_antifoam->end increase_dose->end change_antifoam->end optimize_process->end

Caption: Troubleshooting workflow for foam control.

AntifoamSelectionWorkflow start Start: Need for Foam Control select_candidates Select 3-4 candidate antifoams (e.g., Silicone, Polyether, Natural Oil) start->select_candidates protocol_1 Perform Protocol 1: Screening for Efficacy and Growth Impact select_candidates->protocol_1 evaluate_screening Evaluate Results: 1. Foam knockdown efficiency 2. Impact on S. coelicolor growth curve protocol_1->evaluate_screening best_candidate Select best 1-2 candidates evaluate_screening->best_candidate dose_response Perform Dose-Response Experiment on best candidates best_candidate->dose_response evaluate_dose Evaluate Results: 1. Minimum Effective Concentration (MEC) 2. Impact on Methylenomycin Titer dose_response->evaluate_dose final_selection Final Selection: Choose antifoam and concentration with best performance and lowest product impact evaluate_dose->final_selection implement Implement optimized antifoam strategy in fermentation final_selection->implement

Caption: Experimental workflow for antifoam selection.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Methylenomycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on Methylenomycin A and Methylenomycin B reveals a stark contrast in their antibacterial efficacy. While Methylenomycin A demonstrates notable activity against a range of Gram-positive bacteria, this compound has been consistently reported as inactive. This guide provides a detailed comparison of their antibacterial profiles, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2), exhibits antibacterial activity, particularly against Gram-positive organisms. In contrast, its structural analog, this compound, produced by the same bacterium, is reported to lack significant antibacterial properties. This guide delves into the available data to elucidate these differences.

Data Presentation: Antibacterial Activity

The antibacterial activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC values for Methylenomycin A against various bacterial strains.

Bacterial StrainTypeMethylenomycin A MIC (µg/mL)This compound MIC (µg/mL)Reference
Bacillus subtilis 168Gram-positive32Inactive[1]
Staphylococcus aureus NCTC 8325Gram-positive128Inactive[1]
Staphylococcus aureus DSM 21979 (MRSA)Gram-positive128Inactive[1]
Enterococcus faecium U0317Gram-positive>512Inactive[1]
Enterococcus faecalis 64/3Gram-positive>512Inactive[1]

Note: The bioRxiv preprint by Alkhalaf et al. (2025) explicitly states that "this compound (3)... was previously reported to be inactive against B. subtilis and S. aureus."[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the efficacy of an antimicrobial agent. While the specific protocol used in the original 1974 study by Haneishi et al. is not fully detailed in the available abstract[2], the standard and widely accepted method for this determination is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Dilute Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Standardize Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Read_Results Visual Inspection/ OD Reading Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by Methylenomycin A have not been fully elucidated. However, based on the activity of other antibiotics produced by Streptomyces species, it is hypothesized to interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The lack of activity in this compound suggests that subtle structural differences between the two molecules are critical for target interaction.

A proposed general mechanism of action for an antibiotic targeting bacterial DNA replication is illustrated below. This diagram depicts the key stages of replication that could be potential targets for inhibition.

DNA_Replication_Inhibition cluster_replication Bacterial DNA Replication Replication_Fork Replication Fork Formation DNA_Polymerase DNA Polymerase Activity Replication_Fork->DNA_Polymerase Ligation DNA Ligase Activity DNA_Polymerase->Ligation Topoisomerase Topoisomerase (Gyrase) Action Topoisomerase->Replication_Fork Relieves supercoiling Methylenomycin_A Methylenomycin A Methylenomycin_A->DNA_Polymerase Inhibits Methylenomycin_A->Topoisomerase Inhibits

Hypothetical inhibition of bacterial DNA replication by Methylenomycin A.

Biosynthesis of Methylenomycins

The biosynthetic pathway of methylenomycins in S. coelicolor has been a subject of study. Understanding this pathway can provide insights into the structural differences between Methylenomycin A and B and their resulting activities. A simplified diagram of the proposed biosynthetic pathway leading to Methylenomycin A and C is presented below. This compound is understood to be a related but distinct product of this pathway.

Methylenomycin_Biosynthesis Precursor Precursors (e.g., Acetyl-CoA, Malonyl-CoA) MmyD MmyD Precursor->MmyD Intermediate1 Early Intermediates MmyD->Intermediate1 MmyE MmyE Intermediate1->MmyE Pre_MmC Pre-methylenomycin C MmyE->Pre_MmC Methylenomycin_C Methylenomycin C Pre_MmC->Methylenomycin_C MmyF_MmyO MmyF/MmyO Epoxidation Epoxidation MmyF_MmyO->Epoxidation Methylenomycin_C->MmyF_MmyO Methylenomycin_A Methylenomycin A Epoxidation->Methylenomycin_A

References

Unveiling the Potency of Methylenomycin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of methylenomycin analogs, focusing on their antibacterial and potential antitumor activities. By presenting available quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for the ongoing exploration of this promising class of natural products.

Comparative Antibacterial Activity of Methylenomycin Analogs

The antibacterial potency of methylenomycin and its derivatives is a key area of investigation. Recent studies have revealed that biosynthetic intermediates of methylenomycin A and C exhibit significantly greater activity against a range of Gram-positive bacteria, including drug-resistant strains. This suggests that the core scaffold of these precursors holds significant promise for the development of novel antibiotics.

Below is a summary of the Minimum Inhibitory Concentrations (MICs) for several methylenomycin compounds against various bacterial strains. The data highlights the superior performance of pre-methylenomycin C lactone and pre-methylenomycin C compared to the downstream products, methylenomycin A and C.[1]

CompoundStructureStaphylococcus aureus (MRSA, DSM 21979) MIC (µg/mL)Enterococcus faecium (U0317) MIC (µg/mL)Enterococcus faecalis (DSM 20478) MIC (µg/mL)Bacillus subtilis (DSM 10) MIC (µg/mL)
Methylenomycin A Epoxide-containing cyclopentanone12812812864
Methylenomycin C Cyclopentenone12812812864
Pre-methylenomycin C lactone Butanolide precursor1221
Pre-methylenomycin C Hydroxylated cyclopentanone precursor2442

Data sourced from bioRxiv preprint.[1]

Structure-Activity Relationship Insights

While a comprehensive library of synthetic methylenomycin analogs with corresponding activity data is not yet publicly available, the existing data provides preliminary insights into the structure-activity relationship (SAR):

  • The Exocyclic Methylene Group: The presence of the exocyclic methylene group is a characteristic feature of methylenomycins, though its direct contribution to potency is complex and likely modulated by other functional groups.

  • The C5 Side Chain: The structure of the side chain at position C5 of the cyclopentanone ring appears to be a critical determinant of antibacterial activity. The significantly higher potency of the lactone and hydroxylated precursors suggests that the modifications that lead to methylenomycin A and C may be detrimental to antibacterial efficacy.[1]

  • Epoxidation: The epoxidation of methylenomycin C to form methylenomycin A does not appear to enhance its activity against the tested Gram-positive strains, with both compounds exhibiting similar, relatively high MIC values.[1]

A 1985 study by Tius et al. described the synthesis of a "wide variety of methylenomycin analogs" and reported that their antibacterial activity "parallels that of naturally occurring methylenomycin A."[2] The same study also highlighted "particularly promising" in vitro antitumor activity of these synthetic analogs against human nasopharyngeal carcinoma (KB) cells, though specific IC50 values were not detailed in the abstract.[2] Further investigation into the specifics of these analogs is warranted to build a more complete SAR model.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are essential.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard microbiological procedures and is suitable for determining the MIC of methylenomycin analogs against susceptible bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Methylenomycin analog stock solutions of known concentration

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the methylenomycin analog stock solution to the first well of a row, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only broth and inoculum).

    • The negative control well should contain only broth.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Signaling Pathway and Experimental Workflow

The antibacterial mechanism of action for methylenomycins is not yet fully elucidated. However, the regulation of their own biosynthesis in the producing organism, Streptomyces coelicolor, is well-studied and provides a fascinating example of molecular control. This pathway involves a cascade of regulatory proteins and small signaling molecules.

Regulatory Cascade of Methylenomycin Biosynthesis

The production of methylenomycin is tightly controlled by a set of regulatory genes located within the biosynthetic gene cluster. Key players in this pathway include the repressor proteins MmyR and MmfR, and a class of signaling molecules known as methylenomycin furans (MMFs).

MmfLHP MmfLHP enzymes MMFs Methylenomycin Furans (MMFs) (Signaling Molecules) MmfLHP->MMFs Biosynthesis MmfR MmfR Repressor MMFs->MmfR Binds to mmy_promoter mmy Promoter Region MmfR->mmy_promoter Represses transcription Mmy_genes Methylenomycin Biosynthetic Genes mmy_promoter->Mmy_genes Initiates transcription Methylenomycin Methylenomycin Antibiotic Mmy_genes->Methylenomycin Leads to production of MmyR MmyR Repressor MmyR->mmy_promoter Represses transcription

Caption: Regulatory cascade for methylenomycin biosynthesis in S. coelicolor.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for methylenomycin analogs involves a logical sequence of steps from compound synthesis to biological evaluation.

Synthesis Synthesis of Methylenomycin Analogs Purification Purification and Characterization Synthesis->Purification Bioassays Biological Assays (e.g., MIC, Cytotoxicity) Purification->Bioassays Data_Analysis Data Analysis and SAR Determination Bioassays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for structure-activity relationship studies of methylenomycin analogs.

Future Directions

The remarkable potency of pre-methylenomycin C lactone against drug-resistant bacteria opens up exciting avenues for future research. A key objective will be the synthesis and evaluation of a diverse library of analogs based on this scaffold to build a comprehensive SAR model. Furthermore, elucidating the precise molecular target and mechanism of action of these compounds will be crucial for their rational design and development as next-generation antibiotics. The initial findings of antitumor activity also warrant further investigation to determine the potential of methylenomycin analogs in oncology.

References

A Comparative Genomic Guide to Methylenomycin-Producing Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of Methylenomycin-producing Streptomyces species, with a focus on Streptomyces coelicolor A3(2) and Streptomyces violaceus-ruber SANK 95570. The information presented is based on publicly available genomic data and scientific literature, offering insights into the genetic basis of Methylenomycin production and its regulation.

Introduction to Methylenomycin

Methylenomycin A is a broad-spectrum antibiotic produced by certain species of the genus Streptomyces. Its biosynthetic gene cluster (mmy) is of significant interest due to its plasmid-borne nature, which has implications for horizontal gene transfer and the evolution of antibiotic production in these bacteria. This guide delves into the genomic architecture of the mmy cluster and its regulatory networks in two well-documented producer strains.

Comparative Genomics of mmy Biosynthetic Gene Clusters

The Methylenomycin biosynthetic gene cluster (mmy) is located on large extrachromosomal elements in the primary producing strains. In Streptomyces coelicolor A3(2), the cluster is found on the 356 kb linear plasmid SCP1.[1] In contrast, Streptomyces violaceus-ruber SANK 95570 harbors the mmy gene cluster on a 163-175 kb circular plasmid designated pSV1.[2][3][4]

A comparative analysis of the mmy gene clusters from SCP1 and pSV1 reveals a high degree of homology, particularly in the core biosynthetic and regulatory genes.[2][3] This suggests a common evolutionary origin and likely horizontal transfer of the entire cluster between different Streptomyces species.[2] The table below summarizes the key genomic features of the plasmids carrying the mmy gene cluster.

FeatureStreptomyces coelicolor A3(2)Streptomyces violaceus-ruber SANK 95570
Replicon SCP1 plasmidpSV1 plasmid
Size ~356 kb~163-175 kb
Topology LinearCircular
mmy Cluster Location Integrated within the plasmidIntegrated within the plasmid
Homology High homology in the mmy and parAB regions with pSV1[2][3]High homology in the mmy and parAB regions with SCP1[2][3]

The Methylenomycin Biosynthetic and Regulatory Pathway

The biosynthesis of Methylenomycin A is a complex process involving a series of enzymatic reactions encoded by the mmy gene cluster. The regulation of this pathway is tightly controlled by a network of regulatory proteins and signaling molecules.

Biosynthetic Pathway

The proposed biosynthetic pathway for Methylenomycin A starts from chorismate and involves several key enzymatic steps, including those catalyzed by enzymes encoded by genes such as mmyD, mmyE, mmyF, and mmyO.[5]

Methylenomycin Biosynthesis Chorismate Chorismate Intermediate1 Intermediate1 Chorismate->Intermediate1 ... Pre-methylenomycin C Pre-methylenomycin C Intermediate1->Pre-methylenomycin C MmyD... Methylenomycin C Methylenomycin C Pre-methylenomycin C->Methylenomycin C MmyE Methylenomycin A Methylenomycin A Methylenomycin C->Methylenomycin A MmyO, MmyF Methylenomycin Regulation cluster_mmf MMF Biosynthesis cluster_mmy Methylenomycin Biosynthesis mmfLHP mmfLHP genes MMFs MMFs mmfLHP->MMFs MmfR MmfR (Repressor) MMFs->MmfR inactivates mmy_genes mmy biosynthetic genes MmfR->mmy_genes represses MmyR MmyR (Regulator) MmyR->mmy_genes regulates Comparative Genomics Workflow cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic Analysis cluster_phenotype Phenotypic Analysis Strain1 Streptomyces coelicolor A3(2) DNA_Extraction High MW DNA Extraction Strain1->DNA_Extraction Strain2 Streptomyces violaceus-ruber SANK 95570 Strain2->DNA_Extraction Sequencing Long-Read Sequencing (e.g., PacBio, Nanopore) DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Annotation Assembly->Annotation BGC_ID BGC Identification (antiSMASH) Annotation->BGC_ID Comparison Comparative Genomics (Gene Content, Synteny) BGC_ID->Comparison Culturing Standardized Culturing Extraction Metabolite Extraction Culturing->Extraction Quantification HPLC Quantification Extraction->Quantification

References

Comparative Analysis of Methylenomycin B: A Guide to Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methylenomycin B, with a focus on its potential role in combating antibiotic-resistant bacteria. While direct and extensive cross-resistance studies on this compound are limited in publicly available literature, this document synthesizes existing data on its precursors and outlines the experimental framework for conducting such investigations.

Performance Against Resistant Pathogens: A Glimpse from Precursors

Recent studies on the biosynthetic pathway of methylenomycins have revealed that late-stage intermediates exhibit potent activity against clinically significant drug-resistant Gram-positive bacteria. Specifically, pre-methylenomycin C and its lactone precursor have demonstrated greater efficacy than Methylenomycin A and C against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a key Methylenomycin precursor against these challenging pathogens, offering a preliminary benchmark for the potential of cyclopentanone antibiotics.

CompoundTest OrganismResistance ProfileMIC (µg/mL)
Pre-methylenomycin C LactoneStaphylococcus aureusMethicillin-Resistant (MRSA)1-2[1]
Pre-methylenomycin C LactoneEnterococcus faeciumMulti-drug Resistant1-2[1]

This early data suggests that the core structure of this compound holds promise for activity against bacteria that have developed resistance to frontline antibiotics. Further studies are crucial to determine the specific cross-resistance and collateral sensitivity profiles of this compound itself against a broader panel of resistant strains, including those producing extended-spectrum β-lactamases (ESBLs) and other resistance mechanisms.

Experimental Protocols for Cross-Resistance Determination

To facilitate further research, this section details a standardized protocol for determining the cross-resistance profile of this compound. This methodology is based on established antimicrobial susceptibility testing (AST) guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective:

To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a panel of comparator antibiotics against a collection of clinically relevant, antibiotic-resistant bacterial isolates.

Materials:
  • This compound (pure compound)

  • Comparator antibiotics (e.g., vancomycin, linezolid, daptomycin for Gram-positives; ceftazidime, meropenem, ciprofloxacin for Gram-negatives)

  • Bacterial strains:

    • Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Clinically isolated resistant strains (e.g., MRSA, VRE, ESBL-producing E. coli or K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology: Broth Microdilution
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Preparation:

    • Prepare stock solutions of this compound and comparator antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the antibiotic-containing plates with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Results for quality control strains should fall within the established acceptable ranges to ensure the validity of the experiment.

  • Data Analysis:

    • Compare the MIC values of this compound with those of the comparator antibiotics across the panel of resistant strains.

    • An increase in the MIC of this compound against a strain resistant to another antibiotic suggests cross-resistance.

    • A decrease in the MIC of this compound against a resistant strain may indicate collateral sensitivity.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for conducting cross-resistance studies, from initial screening to data analysis.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Strain_Selection Select Bacterial Strains (Resistant & Susceptible) Broth_Microdilution Broth Microdilution Assay (CLSI/EUCAST) Strain_Selection->Broth_Microdilution Antibiotic_Panel Prepare Antibiotic Panel (this compound & Comparators) Antibiotic_Panel->Broth_Microdilution QC Quality Control Strains QC->Broth_Microdilution MIC_Determination Determine MIC Values Broth_Microdilution->MIC_Determination Data_Comparison Compare MICs MIC_Determination->Data_Comparison Cross_Resistance Identify Cross-Resistance Data_Comparison->Cross_Resistance Collateral_Sensitivity Identify Collateral Sensitivity Data_Comparison->Collateral_Sensitivity

Workflow for assessing antibiotic cross-resistance.

Understanding Resistance Mechanisms

The primary mechanism of resistance to methylenomycins in the producing organism, Streptomyces coelicolor, is mediated by the mmr gene, which likely encodes an efflux pump. However, the broader implications of this and other potential resistance mechanisms in clinically relevant bacteria are not yet fully understood. Further research into the mode of action of this compound and the genetic basis of resistance will be critical for predicting and overcoming potential cross-resistance with existing antibiotic classes. The cyclopentanone structure of this compound suggests a mechanism of action that may differ from many current antibiotics, potentially offering an advantage against bacteria with well-established resistance to other drug classes.

Future investigations should aim to elucidate the specific molecular targets of this compound and identify the mutations or acquired genes that confer resistance in pathogenic bacteria. This knowledge will be invaluable for the rational design of second-generation cyclopentanone antibiotics and for developing strategies to mitigate the emergence of resistance.

References

A Comparative Analysis of the Efficacy of Methylenomycin B and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of Methylenomycin B and the well-established glycopeptide antibiotic, vancomycin. While vancomycin has long been a cornerstone in treating serious Gram-positive infections, the emergence of resistance necessitates the exploration of novel antimicrobial agents like this compound. This document synthesizes the available experimental data to offer an objective comparison of their performance.

Executive Summary

Vancomycin is a glycopeptide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria by inhibiting cell wall synthesis. It is a critical therapeutic option for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). In contrast, this compound, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2), is reported to be effective against both Gram-positive and Gram-negative bacteria.[1] Recent research into the biosynthetic pathway of methylenomycins has revealed that certain intermediates possess potent activity against drug-resistant Gram-positive pathogens.[2][3]

This guide presents a side-by-side comparison of their mechanisms of action, spectrum of activity, and available quantitative data on their efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and standardized evaluation.

Data Presentation: Quantitative Comparison

Due to the limited publicly available data for this compound, a direct, comprehensive comparison of Minimum Inhibitory Concentrations (MICs) is challenging. The following tables summarize the available data for both compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Key Gram-Positive Pathogens

Bacterial SpeciesVancomycin MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.5 - 2
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.5 - 2[4][5]
Vancomycin-Intermediate Staphylococcus aureus (VISA)4 - 8[6][7]
Vancomycin-Resistant Staphylococcus aureus (VRSA)≥ 16[6][7]
Enterococcus faecalis≤ 4 (Susceptible)
Vancomycin-Resistant Enterococcus faecalis (VRE)≥ 32[6]
Streptococcus pneumoniae≤ 1 (Susceptible)[8][9][10]
Clostridioides difficile0.5 - 16[11][12][13][14]

Table 2: Available Minimum Inhibitory Concentration (MIC) Data for Methylenomycin Biosynthetic Intermediates

Bacterial SpeciesCompoundMIC Range (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)pre-methylenomycin C lactone1 - 2[2]
Enterococcus faeciumpre-methylenomycin C lactone1 - 2[2]

Note: The data for Methylenomycin intermediates is from a 2025 preprint and should be considered preliminary.[2] There is a critical need for further studies to determine the MIC values of purified this compound against a broad panel of clinically relevant bacteria.

Mechanism of Action

Vancomycin

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization. This disruption of the cell wall integrity leads to cell lysis and death. Vancomycin's large molecular size prevents it from crossing the outer membrane of Gram-negative bacteria, thus limiting its activity to Gram-positive organisms.

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Binds to Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->D_Ala_D_Ala Contains Transglycosylase Transglycosylase D_Ala_D_Ala->Transglycosylase Inhibits Transpeptidase Transpeptidase D_Ala_D_Ala->Transpeptidase Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to MIC_Workflow Start Start Prepare_Antibiotic Prepare serial dilutions of This compound and Vancomycin Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells containing antibiotic dilutions and growth medium Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by observing the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Time_Kill_Assay Start Start Prepare_Culture Prepare a log-phase bacterial culture Start->Prepare_Culture Add_Antibiotic Add antibiotic (at a multiple of MIC) to the bacterial culture Prepare_Culture->Add_Antibiotic Incubate_Sample Incubate at 37°C with shaking Add_Antibiotic->Incubate_Sample Sample_Collection Collect samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) Incubate_Sample->Sample_Collection Serial_Dilution Perform serial dilutions of each sample Sample_Collection->Serial_Dilution Plate_Dilutions Plate dilutions onto agar plates Serial_Dilution->Plate_Dilutions Incubate_Plates Incubate plates at 37°C for 24 hours Plate_Dilutions->Incubate_Plates Count_Colonies Count CFUs and plot log10 CFU/mL vs. time Incubate_Plates->Count_Colonies End End Count_Colonies->End Resistance_Frequency Start Start Prepare_Culture Grow a large bacterial population (e.g., 10^9 - 10^10 CFU) Start->Prepare_Culture Plate_Bacteria Plate the bacterial culture onto agar plates containing the antibiotic at a selective concentration (e.g., 4x or 8x MIC) Prepare_Culture->Plate_Bacteria Plate_Control Plate serial dilutions onto antibiotic-free agar to determine the total viable count Prepare_Culture->Plate_Control Incubate Incubate all plates at 37°C for 24-48 hours Plate_Bacteria->Incubate Plate_Control->Incubate Count_Resistant Count the number of resistant colonies on the antibiotic-containing plates Incubate->Count_Resistant Calculate_Frequency Calculate the resistance frequency: (Number of resistant colonies) / (Total viable count) Count_Resistant->Calculate_Frequency End End Calculate_Frequency->End

References

Unveiling Potent Bioactivity in Methylenomycin Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a recent study has illuminated the significant antimicrobial potential lying dormant within the biosynthetic pathway of methylenomycin. This guide provides a comparative analysis of the bioactivity of methylenomycin biosynthetic intermediates, revealing that late-stage precursors exhibit markedly enhanced potency against drug-resistant Gram-positive bacteria compared to the final natural products.

A pivotal study has demonstrated that two novel intermediates, pre-methylenomycin C and its corresponding lactone, are one to two orders of magnitude more active against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, than methylenomycins A and C.[1][2] This discovery presents a promising new avenue for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Comparative Bioactivity Data

The antimicrobial activity of methylenomycin A, methylenomycin C, and their late-stage biosynthetic intermediates was quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive pathogens. The results, summarized in the table below, clearly illustrate the superior potency of the intermediates.

CompoundStaphylococcus aureus NCTC 6571 (Oxford)Staphylococcus aureus MRSA (Clinical Isolate)Enterococcus faecium Vancomycin-Resistant (Clinical Isolate)Bacillus subtilis 168
Methylenomycin A >128>128>12832
Methylenomycin C >128>128>12816
Pre-methylenomycin C 2241
Pre-methylenomycin C Lactone 11-220.5
All MIC values are in µg/mL.

Experimental Protocols

The following section details the key experimental methodology employed to determine the bioactivity of the methylenomycin compounds.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the purified compounds was evaluated using a standard broth microdilution method.

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight in appropriate liquid media (e.g., Mueller-Hinton broth for S. aureus and E. faecium, Nutrient Broth for B. subtilis). The overnight cultures were then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Compound Dilution Series: The test compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the appropriate growth medium within the 96-well plate to create a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Biosynthetic Advantage

The enhanced bioactivity of the intermediates can be understood in the context of the methylenomycin biosynthetic pathway. The following diagrams illustrate the experimental workflow for assessing bioactivity and the late stages of the biosynthetic pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Experimental workflow for MIC determination.

biosynthetic_pathway Precursor Biosynthetic Precursor Pre_C Pre-methylenomycin C Precursor->Pre_C ... Pre_C_lactone Pre-methylenomycin C Lactone Pre_C->Pre_C_lactone Spontaneous Lactonization MmyC Methylenomycin C Pre_C->MmyC MmyE MmyA Methylenomycin A MmyC->MmyA MmyO/F

Caption: Late stages of methylenomycin biosynthesis.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by methylenomycin intermediates are a subject of ongoing research, the mechanism of action for many antibiotics involves the disruption of essential cellular processes. The diagram below illustrates general bacterial signaling pathways that are common targets for antibiotics. The potent activity of the methylenomycin intermediates suggests they may act as inhibitors of key bacterial signaling or metabolic pathways.

signaling_pathways cluster_targets Potential Cellular Targets Antibiotic Antibiotic (e.g., Methylenomycin Intermediate) CellWall Cell Wall Synthesis Antibiotic->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosomes) Antibiotic->ProteinSynth Inhibition DNASynth DNA Replication & Repair Antibiotic->DNASynth Inhibition MetabolicPath Metabolic Pathways (e.g., Folic Acid Synthesis) Antibiotic->MetabolicPath Inhibition

Caption: General bacterial processes targeted by antibiotics.

References

A Comparative Guide to the Transcriptional Analysis of the Methylenomycin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental techniques used in the transcriptional analysis of the methylenomycin (Mmy) gene cluster from Streptomyces coelicolor. Understanding the intricate regulation of this antibiotic biosynthesis pathway is crucial for harnessing its potential in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the design and interpretation of your research.

Overview of Transcriptional Regulation

The biosynthesis of methylenomycin is a tightly controlled process governed by a hierarchical regulatory network. Key players in this network include the pathway-specific activator MmyB and the repressors MmyR and MmfR. The production of methylenomycin is also dependent on small diffusible signaling molecules known as methylenomycin furans (MMFs), which act as autoregulators. The interplay between these regulatory proteins and signaling molecules dictates the timing and level of expression of the biosynthetic genes within the mmy cluster.

Comparison of Transcriptional Analysis Techniques

The choice of method for analyzing the transcription of the methylenomycin gene cluster depends on the specific research question, the desired level of sensitivity, and the available resources. This section compares the performance of three commonly used techniques: Northern Blotting, Quantitative Real-Time PCR (qRT-PCR), and RNA Sequencing (RNA-Seq).

FeatureNorthern BlottingQuantitative Real-Time PCR (qRT-PCR)RNA Sequencing (RNA-Seq)
Principle Size separation of RNA followed by hybridization with a labeled probe.Reverse transcription of RNA to cDNA followed by PCR amplification with fluorescent detection.High-throughput sequencing of the entire transcriptome.
Data Output Band size and intensity, providing information on transcript size and relative abundance.Amplification curve and Ct value, allowing for precise quantification of specific transcripts.Sequence reads for all transcripts, providing a comprehensive view of the transcriptome, including novel transcripts and splice variants.
Sensitivity LowerHighVery High
Throughput LowMedium to HighHigh
Quantitative Nature Semi-quantitative to quantitativeHighly quantitativeHighly quantitative
Cost per Sample ModerateLow to ModerateHigh
Advantages Provides information on transcript size and integrity. Relatively straightforward procedure.[1]High sensitivity and specificity. Wide dynamic range.[2]Comprehensive and unbiased view of the transcriptome.[3] Discovery of novel transcripts.
Disadvantages Requires larger amounts of RNA. Less sensitive than other methods.[1]Requires knowledge of the target sequence for primer design. Does not provide information on transcript size.[2]Expensive. Requires complex data analysis.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RNA Extraction from Streptomyces coelicolor

High-quality, intact RNA is a prerequisite for all transcriptional analysis techniques. Due to their complex cell wall, RNA extraction from Streptomyces species requires specific protocols.

Materials:

  • Streptomyces coelicolor mycelium

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • TRIzol reagent or similar phenol-based lysis solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

Protocol:

  • Harvest Streptomyces coelicolor mycelium by centrifugation.

  • Immediately freeze the mycelium in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add TRIzol reagent to the powdered mycelium and vortex vigorously to lyse the cells.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding isopropanol and incubating at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Northern Blot Analysis

Protocol:

  • Separate total RNA (10-20 µg) on a denaturing formaldehyde-agarose gel.

  • Transfer the RNA from the gel to a nylon membrane by capillary action.

  • Crosslink the RNA to the membrane using UV irradiation or baking.

  • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

  • Prepare a labeled probe specific for the mmy gene of interest (e.g., mmyA). The probe can be a DNA fragment labeled with 32P or a non-radioactive label.

  • Hybridize the labeled probe to the membrane overnight at an appropriate temperature.

  • Wash the membrane to remove unbound probe.

  • Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • Treat total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • Set up the qRT-PCR reaction with the following components: cDNA template, gene-specific forward and reverse primers for the target mmy gene and a reference gene (e.g., hrdB), and a SYBR Green or TaqMan probe-based master mix.

  • Perform the qRT-PCR in a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.

DNase I Footprinting Assay

This technique is used to identify the specific binding sites of regulatory proteins, such as MmyR, on the DNA.[4][5]

Protocol:

  • Prepare a DNA fragment containing the putative promoter region of the target gene (e.g., mmyB) and label one end with 32P.

  • Incubate the labeled DNA fragment with varying concentrations of the purified MmyR protein.

  • Partially digest the DNA-protein complexes with DNase I. The protein-bound DNA will be protected from cleavage.

  • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

  • Visualize the DNA fragments by autoradiography. The region where the protein was bound will appear as a "footprint" - a gap in the ladder of DNA fragments compared to a control reaction without the protein.

Visualizing Regulatory Pathways and Workflows

Regulatory Cascade of Methylenomycin Biosynthesis

Methylenomycin_Regulation Regulatory Cascade of Methylenomycin Biosynthesis MMF MMFs MmfR MmfR MMF->MmfR inactivates MmyB_promoter mmyB promoter MmfR->MmyB_promoter represses MmyR MmyR MmyR->MmyB_promoter represses MmyB MmyB MmyB_promoter->MmyB activates transcription mmy_operon mmy biosynthetic genes MmyB->mmy_operon activates transcription Methylenomycin Methylenomycin mmy_operon->Methylenomycin biosynthesis

Caption: MMF-mediated regulation of methylenomycin biosynthesis.

Experimental Workflow for Comparative Transcriptional Analysis

Transcriptional_Analysis_Workflow Workflow for Comparative Transcriptional Analysis cluster_sample_prep Sample Preparation cluster_analysis Transcriptional Analysis cluster_data Data Analysis & Comparison S_coelicolor_culture Streptomyces coelicolor Culture (e.g., Wild-type vs. ΔmmyR) RNA_extraction Total RNA Extraction S_coelicolor_culture->RNA_extraction Northern_Blot Northern Blot RNA_extraction->Northern_Blot qRT_PCR qRT-PCR RNA_extraction->qRT_PCR RNA_Seq RNA-Seq RNA_extraction->RNA_Seq Data_Analysis Data Acquisition & Normalization Northern_Blot->Data_Analysis qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis Comparison Comparative Analysis of Gene Expression Data_Analysis->Comparison

Caption: Comparative workflow for transcriptional analysis.

Conclusion

The transcriptional analysis of the methylenomycin gene cluster is a multifaceted process that benefits from the application of a combination of experimental techniques. While RNA-Seq provides a comprehensive, high-throughput overview of gene expression, qRT-PCR offers highly sensitive and specific quantification of key regulatory and biosynthetic genes. Northern blotting remains a valuable tool for confirming transcript size and integrity. By carefully selecting and combining these methods, researchers can gain a detailed understanding of the complex regulatory networks that govern the production of this important antibiotic, paving the way for rational strain improvement and the development of novel therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methylenomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Methylenomycin B, a cyclopentanone-derived antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound.

Core Principle: Treat as Hazardous Chemical Waste

Due to the lack of specific degradation data for this compound, all materials contaminated with this antibiotic, including pure compound, stock solutions, and treated media, must be handled as hazardous chemical waste. Standard disposal methods for biological waste may not be sufficient to inactivate the antibiotic, potentially contributing to environmental contamination and the development of antimicrobial resistance.

Inactivation and Disposal Protocol

Immediate Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with general laboratory or biohazardous waste that is destined for autoclaving.

    • Collect all solid waste (e.g., contaminated pipette tips, tubes, flasks, and paper) in a designated, clearly labeled, and leak-proof hazardous chemical waste container.

    • Collect all liquid waste (e.g., stock solutions, unused media containing the antibiotic) in a separate, compatible, and clearly labeled hazardous chemical waste container.

  • Chemical Inactivation (Recommended for Liquid Waste):

    • A cautious approach is to use a freshly prepared 10% sodium hypochlorite solution (bleach). Add the bleach solution to the liquid this compound waste to achieve a final concentration of at least 1% available chlorine.

    • Allow the mixture to react for a minimum of 30 minutes, with occasional gentle swirling, in a fume hood. This procedure aims to chemically modify the antibiotic.

    • Note: This is a general recommendation for a reactive functional group. The efficacy for complete inactivation of this compound is not guaranteed. The treated liquid should still be disposed of as hazardous chemical waste.

  • Final Disposal:

    • Following the recommended inactivation step for liquid waste, securely cap and seal both solid and liquid hazardous waste containers.

    • Arrange for the pickup and disposal of the sealed containers through your institution's Environmental Health and Safety (EHS) department.

    • Ensure all labeling and documentation comply with your institution's and local regulations for hazardous waste disposal.

Data on Disposal Methods for Antibiotics

The following table summarizes the general efficacy of common laboratory disposal methods for antibiotics. It is crucial to note that the heat stability of this compound has not been scientifically established, and therefore, autoclaving is not a recommended method of inactivation.

Disposal MethodGeneral Applicability for AntibioticsSuitability for this compound
Autoclaving (Steam Sterilization) Effective for heat-labile antibiotics. Many antibiotics are heat-stable and are not inactivated by standard autoclave cycles (121°C for 15-20 minutes).Not Recommended. The thermal decomposition of the related compound cyclopentanone occurs at temperatures significantly higher than standard autoclaving. Without specific data confirming the heat lability of this compound, this method is considered unreliable for its inactivation.
Chemical Inactivation Effective for many classes of antibiotics, depending on the chemical agent and the antibiotic's functional groups. Common reagents include bleach (sodium hypochlorite) for oxidation and hydrolysis, and strong acids or bases to promote degradation.Recommended with Caution. The α,β-unsaturated ketone moiety of this compound is susceptible to reaction with strong nucleophiles like hypochlorite. However, the reaction's completeness for full inactivation is unconfirmed. Therefore, this should be used as a preliminary treatment before disposal as hazardous chemical waste.
Incineration A highly effective method for the complete destruction of most organic compounds, including all classes of antibiotics. This is the standard for disposal of hazardous chemical waste.Recommended. This is the preferred final disposal method for all this compound waste and should be carried out by a licensed hazardous waste management facility, as arranged by your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_waste Liquid ehs_pickup Arrange for EHS Pickup and Disposal (Incineration) solid_waste->ehs_pickup inactivation_q Perform Chemical Inactivation? liquid_waste->inactivation_q inactivation Treat with 10% Bleach (min. 30 min contact time) in Fume Hood inactivation_q->inactivation Yes (Recommended) inactivation_q->ehs_pickup No inactivation->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This guidance is based on general principles of chemical safety and antibiotic disposal. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for final approval of your disposal procedures. A substance-specific risk assessment should be performed before handling this compound.

Personal protective equipment for handling Methylenomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Methylenomycin B is a cyclopentanone-derived antibiotic effective against both Gram-negative and Gram-positive bacteria[1]. As with any biologically active compound, it should be handled with care to minimize exposure. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) Summary

Proper PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact. The level of PPE required depends on the specific procedure being performed.

Activity Required Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) - Respirator: N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloids: Nitrile gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned laboratory coat.
Preparing Solutions - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned laboratory coat.
Administering to Cell Cultures - Gloves: Nitrile gloves. - Body Protection: Laboratory coat. - Note: All work should be conducted in a certified biological safety cabinet (BSC).
Spill Cleanup - Respirator: N95 or higher-rated respirator. - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Impermeable gown or coveralls.

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls:

  • Ventilation: When handling solid this compound, always work in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Biological Safety Cabinet (BSC): For work involving cell cultures, use a Class II BSC to maintain sterility and protect both the user and the experiment.

2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you have all necessary PPE and that the work area (fume hood or BSC) is clean and uncluttered.

  • Donning PPE: Put on your lab coat, followed by eye protection, a respirator (if handling powder), and finally, gloves.

  • Handling:

    • Solids: Carefully weigh the required amount of this compound in the fume hood. Use anti-static weigh paper or a weigh boat.

    • Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.

  • Post-Handling:

    • Wipe down the work area with an appropriate disinfectant (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water.

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

4. Disposal Plan:

Antibiotics are considered chemical waste and should be disposed of accordingly[2].

  • Solid Waste: Collect all solid this compound waste, including contaminated weigh boats, paper towels, and PPE, in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste and must be collected in a designated, sealed waste container for pickup by your institution's EHS department[2].

    • Used Culture Media: Media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to degrade the antibiotic[2]. Consult your EHS department for specific instructions on deactivating and disposing of liquid antibiotic waste. Do not pour antibiotic-containing media down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

Workflow and Logic Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Assess Risks & Gather PPE Area Prepare Work Area (Fume Hood/BSC) Prep->Area Ensure Cleanliness DonPPE Don PPE Area->DonPPE Handle Weigh Solid / Prepare Solution DonPPE->Handle Clean Clean Work Area Handle->Clean DoffPPE Doff PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Segregate & Dispose of Waste Wash->Dispose DisposalLogic cluster_types Waste Types cluster_containers Containment Waste This compound Waste Solid Solid Waste (PPE, consumables) Waste->Solid Liquid Liquid Waste (stocks, media) Waste->Liquid Sharps Sharps Waste Waste->Sharps SolidContainer Labeled Hazardous Waste Container Solid->SolidContainer Place in LiquidContainer Sealed Chemical Waste Container Liquid->LiquidContainer Collect in SharpsContainer Sharps Container Sharps->SharpsContainer Dispose in EHS EHS Disposal SolidContainer->EHS Arrange Pickup LiquidContainer->EHS Arrange Pickup SharpsContainer->EHS Arrange Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.